molecular formula C22H21F3N8 B15567793 GW779439X

GW779439X

Cat. No.: B15567793
M. Wt: 454.5 g/mol
InChI Key: ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW779439X is a useful research compound. Its molecular formula is C22H21F3N8 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)phenyl]-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N8/c1-31-9-11-32(12-10-31)20-5-4-15(13-17(20)22(23,24)25)29-21-26-8-6-18(30-21)16-14-28-33-19(16)3-2-7-27-33/h2-8,13-14H,9-12H2,1H3,(H,26,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTNSCLLJKXGSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=CC(=N3)C4=C5C=CC=NN5N=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Adjuvant Power of GW779439X: A Technical Guide to its Mechanism of Action in S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating innovative therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. This technical guide delves into the mechanism of action of GW779439X, a pyrazolopyridazine compound that has demonstrated significant potential as a β-lactam adjuvant against S. aureus.

Core Mechanism: Inhibition of the Serine/Threonine Kinase Stk1

This compound functions as an antibiotic adjuvant by targeting and inhibiting the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3][4] Stk1, a penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase, plays a role in bacterial cell wall homeostasis and is implicated in β-lactam resistance. By inhibiting Stk1, this compound sensitizes both MRSA and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics.[1][2] This potentiation of β-lactam activity is particularly pronounced in strains containing PBP2A, the protein responsible for methicillin resistance.[1][5] Notably, this compound itself does not exhibit intrinsic antibacterial activity at concentrations below 20 μM.[1]

The inhibition of Stk1 by this compound disrupts the normal physiological processes that contribute to β-lactam resistance, effectively lowering the minimum inhibitory concentration (MIC) of these antibiotics and, in some cases, restoring their efficacy against resistant strains.[1][5]

Quantitative Data: Potentiation of β-Lactam Activity

The efficacy of this compound as a β-lactam adjuvant has been quantified through checkerboard assays to determine the fold-change in the MIC of various β-lactams. The following table summarizes the potentiation of oxacillin activity against a range of S. aureus strains.

S. aureus StrainStrain TypeOxacillin MIC (μg/mL)Oxacillin MIC with 5 μM this compound (μg/mL)Fold Change in MIC
LAC (USA300)Community-Acquired MRSA64164
USA400Community-Acquired MRSA128264
COL (USA600)Hospital-Acquired MRSA>25664>4
USA800Hospital-Acquired MRSA128264
NewmanMSSA0.250.06254
RN4220MSSA0.250.06254
BAA-2686Ceftaroline-Resistant MRSA>25632>8

Data synthesized from Schaenzer et al., 2018.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to elucidate the mechanism of action of this compound.

Kinase Inhibitor Library Screen

This experiment was designed to identify compounds that potentiate the activity of β-lactam antibiotics against MRSA.

  • Bacterial Strain: S. aureus strain LAC (USA300) was used as the primary screening strain.

  • Growth Conditions: Bacteria were grown in Tryptic Soy Broth (TSB).

  • Compound Library: A library of small-molecule kinase inhibitors was used.

  • Screening Assay:

    • A sublethal concentration of a β-lactam antibiotic (e.g., ceftriaxone) was added to the bacterial culture.

    • Individual compounds from the kinase inhibitor library were added to the wells of a microtiter plate.

    • The growth of the MRSA strain was monitored in the presence of the β-lactam and the library compound.

  • Hit Identification: Compounds that significantly inhibited bacterial growth in the presence of the β-lactam, compared to the β-lactam alone, were identified as hits. This compound was identified as a potent potentiator.

Minimum Inhibitory Concentration (MIC) Determination

This protocol was used to quantify the potentiation of β-lactam activity by this compound.

  • Bacterial Strains: A panel of MRSA and MSSA strains were used (see table above).

  • Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) was used.

  • Antibiotics and Adjuvant: Stock solutions of β-lactam antibiotics (e.g., oxacillin) and this compound were prepared.

  • Assay Setup (Checkerboard Assay):

    • A two-dimensional checkerboard titration was performed in 96-well microtiter plates.

    • Serial dilutions of the β-lactam antibiotic were made along the x-axis.

    • Serial dilutions of this compound were made along the y-axis (or a fixed concentration was used).

    • Each well was inoculated with a standardized bacterial suspension.

  • Incubation: Plates were incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. The fold change in MIC was calculated by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of this compound.

Signaling Pathways and Logical Relationships

The mechanism of this compound can be visualized as an interruption of the Stk1 signaling cascade that contributes to β-lactam resistance in S. aureus.

GW779439X_Mechanism cluster_pathway Stk1 Signaling Pathway in S. aureus cluster_intervention Intervention with this compound Beta_Lactam β-Lactam Antibiotic PBP2a PBP2a Synthesis & Cell Wall Cross-linking Beta_Lactam->PBP2a Inhibits (in susceptible strains) Sensitization Sensitization to β-Lactams Resistance β-Lactam Resistance PBP2a->Resistance PBP2a->Sensitization Stk1 Stk1 Kinase Activity Stk1->PBP2a Positively Regulates This compound This compound Stk1_Inhibition Stk1 Inhibition This compound->Stk1_Inhibition Inhibits Stk1_Inhibition->PBP2a Downregulates/Disrupts

Caption: Mechanism of this compound in sensitizing S. aureus to β-lactam antibiotics.

The following diagram illustrates the experimental workflow for identifying and characterizing this compound.

Experimental_Workflow Screening Kinase Inhibitor Library Screen with MRSA and β-Lactam Hit_ID Identification of this compound as a Potent Adjuvant Screening->Hit_ID MIC_Assay Checkerboard MIC Assays (MRSA and MSSA strains) Hit_ID->MIC_Assay Target_Validation Target Validation (e.g., using Δstk1 mutant) Hit_ID->Target_Validation Quantification Quantification of β-Lactam Potentiation MIC_Assay->Quantification Mechanism Elucidation of Stk1 Inhibition as the Mechanism of Action Quantification->Mechanism Target_Validation->Mechanism

Caption: Experimental workflow for the discovery and characterization of this compound.

References

The Inhibition of Stk1 Kinase by GW779439X: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the inhibition of the serine/threonine kinase Stk1 by the pyrazolopyridazine compound GW779439X in Staphylococcus aureus. Stk1, a Penicillin-binding-protein And Serine/Threonine kinase-Associated (PASTA) kinase, has emerged as a promising target for antibiotic adjuvants. Inhibition of Stk1 by this compound has been shown to re-sensitize methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, offering a potential strategy to combat antibiotic resistance. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathway and experimental workflows.

Introduction to Stk1 and this compound

Staphylococcus aureus is a major human pathogen, and the rise of antibiotic-resistant strains, particularly MRSA, poses a significant threat to public health.[1] One strategy to address this challenge is the development of antibiotic adjuvants, compounds that restore the efficacy of existing antibiotics.[2][3] The bacterial serine/threonine kinase Stk1 has been identified as a key regulator of various cellular processes in S. aureus, including cell wall metabolism.[4][5] As a PASTA kinase, Stk1 is implicated in the molecular pathways that contribute to β-lactam resistance.

This compound is a pyrazolopyridazine-based compound initially developed as a eukaryotic kinase inhibitor.[6] It has since been identified as a potent inhibitor of S. aureus Stk1.[2][6] By directly inhibiting the kinase activity of Stk1, this compound potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive S. aureus (MSSA) isolates.[2][7] This guide explores the technical details of this inhibitory pathway.

Quantitative Data: Potentiation of β-Lactam Activity

The primary effect of this compound in S. aureus is the potentiation of β-lactam antibiotics. The following tables summarize the quantitative data from checkerboard assays determining the Minimum Inhibitory Concentration (MIC) of various β-lactams in the presence and absence of this compound.

Table 1: Potentiation of β-Lactam MICs against MRSA Strain LAC by this compound [2]

AntibioticMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change in MIC
Oxacillin64232
Nafcillin32132
Ceftriaxone>12832>4
Ceftaroline0.50.252

Table 2: Potentiation of Oxacillin MIC against Various S. aureus Strains by this compound [2]

S. aureus StrainStrain TypeOxacillin MIC (μg/mL) without this compoundOxacillin MIC (μg/mL) with 5 μM this compoundFold Change in MIC
LACMRSA64232
USA100MRSA128432
USA400MRSA64232
NewmanMSSA0.250.064
UAMS-1MSSA0.250.064

Note: A specific IC50 value for this compound against purified Stk1 kinase has not been explicitly reported in the reviewed literature. However, robust biochemical inhibition of Stk1 has been observed at concentrations as low as 2 μM.[2] For the human cancer cell line AGP-01, an IC50 of 0.57 µM has been reported.[8]

Stk1 Signaling Pathway and Inhibition by this compound

Stk1 is a transmembrane protein that, upon activation, autophosphorylates and subsequently phosphorylates various downstream protein substrates on serine and threonine residues.[4] This phosphorylation cascade influences numerous cellular processes, including cell wall metabolism and virulence. A phosphoproteomics study in S. aureus has identified 74 potential downstream targets of Stk1, indicating its broad regulatory role.[7] this compound acts as a direct inhibitor of the Stk1 kinase domain, preventing the phosphorylation of its substrates and thereby disrupting these signaling pathways.

Stk1_Inhibition_Pathway cluster_membrane Cell Membrane Stk1 Stk1 (PASTA Kinase) Stk1->Stk1 ADP ADP Stk1->ADP Downstream_Substrates Downstream Substrates (e.g., VraR, GraR, other proteins involved in cell wall metabolism and virulence) Stk1->Downstream_Substrates Phosphorylation Extracellular_Signal Extracellular Signal (e.g., cell wall stress) Extracellular_Signal->Stk1 Activates This compound This compound This compound->Stk1 Inhibits ATP ATP ATP->Stk1 Phosphorylated_Substrates Phosphorylated Substrates Cellular_Response Altered Cellular Response (Increased β-lactam susceptibility) Phosphorylated_Substrates->Cellular_Response

Figure 1. Stk1 signaling pathway and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the inhibition of Stk1 by this compound.

In Vitro Stk1 Kinase Inhibition Assay (Autoradiography)

This protocol is adapted from the methodology described in the primary literature[2] and standard radiometric kinase assay procedures.

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of Stk1.

Materials:

  • Purified Stk1 kinase domain

  • Myelin Basic Protein (MBP) as a generic substrate

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • Cold ATP stock solution

  • SDS-PAGE gels and running buffer

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing the purified Stk1 kinase domain and MBP in the kinase reaction buffer.

  • Aliquot the reaction mixture into separate tubes.

  • Add increasing concentrations of this compound (e.g., 0, 0.5, 1, 2, 5, 10 μM) to the respective tubes. Include a DMSO-only control.

  • Pre-incubate the reactions for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to a final concentration of 100 μM.

  • Incubate the reactions for 30 minutes at 30°C.

  • Terminate the reactions by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Analyze the incorporation of ³²P into Stk1 (autophosphorylation) and MBP using a phosphor imager. A decrease in signal with increasing concentrations of this compound indicates inhibition.

Minimum Inhibitory Concentration (MIC) Assay with Adjuvant

This protocol follows the general principles of broth microdilution as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the MIC of β-lactam antibiotics against S. aureus in the presence and absence of this compound.

Materials:

  • S. aureus strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic stock solutions

  • This compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum of the S. aureus strain adjusted to a 0.5 McFarland standard and then dilute to the appropriate final concentration in CAMHB.

  • In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB.

  • Prepare a second 96-well plate with the same serial dilutions of the β-lactam antibiotic, but also containing a fixed, sub-inhibitory concentration of this compound (e.g., 5 μM) in each well.

  • Add the prepared bacterial inoculum to all wells of both plates.

  • Include a growth control (bacteria in CAMHB with DMSO) and a sterility control (CAMHB only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC values between the plates with and without this compound to determine the potentiation effect.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for characterizing this compound.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_microbiological Microbiological Characterization cluster_cellular Cellular/Molecular Analysis Kinase_Assay In Vitro Kinase Assay (Autoradiography) Inhibition Determine direct inhibition of Stk1 Kinase_Assay->Inhibition MIC_Assay MIC Assay with Adjuvant (Broth Microdilution) Kinase_Assay->MIC_Assay Informs Potentiation Quantify potentiation of β-lactam activity MIC_Assay->Potentiation Phosphoproteomics Phosphoproteomics Potentiation->Phosphoproteomics Suggests pathway effects Downstream_Targets Identify downstream targets of Stk1 Phosphoproteomics->Downstream_Targets

Figure 2. Experimental workflow for characterizing this compound.

Logical_Relationship This compound This compound Inhibits_Stk1 Inhibits Stk1 Kinase Activity This compound->Inhibits_Stk1 Reduced_Phosphorylation Reduced Phosphorylation of Downstream Substrates Inhibits_Stk1->Reduced_Phosphorylation Altered_Metabolism Altered Cell Wall Metabolism and Stress Response Reduced_Phosphorylation->Altered_Metabolism Increased_Susceptibility Increased Susceptibility to β-Lactam Antibiotics Altered_Metabolism->Increased_Susceptibility

Figure 3. Logical relationship of this compound's mechanism of action.

Conclusion

This compound represents a promising lead compound for the development of antibiotic adjuvants. Its targeted inhibition of the S. aureus Stk1 kinase effectively restores the efficacy of β-lactam antibiotics against resistant strains. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this area. Further investigation into the downstream effects of Stk1 inhibition and optimization of the pyrazolopyridazine scaffold could lead to the development of novel and effective therapies to combat the growing threat of antibiotic resistance.

References

The Pyrazolopyridazine GW779439X: A Technical Guide to its Primary Target and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the small molecule inhibitor GW779439X, with a primary focus on its core biological target and mechanism of action. This compound has been identified as a potent inhibitor of the Staphylococcus aureus serine/threonine kinase Stk1 (also known as PknB), a key regulator of bacterial cell wall metabolism, virulence, and antibiotic resistance.[1][2] By targeting Stk1, this compound acts as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2] This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the associated signaling pathways and experimental workflows.

Primary Molecular Target: S. aureus Serine/Threonine Kinase Stk1

The primary molecular target of this compound is the eukaryotic-like serine/threonine kinase Stk1 found in Staphylococcus aureus.[1][2] Stk1 is a transmembrane protein that plays a crucial role in various cellular processes, making it a compelling target for novel antibacterial therapies.[1][3]

Off-Target Activities: It is important to note that this compound was originally developed as a potential inhibitor of human cyclin-dependent kinase 4 (CDK4).[4] Furthermore, it has demonstrated inhibitory activity against human Aurora A kinase, a key regulator of mitosis.[4][5] This polypharmacology should be considered in the design and interpretation of experiments.

Quantitative Data on this compound Activity

While a specific IC50 or Ki value for the direct inhibition of purified Stk1 by this compound is not prominently reported in the reviewed literature, the available data robustly demonstrates its inhibitory action at low micromolar concentrations.

Target/System Parameter Value Notes Reference
S. aureus Stk1 KinaseBiochemical Inhibition~ 2 µMRobust inhibition of Stk1 autophosphorylation and phosphorylation of myelin basic protein (MBP) observed at this concentration.[2]
Human Aurora A KinaseIC5042 nM - 1.13 µMVaries depending on the assay and cell line used.[5]
Human Gastric Cancer Cell Line (AGP-01)IC500.57 µMGrowth inhibition, likely attributable to Aurora A kinase inhibition.[5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the interaction between this compound and its primary target, Stk1.

In Vitro Stk1 Kinase Inhibition Assay

This assay is fundamental to determining the direct inhibitory effect of this compound on the enzymatic activity of Stk1.

Objective: To quantify the inhibition of Stk1-mediated phosphorylation of a substrate in the presence of varying concentrations of this compound.

Materials:

  • Purified recombinant S. aureus Stk1 kinase domain

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP (radiolabeled)

  • This compound

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphorimager or autoradiography film

Protocol:

  • Prepare a reaction mixture containing the purified Stk1 kinase domain and MBP in the kinase reaction buffer.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.

  • Terminate the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated MBP by autoradiography or phosphorimaging.

  • Quantify the band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

In Silico Docking Analysis

Computational modeling provides insights into the potential binding mode of this compound within the Stk1 active site.

Objective: To predict the binding conformation and interactions between this compound and the Stk1 kinase domain.

Software:

  • Molecular docking software (e.g., AutoDock, Glide)

  • Molecular visualization software (e.g., PyMOL, Chimera)

Protocol:

  • Obtain the 3D structure of the S. aureus Stk1 kinase domain from a protein structure database (e.g., PDB) or generate a homology model.

  • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Generate a 3D conformer of this compound and assign appropriate charges.

  • Define the binding site on the Stk1 kinase domain, typically centered on the ATP-binding pocket.

  • Perform the docking simulation to predict the binding poses of this compound within the defined binding site.

  • Analyze the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the protein.

Mandatory Visualizations

Signaling Pathway of Stk1 in S. aureus

Stk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stk1 Stk1 (Ser/Thr Kinase) GraR GraR (Response Regulator) Stk1->GraR Phosphorylation CellWall Cell Wall Metabolism (e.g., Peptidoglycan synthesis) Stk1->CellWall Regulation Virulence Virulence Factor Expression Stk1->Virulence Regulation This compound This compound This compound->Stk1 Inhibition dltABCD dltABCD operon GraR->dltABCD Transcriptional Regulation BetaLactamResistance β-lactam Resistance CellWall->BetaLactamResistance

Caption: Stk1 signaling pathway in S. aureus and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis reagents Prepare Reaction Mix (Stk1, MBP, Buffer) inhibitor Add this compound (or DMSO control) reagents->inhibitor initiate Initiate with [γ-³²P]ATP inhibitor->initiate incubate Incubate at 30°C initiate->incubate terminate Terminate Reaction (SDS-PAGE Buffer) incubate->terminate sds_page SDS-PAGE Separation terminate->sds_page visualize Autoradiography / Phosphorimaging sds_page->visualize quantify Quantify & Calculate IC50 visualize->quantify

Caption: Workflow for determining the inhibitory activity of this compound on Stk1 kinase.

References

GW779439X as an Antibiotic Adjuvant for Methicillin-Resistant Staphylococcus aureus (MRSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic resistance, particularly in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates innovative therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that restore the efficacy of existing antibiotics. This technical guide provides an in-depth overview of GW779439X, a pyrazolopyridazine compound that acts as a potent antibiotic adjuvant against MRSA. By inhibiting the serine/threonine kinase Stk1, a key regulator of cell wall metabolism, this compound sensitizes MRSA to β-lactam antibiotics. This document summarizes the quantitative data on its efficacy, details the experimental protocols for its evaluation, and provides visual representations of its mechanism of action and relevant experimental workflows.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat due to its resistance to a broad range of β-lactam antibiotics.[1][2][3] This resistance is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for β-lactams.[4] A promising strategy to combat MRSA infections is the use of antibiotic adjuvants, which can restore the effectiveness of conventional antibiotics.[1][2][5]

This compound has been identified as a small molecule that potentiates the activity of β-lactam antibiotics against various MRSA and methicillin-sensitive S. aureus (MSSA) isolates.[1][2][6] Its primary mechanism of action is the inhibition of the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase-Associated) kinase Stk1.[1][2][7] Stk1 is a crucial component of signal transduction pathways that regulate cell wall synthesis and virulence in S. aureus.[8][9] By inhibiting Stk1, this compound disrupts these pathways, leading to increased susceptibility to β-lactams.[1][2]

This guide serves as a technical resource for researchers and drug development professionals, providing comprehensive data, detailed experimental methodologies, and visual diagrams to facilitate further investigation and development of this compound and similar compounds.

Quantitative Data Summary

The efficacy of this compound as an antibiotic adjuvant has been quantified through various in vitro assays. The following tables summarize the key findings from studies on its potentiation of β-lactam antibiotics against MRSA.

Table 1: Potentiation of Oxacillin Activity by this compound against Various S. aureus Strains
Strain (Type)Oxacillin MIC (µg/mL)Oxacillin MIC with 5 µM this compound (µg/mL)Fold Reduction in MIC
LAC (MRSA)128264
COL (MRSA)>2568>32
N315 (MRSA)>25616>16
BAA-2686 (Ceftaroline-Resistant MRSA)128264
Newman (MSSA)0.250.06254
UAMS-1 (MSSA)0.250.1252

Data sourced from Schaenzer et al., 2018.[1]

Table 2: Potentiation of Ceftaroline Activity by this compound against a Ceftaroline-Resistant MRSA Strain
StrainCeftaroline MIC (µg/mL)Ceftaroline MIC with 5 µM this compound (µg/mL)Fold Reduction in MIC
BAA-2686160.532

Data sourced from Schaenzer et al., 2018.[1]

Mechanism of Action: Inhibition of the Stk1 Signaling Pathway

This compound exerts its adjuvant effect by directly inhibiting the serine/threonine kinase Stk1.[1][7] Stk1 is a transmembrane protein with an extracellular PASTA domain that senses the state of the cell wall and an intracellular kinase domain that phosphorylates downstream targets.[9] This phosphorylation cascade is critical for regulating cell wall homeostasis and virulence.[8]

Key downstream targets of Stk1 include proteins involved in the two-component regulatory systems, such as GraR and WalR, which in turn control the expression of genes involved in cell wall metabolism and resistance to antimicrobial peptides.[1] By inhibiting Stk1, this compound disrupts this signaling, leading to a compromised cell wall and increased vulnerability to β-lactam antibiotics.

Stk1_Signaling_Pathway extracellular Extracellular Environment (Cell Wall Stress) Stk1 Stk1 (PASTA Kinase) extracellular->Stk1 Activates This compound This compound This compound->Stk1 Inhibits ATP ATP GraR GraR Stk1->GraR Phosphorylates WalR WalR Stk1->WalR Phosphorylates ADP ADP dlt_operon dlt Operon Expression GraR->dlt_operon Regulates cell_wall_hydrolase_genes Cell Wall Hydrolase Gene Expression WalR->cell_wall_hydrolase_genes Regulates cell_wall_charge Altered Cell Wall Charge dlt_operon->cell_wall_charge cell_wall_synthesis Impaired Cell Wall Synthesis cell_wall_hydrolase_genes->cell_wall_synthesis beta_lactam_sens Increased β-lactam Susceptibility cell_wall_charge->beta_lactam_sens cell_wall_synthesis->beta_lactam_sens

Caption: Stk1 Signaling Pathway and Inhibition by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as an antibiotic adjuvant.

Checkerboard Synergy Assay

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents when used in combination.[10]

Materials:

  • MRSA strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • β-lactam antibiotic stock solution (in appropriate solvent)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation:

    • Culture the MRSA strain overnight on a suitable agar plate.

    • Inoculate a few colonies into CAMHB and incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (OD600 of ~0.5).

    • Dilute the bacterial suspension in CAMHB to a final concentration of approximately 5 x 105 CFU/mL.

  • Plate Setup:

    • Prepare serial twofold dilutions of the β-lactam antibiotic horizontally across the 96-well plate in CAMHB.

    • Prepare serial twofold dilutions of this compound vertically down the plate in CAMHB. This creates a matrix of varying concentrations of both compounds.

    • Include wells with each agent alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the OD600. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Checkerboard_Assay_Workflow start Start prep_inoculum Prepare MRSA Inoculum start->prep_inoculum prep_plate Prepare 96-well plate with serial dilutions of This compound and β-lactam start->prep_plate inoculate Inoculate plate with MRSA prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MICs visually or with plate reader incubate->read_results calculate_fic Calculate FIC Index read_results->calculate_fic interpret Interpret Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end

Caption: Workflow for the Checkerboard Synergy Assay.

Time-Kill Curve Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent or combination over time.[11][12]

Materials:

  • MRSA strain of interest

  • CAMHB

  • This compound and β-lactam antibiotic at desired concentrations (e.g., based on MIC values)

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

Protocol:

  • Inoculum Preparation:

    • Prepare a logarithmic phase culture of the MRSA strain as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 105 CFU/mL in multiple tubes or flasks.

  • Treatment:

    • Add the test compounds to the bacterial suspensions at the desired concentrations (e.g., this compound alone, β-lactam alone, and the combination). Include a growth control without any drug.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial tenfold dilutions of the aliquots in sterile saline or PBS.

    • Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colony-forming units (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • A bactericidal effect is typically defined as a ≥ 3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Time_Kill_Assay_Workflow start Start prep_inoculum Prepare Log-Phase MRSA Culture start->prep_inoculum add_compounds Add Test Compounds (this compound, β-lactam, Combination) prep_inoculum->add_compounds incubate Incubate at 37°C add_compounds->incubate sample Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates at 37°C plate->incubate_plates count_colonies Count CFUs and Calculate CFU/mL incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the Time-Kill Curve Assay.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of this compound on the Stk1 kinase.

Materials:

  • Purified recombinant Stk1 kinase domain

  • Myelin basic protein (MBP) or other suitable kinase substrate

  • This compound

  • Kinase reaction buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • [γ-32P]ATP

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Protocol:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase reaction buffer, purified Stk1 kinase, and the substrate (MBP).

    • Add varying concentrations of this compound or DMSO as a control.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes to denature the proteins.

  • Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled (phosphorylated) substrate.

    • Quantify the band intensity to determine the extent of kinase inhibition by this compound.

Kinase_Assay_Workflow start Start setup_reaction Set up kinase reaction: - Purified Stk1 - Substrate (MBP) - this compound start->setup_reaction initiate_reaction Initiate reaction with [γ-32P]ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate reaction with SDS-PAGE loading buffer incubate->terminate_reaction sds_page Separate proteins by SDS-PAGE terminate_reaction->sds_page visualize Visualize phosphorylated substrate by autoradiography sds_page->visualize quantify Quantify band intensity to determine inhibition visualize->quantify end End quantify->end

Caption: Workflow for the In Vitro Kinase Assay.

Conclusion

This compound represents a promising lead compound in the development of antibiotic adjuvants to combat MRSA. Its targeted inhibition of the Stk1 kinase effectively resensitizes MRSA to β-lactam antibiotics, offering a potential avenue to revitalize this critical class of drugs. The data and protocols presented in this technical guide provide a solid foundation for further research into the optimization of this compound and the exploration of other Stk1 inhibitors. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the potential for resistance development to these adjuvant therapies. The continued investigation of such novel strategies is paramount in the ongoing battle against antibiotic resistance.

References

Unveiling GW779439X: A Technical Guide to its Discovery, Origin, and Mechanism as a Novel Antibiotic Adjuvant

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today details the discovery, origin, and mechanism of action of GW779439X, a pyrazolopyridazine compound that has demonstrated significant potential as an antibiotic adjuvant. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of this compound's ability to resensitize drug-resistant bacteria to existing β-lactam antibiotics.

Initially investigated as a potential cancer therapeutic due to its function as a eukaryotic kinase inhibitor, this compound was repurposed after a small-molecule kinase inhibitor library screen identified its potent effects against resistant strains of Staphylococcus aureus.[1][2] This guide synthesizes the pivotal research that has illuminated its novel antibacterial properties.

Discovery and Origin

This compound, a member of the pyrazolopyridazine chemical class, was originally developed to target human cyclin-dependent kinase 4 (CDK4).[1][2] However, due to issues with high toxicity and low specificity, its development for this indication was halted.[2] Subsequent screening of a library of small-molecule kinase inhibitors revealed its unexpected efficacy in potentiating the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[1][3] This discovery shifted the focus of research towards its potential as an antibiotic adjuvant.

Mechanism of Action: Inhibition of Stk1 Kinase

The primary mechanism by which this compound exerts its antibiotic-sensitizing effect is through the direct inhibition of Stk1, a serine/threonine kinase in S. aureus.[1][4] Stk1 is a member of the penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase family, which plays a crucial role in the bacterial response to cell wall stress, including the stress induced by β-lactam antibiotics.[1][4] By inhibiting Stk1, this compound disrupts the signaling cascade that contributes to β-lactam resistance, thereby restoring the efficacy of these antibiotics.[1] Research has also indicated that this compound can act as an inhibitor of Aurora A kinase (AURKA) and induce apoptosis.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound, demonstrating its ability to potentiate β-lactam activity against various strains of S. aureus.

Table 1: Potentiation of β-Lactam Activity by this compound against MRSA Strain LAC

β-Lactam AntibioticMIC (μg/mL) without this compoundMIC (μg/mL) with this compoundFold Decrease in MIC
Oxacillin>2562>128
Nafcillin>2564>64
Ceftriaxone>2568>32
Cefotaxime>25616>16
Ceftaroline0.50.252

Data extracted from research on the potentiation effects of this compound.[1]

Table 2: Effect of this compound on Oxacillin MIC in Various S. aureus Strains

S. aureus StrainClassificationMIC (μg/mL) without this compoundMIC (μg/mL) with this compound
LACMRSA>2562
BAA-2686MRSA (ceftaroline-resistant)>2560.5
NewmanMSSA0.1250.0625
NCTC8325MSSA0.250.125

This table showcases the broad-spectrum potentiation of oxacillin by this compound across different S. aureus isolates.[1]

Experimental Protocols

In Vitro Kinase Assay

The direct inhibition of the Stk1 kinase domain by this compound was assessed using an in vitro kinase assay with autoradiography.[1] The purified Stk1 kinase domain was incubated with increasing concentrations of this compound in the presence of a kinase buffer and [γ-³²P]ATP. The reaction mixtures were then resolved using SDS-PAGE, and the incorporation of the radiolabel was visualized by autoradiography. The intensity of the bands corresponding to the autophosphorylated Stk1 was quantified to determine the inhibitory activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The potentiation of β-lactam activity was quantified by determining the minimum inhibitory concentration (MIC) of various β-lactams in the presence and absence of a sub-lethal concentration of this compound.[1] Bacterial strains were grown to a specific optical density and then diluted. These bacterial suspensions were then added to microtiter plates containing serial dilutions of the β-lactam antibiotic, with or without a fixed concentration of this compound. The plates were incubated, and the MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

In Silico Docking

To understand the molecular basis of the interaction between this compound and the Stk1 kinase, in silico docking studies were performed.[1][4] A homology model of the Stk1 kinase domain was generated, and the this compound molecule was docked into the ATP-binding site of the kinase. These computational models helped to visualize the binding mode of the inhibitor and guided the synthesis of more potent and selective derivatives.

Visualizations

GW779439X_Signaling_Pathway cluster_bacterial_cell Staphylococcus aureus Cell BL β-Lactam Antibiotics PBP Penicillin-Binding Proteins (PBPs) BL->PBP CS Cell Wall Stress Stk1 Stk1 Kinase CS->Stk1 Activates Downstream Downstream Signaling (Resistance) Stk1->Downstream Phosphorylates GW This compound GW->Stk1 Inhibits

Caption: Signaling pathway of β-lactam resistance in S. aureus and the inhibitory action of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow for this compound Evaluation Start Small-Molecule Kinase Inhibitor Library Screen High-Throughput Screen (β-Lactam Potentiation) Start->Screen Hit Identification of This compound Screen->Hit MIC MIC Determination (Various Strains) Hit->MIC KinaseAssay In Vitro Stk1 Kinase Assay Hit->KinaseAssay InSilico In Silico Docking & SAR Studies Hit->InSilico Outcome Proof-of-Concept for Stk1 Inhibitors as Adjuvants MIC->Outcome KinaseAssay->Outcome Derivatives Synthesis of Derivatives InSilico->Derivatives Derivatives->MIC Derivatives->KinaseAssay

Caption: Workflow for the identification and characterization of this compound as a β-lactam adjuvant.

References

GW779439X as a Potentiator of β-Lactam Antibiotics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance, particularly in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, is severely compromised in MRSA due to the expression of Penicillin-Binding Protein 2a (PBP2a), encoded by the mecA gene. An emerging strategy to combat this resistance is the use of antibiotic adjuvants or potentiators—compounds that restore the activity of existing antibiotics. This document provides a detailed technical overview of GW779439X, a pyrazolopyridazine compound identified as a potent sensitizer of MRSA to β-lactam antibiotics.

Mechanism of Action: Inhibition of PASTA Kinase Stk1

This compound functions by directly inhibiting the serine/threonine kinase Stk1 (also known as PknB) in S. aureus. Stk1 is a member of the Penicillin-Binding-Protein and Serine/Threonine Kinase-Associated (PASTA) family of kinases, which are implicated in bacterial cell wall regulation and contribute to β-lactam resistance.

Genetic deletion of the stk1 gene has been shown to significantly decrease the resistance of MRSA to various β-lactams. This compound phenocopies this genetic deletion, sensitizing MRSA to β-lactams to a similar extent.[1] Crucially, the compound does not further increase the sensitivity of an stk1 deletion mutant (Δstk1), confirming that its potentiation effect is Stk1-dependent.[1] The compound was identified through a small-molecule kinase inhibitor library screen and was selected for its dose-responsiveness and its reliance on the presence of a β-lactam for its activity.[1]

The proposed mechanism involves this compound binding to the kinase domain of Stk1, which disrupts the signaling cascade that contributes to the high-level β-lactam resistance characteristic of MRSA. This inhibition allows β-lactam antibiotics to effectively target their PBP binding sites, restoring their bactericidal activity.

Stk1_Inhibition_Pathway cluster_resistance Standard MRSA β-Lactam Resistance cluster_potentiation Potentiation by this compound beta_lactam β-Lactam Antibiotic pbp2a PBP2a (Low Affinity) beta_lactam->pbp2a Ineffective binding cell_wall Cell Wall Synthesis (Continues) pbp2a->cell_wall stk1 Stk1 Kinase (Active) resistance_signal Pro-Resistance Signaling Cascade stk1->resistance_signal resistance_signal->cell_wall resistance High-Level Resistance cell_wall->resistance gw This compound stk1_inhibited Stk1 Kinase (Inhibited) gw->stk1_inhibited Inhibits pbp_other Other PBPs cell_wall_inhibited Cell Wall Synthesis (Inhibited) pbp_other->cell_wall_inhibited sensitization Sensitization to β-Lactams cell_wall_inhibited->sensitization beta_lactam2 β-Lactam Antibiotic beta_lactam2->pbp_other Effective binding Experimental_Workflow start Kinase Inhibitor Library Screen hit Identification of this compound as a Hit Compound start->hit mic_wt MIC Testing: β-Lactams +/- this compound on WT MRSA hit->mic_wt Validate Potentiation mic_mutant MIC Testing: β-Lactams +/- this compound on Δstk1 Mutant mic_wt->mic_mutant Determine Mechanism kinase_assay In Vitro Biochemical Assay: Direct Stk1 Inhibition mic_wt->kinase_assay Confirm Direct Targeting panel_test Broad-Spectrum Testing: Panel of MRSA/MSSA Strains mic_wt->panel_test Assess Scope conclusion Conclusion: This compound is an Stk1-dependent β-Lactam Potentiator mic_mutant->conclusion kinase_assay->conclusion panel_test->conclusion Logical_Relationship cluster_resistance_mech MRSA Resistance Mechanisms MRSA MRSA Pathogen PBP2a PBP2a Expression MRSA->PBP2a Stk1 Stk1 Activity MRSA->Stk1 BetaLactam β-Lactam Antibiotic BacterialDeath Bacterial Cell Death BetaLactam->BacterialDeath Intended Action BetaLactam->BacterialDeath Synergistic Action GW This compound GW->Stk1 Inhibits GW->BacterialDeath Synergistic Action PBP2a->BetaLactam Blocks Stk1->BetaLactam Contributes to Resistance

References

An In-depth Technical Guide to the Pyrazolopyridazine Core of GW779439X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrazolopyridazine-based compound GW779439X, focusing on its core structure, mechanism of action as a bacterial kinase inhibitor, and its role as an antibiotic adjuvant. This document details the quantitative data supporting its activity, the experimental protocols used for its characterization, and visual representations of its targeted signaling pathway and experimental workflows.

Core Structure and Chemical Properties

This compound belongs to the pyrazolopyridazine class of compounds. Its chemical structure is characterized by a fused pyrazole and pyridazine ring system, which serves as the core scaffold for its biological activity. The key structural features of this compound are its pyrazolopyridazine core, a trifluoromethylphenyl group, and a methylpiperazinyl moiety.[1] This compound was originally developed as an inhibitor for human kinases but has been repurposed as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1.[1][2]

Chemical Structure of this compound:

Caption: Stk1 Signaling Pathway in S. aureus Beta-Lactam Resistance.

Quantitative Data

The efficacy of this compound as a Stk1 inhibitor and antibiotic adjuvant has been quantified through various in vitro assays.

In Vitro Kinase Inhibition

While a specific IC50 value for this compound against Stk1 has not been reported, robust inhibition of Stk1 autophosphorylation and phosphorylation of the substrate myelin basic protein (MBP) has been observed at a concentration of 2 µM. [3]In contrast, this compound has been shown to inhibit the human Aurora A kinase with an IC50 of 0.57 µM, indicating potential for off-target effects that should be considered in further development. [4]

Target Kinase Inhibitory Concentration Reference
S. aureus Stk1 Robust inhibition at 2 µM [3]

| Human Aurora A | IC50 = 0.57 µM | [4]|

Potentiation of Beta-Lactam Activity

This compound demonstrates significant potentiation of beta-lactam antibiotics against both methicillin-sensitive S. aureus (MSSA) and MRSA strains. The following tables summarize the reduction in the minimum inhibitory concentration (MIC) of various beta-lactams in the presence of 5 µM this compound.

Table 1: Potentiation of Beta-Lactam MICs against S. aureus LAC (MRSA)

AntibioticMIC (µg/mL)MIC + 5 µM this compound (µg/mL)Fold Reduction
Oxacillin128264
Nafcillin64164
Ceftriaxone>256128≥2
Ceftaroline0.50.252

Data extracted from Schaenzer et al., 2018. [4] Table 2: Potentiation of Oxacillin MIC against Various S. aureus Strains

StrainGenotypeMIC (µg/mL)MIC + 5 µM this compound (µg/mL)Fold Reduction
LACMRSA128264
USA400MRSA64164
COLMRSA>25632≥8
BAA-2686MRSA128432
NewmanMSSA0.1250.06252
UAMS-1MSSA0.250.1252

Data extracted from Schaenzer et al., 2018. [4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Stk1 Kinase Inhibition Assay (Autoradiography)

This protocol describes the method used to assess the direct inhibitory effect of this compound on the kinase activity of Stk1.

Workflow:

Kinase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Purified_Stk1 Purified Stk1 Kinase Domain Reaction_Mix Prepare Reaction Mix Purified_Stk1->Reaction_Mix MBP_Substrate Myelin Basic Protein (MBP) Substrate MBP_Substrate->Reaction_Mix GW779439X_Dilutions This compound Serial Dilutions GW779439X_Dilutions->Reaction_Mix Add_ATP Add [γ-32P]ATP Reaction_Mix->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Stop_Reaction Stop Reaction with SDS-PAGE Sample Buffer Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Separation Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantify Phosphorylation Autoradiography->Quantification

Caption: Workflow for the In Vitro Stk1 Kinase Inhibition Assay.

Methodology:

  • Reaction Setup: Purified Stk1 kinase domain and the non-specific substrate myelin basic protein (MBP) are combined in a reaction buffer.

  • Inhibitor Addition: Increasing concentrations of this compound (or a vehicle control) are added to the reaction mixtures.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at 37°C.

  • Termination: The reaction is stopped by the addition of SDS-PAGE loading buffer.

  • Separation and Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to autoradiography film to visualize the incorporation of the radiolabeled phosphate into Stk1 (autophosphorylation) and MBP.

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method used to determine the MIC of beta-lactam antibiotics against S. aureus in the presence and absence of this compound. [4] Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Analysis Overnight_Culture Grow S. aureus Overnight Adjust_OD Back-dilute to OD600 of 0.06 Overnight_Culture->Adjust_OD Inoculate Inoculate Wells with Bacterial Suspension Adjust_OD->Inoculate Antibiotic_Dilutions Prepare 2-fold Antibiotic Serial Dilutions in 96-well plate Add_this compound Add this compound (5 µM) or Vehicle Control Antibiotic_Dilutions->Add_this compound Add_this compound->Inoculate Incubate_Plate Incubate at 37°C for 12-24h Inoculate->Incubate_Plate Read_OD Measure OD600 Incubate_Plate->Read_OD Determine_MIC Determine MIC (Lowest concentration with no growth) Read_OD->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Methodology:

  • Bacterial Culture Preparation: S. aureus strains are grown overnight and then diluted to a starting optical density at 600 nm (OD600) of 0.06 in cation-adjusted Mueller-Hinton (CA-MH) broth. [4]2. Plate Setup: Two-fold serial dilutions of the beta-lactam antibiotic are prepared in a 96-well microtiter plate.

  • Adjuvant Addition: this compound is added to the appropriate wells to a final concentration of 5 µM. A vehicle control (e.g., DMSO) is added to the control wells.

  • Inoculation: The bacterial suspension is added to all wells.

  • Incubation: The plate is incubated at 37°C for 12-24 hours. For certain antibiotics like oxacillin, the media is supplemented with 2% NaCl. [4]6. MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth, as measured by OD600.

Conclusion

This compound, with its pyrazolopyridazine core, represents a promising scaffold for the development of novel antibiotic adjuvants. Its targeted inhibition of the S. aureus Stk1 kinase effectively resensitizes MRSA to beta-lactam antibiotics. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working to address the critical challenge of antibiotic resistance. Further optimization of this scaffold to improve selectivity for the bacterial kinase over its human counterparts will be a key step in its potential clinical development.

References

Off-Target Effects of GW779439X on Human Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW779439X, a pyrazolopyridazine-based compound, was initially developed as an inhibitor of human Cyclin-Dependent Kinase 4 (CDK4) but demonstrated high toxicity and low specificity in early studies.[1][2] While its clinical development for cancer was not pursued, it has been repurposed as a research tool, primarily as an inhibitor of the Staphylococcus aureus PASTA kinase Stk1, where it acts as an antibiotic adjuvant.[3][4] However, for its proper use in research and potential future therapeutic development, a thorough understanding of its off-target effects on human kinases is crucial. This technical guide provides a comprehensive overview of the known off-target activities of this compound, focusing on quantitative data, detailed experimental methodologies, and the cellular pathways implicated.

Quantitative Analysis of Off-Target Kinase Inhibition

The primary off-target effects of this compound identified in the literature are directed against Aurora Kinase A (AURKA).[1][5] Quantitative data on its inhibitory activity is primarily derived from cell-based assays rather than broad-panel biochemical screens.

Target Kinase Cell Line Assay Type Value Reference
Aurora Kinase A (AURKA)AGP-01 (Gastric Cancer)Growth InhibitionIC50 = 0.57 μM[5]

This table summarizes the currently available quantitative data for this compound against human kinases. The IC50 value represents the concentration of the compound required to inhibit the growth of the specified cell line by 50%, which is an indirect measure of the compound's activity against its target within a cellular context.

Implicated Signaling Pathways

The inhibition of Aurora Kinase A by this compound has been shown to induce apoptosis through the activation of the caspase 3/7 pathway.[1][5] Furthermore, treatment with this compound at a concentration of 1μM for 72 hours in AGP-01 cells resulted in significant changes in the expression of genes involved in cell cycle regulation and proliferation.[5] Specifically, it leads to the decreased expression of pro-proliferative genes (c-MYC, NRAS, and CDC25A) and increased expression of cell cycle blocking genes (CDKN1A and TP53).[5]

AURKA_Pathway This compound This compound AURKA Aurora Kinase A (AURKA) This compound->AURKA Inhibition Proliferation Cell Proliferation AURKA->Proliferation Apoptosis Apoptosis AURKA->Apoptosis Gene_Down Gene Expression (c-MYC, NRAS, CDC25A)↓ AURKA->Gene_Down Regulates Gene_Up Gene Expression (CDKN1A, TP53)↑ AURKA->Gene_Up Regulates Caspase Caspase 3/7 Activation Apoptosis->Caspase

AURKA Inhibition Pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the off-target effects of this compound.

In Vitro Kinase Inhibition Assay (Autoradiography)

This biochemical assay is used to determine the direct inhibitory effect of a compound on a purified kinase. It measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Workflow:

Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection & Analysis A Prepare Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT) D Combine Kinase, Substrate, Buffer, and this compound A->D B Prepare Kinase and Substrate (e.g., AURKA, Myelin Basic Protein) B->D C Prepare this compound Serial Dilutions C->D E Initiate reaction with [γ-³²P]ATP D->E F Incubate at 30°C E->F G Stop reaction (e.g., add SDS-PAGE loading buffer) F->G H Separate proteins by SDS-PAGE G->H I Expose gel to X-ray film (Autoradiography) H->I J Quantify band intensity (Densitometry) I->J

Workflow for an in vitro kinase assay using autoradiography.

Materials:

  • Purified human kinase (e.g., recombinant AURKA)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • This compound

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • SDS-PAGE gels and running buffer

  • X-ray film and developing reagents

  • Densitometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the purified kinase, substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes and briefly pre-incubate.

  • Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Autoradiography: Dry the gel and expose it to X-ray film at -80°C.

  • Analysis: Develop the film and quantify the radioactive signal of the phosphorylated substrate band using densitometry. The reduction in signal in the presence of this compound indicates inhibitory activity.[6][7]

Cell Viability Assay (MTT Assay)

This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is used to determine the IC50 value of a compound.

Workflow:

MTT_Assay_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_measurement 3. Viability Measurement cluster_analysis 4. Data Analysis A Seed cells in a 96-well plate (e.g., AGP-01 gastric cancer cells) B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of this compound B->C D Incubate for a defined period (e.g., 48-72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours (Formazan crystal formation) E->F G Solubilize formazan crystals (e.g., with DMSO or SDS solution) F->G H Read absorbance at ~570 nm (Microplate reader) G->H I Calculate percentage of viability vs. control H->I J Plot dose-response curve and determine IC50 value I->J

Workflow for a cell viability (MTT) assay.

Materials:

  • Human cancer cell line (e.g., AGP-01)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include wells with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.[5]

Conclusion and Future Directions

The available evidence indicates that this compound, originally designed as a CDK4 inhibitor, exhibits significant off-target activity against Aurora Kinase A in human cancer cell lines. This activity leads to cell cycle disruption and apoptosis. While these findings are valuable, a comprehensive understanding of the off-target profile of this compound is still lacking. A broad-panel biochemical kinase screen against a diverse set of human kinases would be highly beneficial to fully elucidate its selectivity and identify other potential off-target interactions. Such data is critical for the accurate interpretation of experimental results using this compound and for any future efforts to optimize its structure to improve selectivity and reduce toxicity. Researchers using this compound should be aware of its potent effects on AURKA and consider potential confounding effects in their experimental designs.

References

In-Depth Technical Guide: GW779439X's Inhibitory Effect on Aurora A Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW779439X is a small molecule inhibitor that has been identified as a potent modulator of cell cycle progression and apoptosis through its inhibitory activity against Aurora A kinase (AURKA).[1] This technical guide provides a comprehensive overview of the available data on this compound's effects on Aurora A kinase, including its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. While originally developed by GlaxoSmithKline and explored for various therapeutic applications, including as a potential CDK4 inhibitor, its activity against Aurora A kinase has garnered significant interest in the context of oncology research.[2]

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Aurora A kinase, a key serine/threonine kinase that plays a critical role in mitotic progression. Aurora A is involved in centrosome maturation and separation, spindle assembly, and mitotic checkpoint control. By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic arrest and subsequent induction of apoptosis.[1] The apoptotic pathway initiated by this compound has been shown to involve the activation of caspases 3 and 7.[1]

Quantitative Data

The following table summarizes the available quantitative data for this compound's inhibitory activity. It is important to note that while a cell-based IC50 value has been determined, a direct biochemical IC50 or Kᵢ value against purified Aurora A kinase is not publicly available in the reviewed literature.

Parameter Value Assay Type Cell Line/System Reference
IC50 0.57 µMCell Growth InhibitionAGP-01 (Gastric Cancer)[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cell Growth Inhibition Assay

This protocol is based on the methodology used to determine the IC50 value of this compound in the AGP-01 gastric cancer cell line.[1]

1. Cell Culture:

  • AGP-01 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound (typically ranging from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Cells are incubated with the compound for 72 hours.

3. Viability Assessment (MTT Assay):

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This protocol outlines a method to confirm the induction of apoptosis by this compound through the measurement of caspase 3 and 7 activity.[1]

1. Cell Culture and Treatment:

  • AGP-01 cells are seeded in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well and allowed to attach overnight.

  • Cells are treated with this compound at a concentration known to induce apoptosis (e.g., 1 µM and 5 µM) for 24 to 48 hours. A vehicle control is included.

2. Caspase Activity Measurement:

  • After the treatment period, the plate is equilibrated to room temperature.

  • 100 µL of Caspase-Glo® 3/7 Reagent is added to each well.

  • The contents of the wells are gently mixed using a plate shaker at 300-500 rpm for 30 seconds.

  • The plate is incubated at room temperature for 1 to 2 hours.

3. Luminescence Reading:

  • The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer.

4. Data Analysis:

  • The fold-change in caspase activity is calculated by normalizing the luminescence readings of the treated samples to the vehicle control.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the action of this compound.

AuroraA_Signaling_Pathway cluster_mitosis Mitosis Centrosome Centrosome Maturation & Separation Spindle Spindle Assembly Mitotic_Checkpoint Mitotic Checkpoint AuroraA Aurora A Kinase AuroraA->Centrosome phosphorylates AuroraA->Spindle regulates AuroraA->Mitotic_Checkpoint controls This compound This compound This compound->AuroraA inhibits

Figure 1: Simplified Aurora A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_IC50 start Start: Seed AGP-01 cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat with serial dilutions of this compound incubation1->treatment incubation2 Incubate for 72 hours treatment->incubation2 mtt_addition Add MTT reagent incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 dissolve Dissolve formazan crystals with DMSO incubation3->dissolve read Measure absorbance at 570 nm dissolve->read analyze Calculate IC50 value read->analyze end End analyze->end

Figure 2: Experimental workflow for determining the IC50 of this compound using an MTT assay.

Apoptosis_Induction_Pathway This compound This compound AuroraA Aurora A Kinase This compound->AuroraA inhibits Mitotic_Arrest Mitotic Arrest AuroraA->Mitotic_Arrest leads to Caspase_Activation Caspase 3/7 Activation Mitotic_Arrest->Caspase_Activation triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis results in

Figure 3: Logical relationship of this compound's effect from Aurora A inhibition to apoptosis.

Conclusion

This compound is a valuable research tool for studying the biological roles of Aurora A kinase in cancer. Its ability to induce mitotic arrest and apoptosis in cancer cell lines underscores the therapeutic potential of targeting this kinase. While the currently available data provides a solid foundation for its mechanism of action, further studies to determine its direct biochemical potency against Aurora A and its broader kinase selectivity profile would be highly beneficial for a more complete understanding of its pharmacological properties. The experimental protocols and diagrams provided in this guide are intended to support ongoing and future research into the therapeutic applications of this compound and other Aurora A kinase inhibitors.

References

Apoptosis Induction by GW779439X in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW779439X, a potent pyrazolopyridazine derivative, has been identified as an inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1] Aberrant AURKA activity is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the current understanding of this compound-induced apoptosis in cancer cells. It consolidates available quantitative data, details relevant experimental protocols, and illustrates the putative signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the anticancer potential of this compound.

Introduction to this compound and Aurora A Kinase

Aurora A kinase (AURKA) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[2][3] Its functions include centrosome maturation and separation, bipolar spindle assembly, and mitotic entry.[2] Overexpression of AURKA is frequently observed in a wide range of human malignancies, including gastric, breast, and colorectal cancers, and is often associated with poor prognosis.[4][5] As an oncogene, AURKA promotes tumorigenesis by overriding the spindle assembly checkpoint, leading to chromosomal instability and aneuploidy.[6] Furthermore, AURKA can modulate the activity of key signaling proteins involved in cell proliferation and survival, such as p53 and those in the PI3K/Akt pathway.[7]

This compound has been identified as an inhibitor of AURKA.[1] While initially explored for its properties as an antibiotic adjuvant, its activity against this crucial oncogenic kinase has brought its anticancer potential to the forefront of research.[8] Inhibition of AURKA by small molecules like this compound disrupts mitotic processes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The available IC50 values for this compound are summarized in the table below.

Cell LineCancer TypeAssay DurationIC50 (µM)Reference
AGP-01Gastric Cancer72 hours0.57[1]
BT-474Breast Cancer48 hours1.13[1]
THP-1Acute Monocytic Leukemia72 hours< 0.05[1]

Core Mechanism of Action: Apoptosis Induction

This compound induces apoptosis in cancer cells primarily through the inhibition of Aurora A kinase. The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases 3 and 7.[1]

Cell Cycle Arrest at G0/G1 Phase

Treatment of cancer cells with Aurora A kinase inhibitors often leads to cell cycle arrest.[6] For this compound, it has been observed to significantly block the cell cycle at the G0/G1 phase and also to induce a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA.[1][9] This arrest prevents the cells from entering the S phase and progressing through the cell cycle, a critical step for uncontrolled proliferation.

Activation of the Caspase Cascade

A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This compound has been shown to induce apoptosis through the activation of caspase-3 and caspase-7.[1] These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Role of the Bcl-2 Family Proteins

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[10] Inhibition of Aurora A kinase can modulate the expression and activity of these proteins. Specifically, it can lead to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2, thereby shifting the balance towards apoptosis.[11][12] This change in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, a key step in activating the caspase cascade.

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the apoptotic effects of this compound. These are generalized procedures and may require optimization for specific cell lines and experimental conditions.

Cell Viability and IC50 Determination (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound and determine its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay quantifies the activity of caspases 3 and 7, the key executioner caspases.[13]

Materials:

  • Treated and untreated cancer cells in a 96-well plate

  • Caspase-Glo® 3/7 Reagent

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours.

  • Measure the luminescence of each sample using a luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[14][15]

Materials:

  • Treated and untreated cancer cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound as required.

  • Harvest the cells and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Signaling Pathways and Visualizations

The induction of apoptosis by this compound is mediated through a complex signaling network initiated by the inhibition of Aurora A kinase. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows.

Putative Signaling Pathway of this compound-Induced Apoptosis

GW779439X_Apoptosis_Pathway This compound This compound AURKA Aurora A Kinase (AURKA) This compound->AURKA Inhibition p53 p53 AURKA->p53 Inhibition (via phosphorylation) CellCycle Cell Cycle Progression AURKA->CellCycle Promotion G0G1_Arrest G0/G1 Arrest Bcl2_family Bcl-2 Family Regulation p53->Bcl2_family Bax_Bak Bax/Bak Activation Bcl2_family->Bax_Bak Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Bcl2_family->Bcl2_BclxL Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Bcl2_BclxL->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis CellCycle->G0G1_Arrest Blockage

Caption: Putative signaling cascade of this compound-induced apoptosis.

Experimental Workflow for Apoptosis Analysis

Apoptosis_Workflow start Seed Cancer Cells treatment Treat with this compound (Dose and Time Course) start->treatment harvest Harvest Adherent and Floating Cells treatment->harvest wash Wash with Cold PBS harvest->wash stain Stain with Annexin V-FITC and Propidium Iodide wash->stain flow Analyze by Flow Cytometry stain->flow analysis Quantify Apoptotic Populations (Early, Late) flow->analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow start Culture Cancer Cells treat Expose to this compound start->treat collect Collect Cells treat->collect fix Fix with Cold 70% Ethanol collect->fix stain_pi Stain with Propidium Iodide and RNase A fix->stain_pi acquire Acquire Data on Flow Cytometer stain_pi->acquire analyze Analyze Cell Cycle Distribution (G0/G1, S, G2/M) acquire->analyze

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

This compound represents a promising anticancer agent due to its inhibitory activity against Aurora A kinase, a protein frequently overexpressed in tumors. The available data indicates that this compound effectively induces apoptosis and cell cycle arrest in various cancer cell lines at sub-micromolar to low micromolar concentrations. The mechanism of action is likely mediated through the intrinsic apoptotic pathway, involving the activation of caspases and regulation of Bcl-2 family proteins.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

  • Expanding the panel of cancer cell lines tested to identify responsive tumor types.

  • Conducting detailed quantitative analyses of apoptosis and cell cycle effects at various concentrations and time points.

  • Performing Western blot analyses to confirm the modulation of key proteins in the Aurora A kinase signaling pathway (e.g., p53, Bax, Bcl-2, cleaved caspases).

  • Evaluating the in vivo efficacy and safety of this compound in preclinical animal models of cancer.

A comprehensive understanding of the molecular mechanisms underlying the anticancer effects of this compound will be crucial for its potential translation into clinical applications. This technical guide provides a foundational resource to aid in the design and execution of such future investigations.

References

Preliminary Preclinical Assessment of GW779439X: A Technical Overview of Toxicity and Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the preliminary toxicological and specificity profile of GW779439X, a pyrazolopyridazine derivative. This document is intended for researchers, scientists, and professionals in the field of drug development. The information compiled herein is based on publicly available preclinical data.

Executive Summary

This compound is a small molecule kinase inhibitor that has been investigated for multiple therapeutic applications. Initially designed as an inhibitor of human Cyclin-Dependent Kinase 4 (CDK4) for oncology, its development was halted due to a combination of high toxicity and low specificity.[1] Subsequently, this compound was identified as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1, a key component in the bacterial response to cell wall stress.[1][2][3] In this context, it acts as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3] This dual activity profile underscores the need for a thorough understanding of its specificity and toxicity.

Specificity Profile

The specificity of this compound has been evaluated against both prokaryotic and eukaryotic kinases, revealing a multi-targeted profile.

2.1. Primary Bacterial Target: Stk1 Kinase

The primary target of this compound in the context of its antibiotic adjuvant activity is the PASTA (Penicillin-binding-protein And Serine/Threonine kinase-Associated) kinase Stk1 in S. aureus.[1][2][3] Inhibition of Stk1 by this compound disrupts the signaling pathways that contribute to β-lactam resistance, thereby re-sensitizing MRSA to this class of antibiotics.[2] Biochemical assays have demonstrated direct inhibition of Stk1 kinase activity at low micromolar concentrations.[2]

2.2. Eukaryotic Kinase Targets

This compound was originally developed as a eukaryotic kinase inhibitor and has known activity against several human kinases. This off-target activity is the primary driver of its observed toxicity in human cells.

  • Aurora A Kinase (AURKA): this compound is a known inhibitor of AURKA, a serine/threonine kinase that plays a crucial role in mitotic progression.[4]

  • Cyclin-Dependent Kinase 4 (CDK4): The compound was initially designed to target CDK4, a key regulator of the cell cycle.[1]

The inhibition of these essential eukaryotic kinases contributes to the cytotoxic effects observed in human cell lines.

Toxicological Profile: In Vitro Studies

The toxicity of this compound has been primarily characterized through in vitro cytotoxicity assays against various human cell lines. The compound exhibits potent growth inhibition, consistent with its activity against key cell cycle and proliferation kinases.

3.1. Quantitative Toxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound.

Cell LineCell TypeAssayEndpointValueReference
AGP-01Gastric CancerGrowth InhibitionIC500.57 µM[4]
THP-1Human LeukemiaCytotoxicityCC50< 0.05 µM[4]
BT-474Breast CancerCytotoxicityIC501.13 µM[4]

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration.

3.2. Effects on Bacterial Growth

In contrast to its high potency against human cells, this compound shows minimal intrinsic antibacterial activity, with no significant effects on S. aureus growth at concentrations below 20 µM.[2] This highlights its role as an adjuvant rather than a standalone antibiotic.

Signaling Pathways and Mechanisms of Action

4.1. Stk1 Inhibition and β-Lactam Sensitization in MRSA

In MRSA, the cell wall stress induced by β-lactam antibiotics is partly managed by a signaling cascade involving Stk1. By inhibiting Stk1, this compound disrupts this response, leading to increased susceptibility to the antibiotic.

G cluster_0 Staphylococcus aureus Cell BetaLactam β-Lactam Antibiotic PBP2a PBP2a (Penicillin-Binding Protein 2a) BetaLactam->PBP2a Inhibits CellWall Cell Wall Synthesis PBP2a->CellWall Impaired Stk1 Stk1 Kinase CellWall->Stk1 Stress Signal ResistanceSignal Resistance Signaling Stk1->ResistanceSignal Activates This compound This compound This compound->Stk1 Inhibits

Caption: Mechanism of this compound-mediated sensitization of MRSA to β-lactam antibiotics.

4.2. Eukaryotic Cell Cycle Inhibition

In human cells, this compound's inhibition of kinases like AURKA and CDK4 leads to cell cycle arrest and apoptosis. Studies in the AGP-01 gastric cancer cell line show that a 1 µM concentration of this compound for 72 hours leads to a significant cell cycle block at the G0/G1 and sub-G1 phases.[4] This is accompanied by changes in the expression of key regulatory genes.[4]

G cluster_0 Gene Expression Changes (72h) cluster_1 Cellular Effects This compound This compound (1µM) cMYC c-MYC This compound->cMYC Downregulates NRAS NRAS This compound->NRAS Downregulates CDC25A CDC25A This compound->CDC25A Downregulates CDKN1A CDKN1A (p21) This compound->CDKN1A Upregulates TP53 TP53 This compound->TP53 Upregulates CellCycle G0/G1 & Sub-G1 Arrest cMYC->CellCycle NRAS->CellCycle CDC25A->CellCycle CDKN1A->CellCycle TP53->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Effects of this compound on cell cycle and gene expression in AGP-01 cells.

Experimental Protocols

5.1. In Vitro Stk1 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on Stk1 kinase activity.

  • Objective: To determine if this compound directly inhibits the phosphorylation activity of purified Stk1 kinase.

  • Methodology: Autoradiography.

  • Protocol:

    • The purified kinase domain of S. aureus Stk1 is incubated in a reaction buffer containing a non-specific phosphosubstrate, Myelin Basic Protein (MBP).

    • Increasing concentrations of this compound (e.g., starting from 2 µM) are added to the reaction mixture.[2]

    • The kinase reaction is initiated by the addition of [γ-³²P]ATP.

    • The reaction is allowed to proceed for a defined period at an optimal temperature.

    • The reaction is stopped, and the proteins are separated by SDS-PAGE.

    • The gel is dried, and the incorporation of the radiolabel into Stk1 (autophosphorylation) and MBP is visualized by autoradiography.

  • Endpoint: Reduction in the radioactive signal on the autoradiogram in the presence of this compound compared to a DMSO control.

G cluster_workflow Stk1 Kinase Assay Workflow A 1. Prepare Reaction Mix (Purified Stk1, MBP Substrate) B 2. Add this compound (Increasing Concentrations) A->B C 3. Initiate Reaction (Add [γ-³²P]ATP) B->C D 4. Incubate C->D E 5. Stop Reaction & Separate (SDS-PAGE) D->E F 6. Visualize (Autoradiography) E->F

Caption: Workflow for the in vitro Stk1 kinase inhibition assay.

5.2. MRSA Sensitization Assay (MIC Determination)

This assay quantifies the ability of this compound to lower the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics against MRSA.

  • Objective: To measure the potentiation of β-lactam activity by this compound against various S. aureus strains.

  • Methodology: Broth microdilution.

  • Protocol:

    • A standardized inoculum of an MRSA strain (e.g., LAC or BAA-2686) is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton).[2]

    • A 96-well microtiter plate is prepared with serial dilutions of a β-lactam antibiotic (e.g., oxacillin, ceftaroline).

    • A fixed, sub-lethal concentration of this compound (e.g., 5 µM) is added to a parallel set of wells.[2][4] A control set contains only the antibiotic and DMSO.

    • The bacterial inoculum is added to all wells.

    • The plate is incubated for 16-24 hours at 37°C.

  • Endpoint: The MIC is determined as the lowest concentration of the antibiotic that visibly inhibits bacterial growth. The fold-change in MIC in the presence versus absence of this compound is calculated.

G A 1. Prepare Serial Dilutions of β-Lactam Antibiotic in 96-well plate B 2. Add Fixed Concentration of This compound (or DMSO control) A->B C 3. Inoculate with MRSA Strain B->C D 4. Incubate (16-24h, 37°C) C->D E 5. Read MIC (Lowest concentration with no growth) D->E F 6. Compare MICs (this compound vs. Control) E->F

Caption: Workflow for the MRSA sensitization (MIC determination) assay.

Conclusion and Future Directions

The preliminary data on this compound reveal a compound with a complex profile. Its potent inhibition of the bacterial kinase Stk1 makes it an interesting candidate as a β-lactam antibiotic adjuvant. However, its significant off-target effects on essential human kinases, such as AURKA and CDK4, result in high in vitro cytotoxicity and were the cause of its failure in initial clinical development.

For drug development professionals, this compound serves as a proof-of-concept for the development of selective Stk1 inhibitors. Future research should focus on medicinal chemistry efforts to modify the pyrazolopyridazine scaffold to enhance selectivity for the bacterial kinase over its human counterparts, thereby reducing toxicity while retaining the desired adjuvant activity. Further preclinical animal studies would be necessary to evaluate the in vivo efficacy and safety of any such optimized analogues.

References

The Adjuvant Effect of GW779439X on Methicillin-Susceptible Staphylococcus aureus (MSSA): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of GW779439X on Methicillin-Susceptible Staphylococcus aureus (MSSA) strains. This compound, a pyrazolopyridazine compound, has been identified as a potent antibiotic adjuvant.[1][2][3] It functions by enhancing the efficacy of β-lactam antibiotics against S. aureus, including MSSA isolates. This document outlines the quantitative effects of this compound on MSSA, details the experimental protocols for assessing its activity, and illustrates the underlying mechanism of action through its interaction with the Stk1 signaling pathway.

Quantitative Data Summary

This compound demonstrates a modest potentiation of oxacillin activity against MSSA strains.[2] The compound itself exhibits minimal intrinsic antibacterial activity at concentrations where it potentiates β-lactams.[1] The following table summarizes the Minimum Inhibitory Concentrations (MICs) of oxacillin against two common MSSA strains in the presence and absence of this compound.

MSSA StrainOxacillin MIC (µg/mL)Oxacillin MIC (µg/mL) + 5 µM this compoundFold Change in MIC
Newman0.250.1252
NCTC83250.1250.06252

Data is represented as the median of at least three independent trials.[1]

Mechanism of Action: Inhibition of the Stk1 Signaling Pathway

This compound exerts its adjuvant effect through the direct inhibition of the serine/threonine kinase Stk1 (also known as PknB), a Penicillin-binding-protein And Serine/Threonine kinase-Associated (PASTA) kinase.[1][2][3][4] The Stk1 signaling pathway plays a crucial role in regulating cell wall biosynthesis, cell division, and intrinsic β-lactam resistance in S. aureus.[5][6][7]

By inhibiting Stk1, this compound disrupts the downstream signaling cascade that contributes to the bacterial stress response and cell wall integrity, rendering the bacteria more susceptible to the action of β-lactam antibiotics.[2][4] The kinase domain of Stk1 is the direct target of this compound.[2]

Stk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stk1 Stk1 (PASTA Kinase) PBP Penicillin-Binding Proteins (PBPs) (Cell Wall Synthesis) Stk1->PBP Regulates CellWall_Stress Cell Wall Stress Response Stk1->CellWall_Stress Regulates Downstream Other Downstream Effectors Stk1->Downstream Regulates Cell Wall Integrity Cell Wall Integrity PBP->Cell Wall Integrity Survival Survival CellWall_Stress->Survival Bacterial Fitness Bacterial Fitness Downstream->Bacterial Fitness BetaLactam β-Lactam Antibiotics (e.g., Oxacillin) BetaLactam->PBP Inhibits This compound This compound This compound->Stk1 Inhibits

Stk1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of β-lactam antibiotics against MSSA in the presence of this compound.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • MSSA strains (e.g., Newman, NCTC8325)

  • β-lactam antibiotic stock solution (e.g., oxacillin)

  • This compound stock solution (in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

  • Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.

  • To a parallel set of wells, add the same serial dilutions of the β-lactam antibiotic in CAMHB containing a fixed sub-inhibitory concentration of this compound (e.g., 5 µM).

  • Prepare a bacterial suspension in CAMHB by diluting the 0.5 McFarland stock to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the bacterial suspension.

  • Include a growth control well (bacteria in CAMHB without antibiotic or this compound) and a sterility control well (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow A Prepare serial dilutions of β-lactam antibiotic in 96-well plates D Dilute inoculum and add to all wells A->D B Prepare a parallel set of dilutions with a fixed concentration of this compound B->D C Standardize MSSA inoculum to 0.5 McFarland C->D E Incubate at 37°C for 18-24 hours D->E F Read plates and determine MIC (lowest concentration with no visible growth) E->F

Workflow for MIC Determination.
In Vitro Stk1 Kinase Assay

This protocol describes an in vitro assay to confirm the inhibitory effect of this compound on the kinase activity of Stk1.

Materials:

  • Purified recombinant Stk1 kinase domain

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (radiolabeled ATP)

  • This compound stock solution

  • SDS-PAGE gels and autoradiography equipment

Procedure:

  • Set up kinase reactions in microcentrifuge tubes. Each reaction should contain the kinase reaction buffer, purified Stk1 kinase domain, and MBP.

  • Add varying concentrations of this compound to the respective reaction tubes. Include a control reaction with no inhibitor (DMSO vehicle control).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reactions at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to visualize the incorporation of the radiolabeled phosphate into MBP and Stk1 (autophosphorylation).

  • Quantify the band intensities to determine the extent of inhibition by this compound.

Kinase_Assay_Workflow A Combine purified Stk1, MBP, and kinase buffer B Add varying concentrations of this compound A->B C Initiate reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Stop reaction and separate proteins by SDS-PAGE D->E F Visualize phosphorylation by autoradiography E->F G Quantify inhibition F->G

Workflow for In Vitro Kinase Assay.

Conclusion

This compound acts as a promising antibiotic adjuvant that enhances the activity of β-lactam antibiotics against MSSA strains. Its mechanism of action, through the targeted inhibition of the Stk1 kinase, represents a viable strategy to overcome certain forms of bacterial resistance and potentially restore the efficacy of existing antibiotics. The data and protocols presented in this guide provide a framework for further research and development of Stk1 inhibitors as a novel class of antibacterial agents.

References

Exploring the structure-activity relationship (SAR) of GW779439X

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of GW779439X

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of this compound, a pyrazolopyridazine derivative identified as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1. By inhibiting Stk1, this compound acts as an antibiotic adjuvant, resensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3] This document outlines the quantitative SAR data, detailed experimental protocols, and key structural insights crucial for the further development of this promising class of antibiotic adjuvants.

Core Compound and Mechanism of Action

This compound is a pyrazolopyridazine that was initially developed as a human CDK4 inhibitor.[1][4] It has been repurposed as an inhibitor of the S. aureus PASTA (Penicillin-binding-protein And Serine/Threonine kinase-Associated) kinase Stk1.[1][3][5][6] The inhibition of Stk1 by this compound leads to the potentiation of β-lactam antibiotic activity against various MRSA and methicillin-sensitive S. aureus (MSSA) strains.[1][2][3] The compound has been shown to be effective in sensitizing even ceftaroline-resistant MRSA to ceftaroline.[1][2][3] The mechanism involves the direct inhibition of the Stk1 kinase domain.[1][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the key quantitative data from studies on this compound and its derivatives.

Table 1: Potentiation of β-Lactam Activity by this compound in S. aureus LAC (MRSA)

AntibioticMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change
Ceftriaxone>256128>2
Oxacillin128264
Nafcillin160.532
Ceftaroline0.50.252
Vancomycin111
Chloramphenicol441

Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[1]

Table 2: Oxacillin MICs for Various S. aureus Isolates ± 5 μM this compound

S. aureus IsolateStrain TypeMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compound
USA300 (LAC)MRSA1282
USA400 (MW2)MRSA16[7]2[1][3]
USA600MRSA16[7][7]8
USA800MRSA4[3]1 [0.5, 2]
COLMRSA25664
ATCC BAA-2686MRSA (ceftaroline-resistant)1280.25 [0.25, 0.5]
NewmanMSSA0.25 [0.125, 0.5]0.125 [0.0625, 0.125]
NCTC8325MSSA0.125 [0.125, 0.25]0.0625 [0.0625, 0.125]

Data are represented as the median of at least three independent trials with the range in brackets. Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[1]

Table 3: Structure-Activity Relationship of this compound Derivatives

CompoundR1 GroupR2 GroupStk1 Inhibition (2 μM)Oxacillin Potentiation (20 μM)
This compound 3-trifluoromethyl-phenyl4-(4-methylpiperazin-1-yl)++++++
CAF052 3-trifluoromethyl-phenyl4-(piperazin-1-yl)++++++
CAF078 3-trifluoromethyl-phenyl4-(1,4-diazepan-1-yl)++++++
CAF045 3-chloro-phenyl4-(4-methylpiperazin-1-yl)++++
CAF077 3-trifluoromethyl-phenyl3-(4-methylpiperazin-1-yl)++++
CAF070 3-trifluoromethyl-phenyl4-morpholino++
CAF075 3-trifluoromethyl-phenyl4-(pyrrolidin-1-yl)++
CAF089 3-trifluoromethyl-phenyl4-((2-hydroxyethyl)amino)++

Inhibition levels are qualitatively summarized from the original publication: +++ (robust), ++ (intermediate), + (little to no activity). Data extracted from Schaenzer et al., ACS Infect. Dis. 2018.[2]

From the SAR data, it is evident that the p-N-methyl piperazine side chain is crucial for both biochemical and microbiological activity.[1][2] Modifications to this moiety generally lead to a decrease in activity.

Experimental Protocols

In Vitro Stk1 Kinase Assay

This assay is performed to determine the direct inhibitory effect of compounds on the Stk1 kinase domain.

  • Protein Purification: The Stk1 kinase domain (residues 1–270) is purified.

  • Reaction Mixture: The kinase reaction is carried out in a buffer containing 50 mM HEPES pH 7.4, 150 mM NaCl, 50 μM MnCl2, 50 μM ATP, and 1 μCi of [γ-³²P] ATP.

  • Substrates: Myelin basic protein (MBP) is used as a generic phosphosubstrate.

  • Inhibitor Addition: Test compounds (e.g., this compound and its derivatives) are added at desired concentrations.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Termination: The reaction is stopped by adding 6x SDS loading buffer.

  • Analysis: Samples are run on an SDS-PAGE gel. The gel is fixed, dried, and visualized by autoradiography to detect phosphorylation.[1]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Strains: S. aureus strains (MRSA and MSSA) are grown overnight.

  • Media: Cation-adjusted Mueller-Hinton Broth (MHB) is typically used.

  • Compound Preparation: A serial dilution of the antibiotic (e.g., oxacillin) is prepared in a 96-well plate.

  • Adjuvant Addition: A fixed concentration of this compound (e.g., 5 μM) or a derivative is added to the wells.

  • Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Plates are incubated at 37°C for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Synthesis of this compound Derivatives

A general synthetic scheme for the pyrazolopyridazine derivatives is outlined below.

  • Synthesis of 2-Chloro-4-((trimethylsilyl)ethynyl)-pyrimidine (Compound 2): To a solution of 2,4-dichloropyrimidine in anhydrous THF, Pd(dppf)₂Cl₂, PPh₃, and Et₃N are added under a nitrogen atmosphere. (Trimethylsilyl)acetylene and CuI are then added, and the mixture is heated. The product is purified by silica gel flash column chromatography.[1]

  • Synthesis of 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (Compound 4): This intermediate is synthesized from pyridazine and hydroxylamine-O-sulfonic acid.[2]

  • General Procedure for Final Compounds: To a solution of 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine in sec-BuOH, the desired aniline derivative is added, followed by TFA. The mixture is stirred at 100°C. The final product is purified after an aqueous workup.[2]

Visualizations

Signaling Pathway of Stk1 in S. aureus

Stk1_Signaling_Pathway cluster_cell Staphylococcus aureus Stk1 Stk1 (PASTA Kinase) PBP2a PBP2a (Penicillin-Binding Protein 2a) Stk1->PBP2a Phosphorylates & Activates CellWall Cell Wall Synthesis (Peptidoglycan) PBP2a->CellWall Catalyzes BetaLactam β-Lactam Antibiotics CellWall->BetaLactam Target of BetaLactam->PBP2a Inhibits (in susceptible strains) This compound This compound This compound->Stk1 Inhibits

Caption: Stk1 signaling pathway in S. aureus and points of intervention.

Experimental Workflow for SAR Study

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis InSilico In Silico Modeling (Docking into Stk1) Synthesis Chemical Synthesis of Derivatives InSilico->Synthesis Biochemical In Vitro Kinase Assay (Stk1 Inhibition) Synthesis->Biochemical Microbiological MIC Determination (β-Lactam Sensitization) Synthesis->Microbiological SAR Structure-Activity Relationship Analysis Biochemical->SAR Microbiological->SAR

Caption: Workflow for the structure-activity relationship study of this compound.

Logical Relationship of Key SAR Findings

SAR_Findings cluster_R1 R1 Position (Aniline Ring) cluster_R2 R2 Position (Side Chain) Core Pyrazolopyridazine Scaffold R1_group m-Trifluoromethyl (e.g., this compound) Core->R1_group R2_piperazine p-N-Methyl Piperazine (High Activity) Core->R2_piperazine R1_alt m-Chloro (e.g., CAF045) Activity Biological Activity (Stk1 Inhibition & β-Lactam Sensitization) R1_group->Activity Contributes to Potency R1_alt->Activity Reduced Potency R2_morpholine Morpholine (Low Activity) R2_piperazine->Activity Crucial for Robust Activity R2_pyrrolidine Pyrrolidine (Low Activity) R2_morpholine->Activity Significantly Reduced Activity R2_pyrrolidine->Activity Significantly Reduced Activity

Caption: Key structural determinants for the activity of this compound analogs.

References

Foundational Research on PASTA Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin-Binding Protein and Serine/Threonine Kinase Associated (PASTA) kinases are a class of eukaryotic-like serine/threonine kinases found in a range of bacteria, particularly Gram-positive pathogens.[1][2] These transmembrane proteins play a crucial role in sensing and responding to extracellular signals related to cell wall stress, often initiated by the presence of β-lactam antibiotics or fragments of peptidoglycan.[3][4] The extracellular PASTA domain is responsible for detecting these signals, which in turn activates the intracellular kinase domain.[3][5] This activation triggers a signaling cascade that regulates essential bacterial processes, including cell division, morphogenesis, virulence, and antibiotic resistance.[5][6] The critical role of PASTA kinases in bacterial survival and pathogenesis has made them an attractive target for the development of novel antibacterial agents.[1][7] This guide provides an in-depth overview of the foundational research on PASTA kinase inhibitors, including quantitative data on their activity, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data on PASTA Kinase Inhibitors

The following tables summarize the in vitro and in vivo activities of various small molecule inhibitors against key PASTA kinases from different bacterial species.

Table 1: In Vitro Inhibitory Activity of Compounds against PASTA Kinases

CompoundTarget KinaseOrganismAssay TypeIC50 (µM)Ki (nM)Reference(s)
GW779439ZPknBMycobacterium tuberculosisKinase Assay1.5420[1]
Stk1Staphylococcus aureusKinase Assay0.2 - 2.0-[6]
IMB-YH-8PknBMycobacterium tuberculosisAutophosphorylation Assay20.2-[1]
MitoxantronePknBMycobacterium tuberculosisKinase Assay0.8-[1]
StaurosporinePrkAListeria monocytogenesKinase AssaySelective Inhibition-[8]
AZD5438PrkAListeria monocytogenesKinase AssaySelective Inhibition-[8]
GSK690693PrkAListeria monocytogenesKinase AssayPotent Inhibition-[9]

Table 2: Antibacterial Activity of PASTA Kinase Inhibitors

CompoundTarget OrganismMIC (µg/mL)NotesReference(s)
MitoxantroneMycobacterium tuberculosis H37Rv400Species-specific activity[1]
Mycobacterium smegmatis100[1]
Mycobacterium aurum25[1]
Thiazolidinone derivativeStaphylococcus epidermidis6.25Broad Gram-positive activity[1]
Staphylococcus aureus6.25[1]
Streptococcus mutans6.25[1]
GW779439XStaphylococcus aureus (MRSA)-Sensitizes to β-lactams[10]
Phenyl inhibitors (12, 16, 19, 20)Mycobacterium tuberculosis≤19Microbiologically active[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PASTA kinase inhibitors.

In Vitro PknB Kinase Inhibition Assay

This protocol is adapted from methodologies used for screening and characterizing inhibitors of Mycobacterium tuberculosis PknB.[11][12][13]

Materials:

  • Recombinant purified PknB kinase domain.

  • PknB substrate (e.g., GarA or a synthetic peptide).

  • Kinase reaction buffer: 25 mM Tris-HCl (pH 7.0), 1 mM DTT, 5 mM MgCl₂, 1 mM EDTA.[11]

  • [γ-³²P]ATP or [γ-³³P]ATP.

  • Test inhibitor compounds dissolved in DMSO.

  • P81 phosphocellulose paper or SDS-PAGE equipment.

  • Scintillation counter or phosphorimager.

Procedure:

  • Prepare the kinase reaction mixture in a 96-well plate. For each reaction, combine the kinase reaction buffer, a defined concentration of the PknB substrate (e.g., GarA), and the purified PknB enzyme.

  • Add the test inhibitor compound at various concentrations. Include a DMSO-only control (no inhibitor) and a no-enzyme control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (or [γ-³³P]ATP) to a final concentration near the Km for ATP (typically 1-10 µM).

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and heating, or by spotting the reaction mixture onto P81 phosphocellulose paper.

  • If using SDS-PAGE, separate the reaction products and visualize the phosphorylated substrate by autoradiography. The bands corresponding to the phosphorylated substrate can be excised and quantified using a scintillation counter.[12]

  • If using P81 paper, wash the paper extensively with phosphoric acid to remove unincorporated ATP, and then quantify the incorporated radioactivity using a scintillation counter.[13]

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for assessing the antibacterial activity of a compound.[3]

Materials:

  • Bacterial strain of interest.

  • Appropriate growth medium (e.g., Mueller-Hinton Broth - MHB).

  • Test inhibitor compound.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare a stock solution of the test inhibitor compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the growth medium directly in the wells of a 96-well plate.

  • Prepare a bacterial inoculum by growing the strain to the mid-logarithmic phase and diluting it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well of the 96-well plate containing the compound dilutions with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 16-24 hours.

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, the optical density (OD) at 600 nm can be measured using a plate reader. The MIC is the lowest concentration that shows no increase in OD.[3]

Biofilm Inhibition Assay

This protocol measures the ability of a compound to prevent biofilm formation.[4]

Materials:

  • Bacterial strain of interest.

  • Appropriate growth medium.

  • Test inhibitor compound.

  • Sterile 96-well flat-bottom microtiter plates.

  • Crystal violet solution (0.1%).

  • Ethanol (95%) or 30% acetic acid.[4]

  • Plate reader.

Procedure:

  • Prepare a bacterial suspension and add it to the wells of a 96-well plate.

  • Add the test inhibitor compound at various concentrations to the wells. Include a no-compound control.

  • Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C without shaking).

  • After incubation, gently remove the planktonic (non-adherent) bacteria by washing the wells with a buffer (e.g., PBS).

  • Stain the remaining adherent biofilm by adding 0.1% crystal violet solution to each well and incubating for 10-15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells again to remove excess stain.

  • Solubilize the crystal violet that has stained the biofilm by adding 95% ethanol or 30% acetic acid to each well.[4]

  • Quantify the amount of biofilm by measuring the absorbance of the solubilized crystal violet solution at a wavelength of 570-600 nm using a plate reader.

  • Calculate the percentage of biofilm inhibition for each compound concentration compared to the no-compound control.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways involving PASTA kinases and a typical workflow for inhibitor discovery.

PASTA_Kinase_Signaling_General cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Cell_Wall_Stress Cell Wall Stress (β-lactams, Peptidoglycan fragments) PASTA_Kinase PASTA Kinase (e.g., PknB, Stk1, PrkA, IreK) Cell_Wall_Stress->PASTA_Kinase Binds to PASTA domain Kinase_Domain Kinase Domain (Activation) PASTA_Kinase->Kinase_Domain Activates Downstream_Substrates Downstream Substrates (e.g., Wag31, GarA, GraR, VraR, WalR) Kinase_Domain->Downstream_Substrates Phosphorylates Bacterial_Processes Regulation of Bacterial Processes (Cell Division, Cell Wall Synthesis, Virulence, Antibiotic Resistance) Downstream_Substrates->Bacterial_Processes Regulates

Caption: General PASTA Kinase Signaling Pathway.

PknB_Signaling_Pathway Peptidoglycan_Sensing Peptidoglycan Sensing PknB_Activation PknB Activation (Dimerization & Autophosphorylation) Peptidoglycan_Sensing->PknB_Activation Wag31_Phosphorylation Phosphorylation of Wag31 PknB_Activation->Wag31_Phosphorylation GarA_Phosphorylation Phosphorylation of GarA PknB_Activation->GarA_Phosphorylation Cell_Shape_Regulation Regulation of Cell Shape & Division Wag31_Phosphorylation->Cell_Shape_Regulation Metabolism_Regulation Regulation of Metabolism GarA_Phosphorylation->Metabolism_Regulation

Caption: PknB Signaling in M. tuberculosis.

Stk1_Signaling_Pathway Cell_Wall_Stress Cell Wall Stress Stk1_Activation Stk1 Activation Cell_Wall_Stress->Stk1_Activation GraR_Phosphorylation Phosphorylation of GraR Stk1_Activation->GraR_Phosphorylation VraR_Phosphorylation Phosphorylation of VraR Stk1_Activation->VraR_Phosphorylation WalR_Phosphorylation Phosphorylation of WalR Stk1_Activation->WalR_Phosphorylation dlt_operon_regulation Regulation of dlt operon (Teichoic acid alanylation) GraR_Phosphorylation->dlt_operon_regulation Cell_Wall_Synthesis_Regulation Regulation of Cell Wall Synthesis VraR_Phosphorylation->Cell_Wall_Synthesis_Regulation WalR_Phosphorylation->Cell_Wall_Synthesis_Regulation

Caption: Stk1 Signaling in S. aureus.

HTS_Workflow Compound_Library Compound Library HTS_Assay High-Throughput Screening (e.g., Kinase-Glo, FRET) Compound_Library->HTS_Assay Primary_Hits Primary Hits HTS_Assay->Primary_Hits Dose_Response Dose-Response & IC50 Determination Primary_Hits->Dose_Response Secondary_Assays Secondary Assays (e.g., MIC, Biofilm) Dose_Response->Secondary_Assays Lead_Compounds Lead Compounds Secondary_Assays->Lead_Compounds

Caption: High-Throughput Screening Workflow.

References

Initial Screening of GW779439X Against Bacterial Kinases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial screening of the pyrazolopyridazine compound GW779439X against bacterial kinases, focusing on its role as an antibiotic adjuvant. The document details the compound's inhibitory effects, the experimental methodologies employed for its characterization, and the underlying signaling pathways involved in its mechanism of action. All quantitative data from cited experiments are presented in structured tables, and key experimental workflows and signaling pathways are visualized through diagrams.

Executive Summary

This compound has been identified as a novel inhibitor of the Staphylococcus aureus penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinase, Stk1.[1][2] This compound exhibits no intrinsic antibacterial activity at concentrations below 20 μM but acts as a potent antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to a range of β-lactam antibiotics.[1] The mechanism of action involves the direct inhibition of Stk1 kinase activity, which plays a crucial role in the bacterial response to cell wall stress and contributes to β-lactam resistance.[1] Initial screenings have demonstrated that this compound can potentiate the activity of β-lactams against various MRSA and methicillin-sensitive S. aureus (MSSA) isolates, in some cases restoring their susceptibility to clinically relevant levels.[1][2]

Data Presentation: Potentiation of β-Lactam Activity

The primary efficacy of this compound in initial screenings is quantified by its ability to reduce the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics against S. aureus. The following tables summarize the key findings from these potentiation assays.

Table 1: Potentiation of β-Lactam MICs by this compound against S. aureus Strain LAC [1]

AntibioticWT LAC MIC (μg/mL)WT LAC + 5 μM this compound MIC (μg/mL)Δstk1 MIC (μg/mL)Δstk1 + 5 μM this compound MIC (μg/mL)
Ampicillin>128646464
Carbenicillin>128646464
Oxacillin64222
Nafcillin160.50.50.5
Ceftriaxone256128128128
Cefotaxime64323232
Ceftaroline0.50.250.250.25
Vancomycin1111
Chloramphenicol8888

Table 2: Potentiation of Oxacillin MICs by this compound against Various S. aureus Isolates [3]

Strain (PFGE Type)Oxacillin MIC (μg/mL)Oxacillin + 5 μM this compound MIC (μg/mL)Fold Change
USA300 (LAC)64232
USA400 (MW2)1628
USA6001682
USA800256328
COL (Hospital-Acquired)512864
ATCC BAA-2686 (Ceftaroline-Resistant)>10242>512
Newman (MSSA)0.1250.06252
RN4220 (MSSA)0.1250.06252

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial screening of this compound.

In Vitro Stk1 Kinase Inhibition Assay (Autoradiography)

This assay directly measures the ability of this compound to inhibit the autophosphorylation of the Stk1 kinase domain.

Materials:

  • Purified Stk1 kinase domain

  • Myelin Basic Protein (MBP) as a generic substrate

  • This compound (dissolved in DMSO)

  • Kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • 4x SDS-PAGE loading buffer

  • SDS-PAGE gels

  • Phosphorimager screen and cassette

  • Typhoon FLA 9500 scanner (or equivalent)

Procedure:

  • Prepare reaction mixtures in kinase buffer containing the purified Stk1 kinase domain and MBP.

  • Add increasing concentrations of this compound (e.g., 0.2 μM to 20 μM) or DMSO (vehicle control) to the reaction tubes.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reactions by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen overnight.

  • Scan the screen using a Typhoon FLA 9500 scanner to visualize the radiolabeled, phosphorylated proteins (Stk1 and MBP). The intensity of the bands corresponds to the level of kinase activity.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a bacterial strain, both in the presence and absence of this compound. The broth microdilution method is performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • S. aureus strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • β-lactam antibiotics and other control antibiotics

  • This compound (dissolved in DMSO)

  • Spectrophotometer (for inoculum standardization)

  • Plate reader (for turbidity measurement)

Procedure:

  • Inoculum Preparation: Culture S. aureus strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL, verified by measuring the optical density at 600 nm.

  • Plate Preparation: Prepare a two-fold serial dilution of the desired antibiotic across the columns of a 96-well plate using CAMHB.

  • Compound Addition: To the appropriate wells, add a fixed sub-inhibitory concentration of this compound (e.g., 5 μM). Add an equivalent volume of DMSO to the control wells.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic, no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth, as observed by the naked eye or by measuring the optical density at 600 nm using a plate reader.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathways and experimental processes involved in the screening of this compound.

Stk1_Signaling_Pathway cluster_cell Staphylococcus aureus cluster_resistance Outcome PBP2a PBP2a (Penicillin-Binding Protein 2a) CellWall Peptidoglycan Synthesis PBP2a->CellWall Catalyzes Resistance β-Lactam Resistance CellWall->Resistance Stk1 Stk1 (PASTA Kinase) (Active) Stk1->PBP2a Phosphorylation & Upregulation of Resistance Stk1->Stk1 Stp1 Stp1 (Phosphatase) Stk1->Stp1 Phosphorylation Stk1_inactive Stk1 (Inactive) Stp1->Stk1 Dephosphorylation This compound This compound This compound->Stk1 Inhibition Susceptibility β-Lactam Susceptibility This compound->Susceptibility Promotes BetaLactam β-Lactam Antibiotics BetaLactam->PBP2a Inhibition

Caption: Stk1 Signaling in β-Lactam Resistance.

Experimental_Workflow cluster_screening Phase 1: Primary Screening cluster_validation Phase 2: In Vitro Validation cluster_characterization Phase 3: Further Characterization LibraryScreen Kinase Inhibitor Library Screen (e.g., with Ceftriaxone) HitID Hit Identification (this compound) LibraryScreen->HitID KinaseAssay In Vitro Kinase Assay (Autoradiography) HitID->KinaseAssay MIC_Assay Broth Microdilution MIC Assay (Potentiation with β-Lactams) HitID->MIC_Assay Toxicity Bacterial Toxicity Assay (Growth Curve Analysis) HitID->Toxicity SAR Structure-Activity Relationship (Analog Synthesis & Testing) KinaseAssay->SAR StrainPanel MIC Testing against Diverse S. aureus Strains MIC_Assay->StrainPanel

Caption: this compound Screening Workflow.

References

Methodological & Application

Application Notes: GW779439X In Vitro Kinase Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of GW779439X. This compound is a pyrazolopyridazine-based compound initially developed as a eukaryotic kinase inhibitor.[1] It has been identified as a potent inhibitor of the Staphylococcus aureus (S. aureus) serine/threonine kinase Stk1, a member of the PASTA (Penicillin-binding-protein And Serine/Threonine kinase–Associated) kinase family.[2][3][4] Inhibition of Stk1 by this compound has been shown to sensitize methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2] this compound has also been reported to inhibit Aurora A kinase (AURKA).[4][5] The primary protocol detailed below is a radiometric assay for Stk1, based on published methodologies.[2]

Mechanism of Action: Stk1 Inhibition

This compound directly inhibits the kinase activity of Stk1.[2] In S. aureus, Stk1 is involved in pathways that contribute to β-lactam antibiotic resistance. By inhibiting Stk1, this compound disrupts these signaling pathways, resulting in increased susceptibility of the bacteria to antibiotics like oxacillin and ceftaroline.[1][2] This makes it a promising antibiotic adjuvant.

cluster_0 Mechanism of Action This compound This compound Stk1 Stk1 Kinase Activity This compound->Stk1 Inhibits PBP2A Downstream Signaling (e.g., related to PBP2A function) Stk1->PBP2A Phosphorylates/ Regulates Resistance β-lactam Resistance PBP2A->Resistance CellWall Bacterial Cell Wall Synthesis Resistance->CellWall Circumvents Inhibition BLactam β-lactam Antibiotics BLactam->CellWall Inhibits

Caption: this compound inhibits Stk1, disrupting resistance pathways and sensitizing MRSA to β-lactams.

In Vitro Kinase Assay Protocol: Stk1 Inhibition

This protocol describes a radiometric method to measure the direct inhibition of purified Stk1 kinase domain by this compound using a generic substrate.[2]

Materials and Reagents
  • Purified Stk1 kinase domain

  • Myelin Basic Protein (MBP) (e.g., Novatein Biosciences)

  • This compound

  • [γ-³²P] ATP (1 μCi)

  • ATP Solution (50 μM)

  • MnCl₂ (50 μM)

  • 1 M Tris-HCl, pH 7.4

  • 5 M NaCl

  • Kinase Reaction Buffer: 10 mM Tris pH 7.4, 150 mM NaCl

  • 6x SDS Loading Buffer

  • Fixation Solution: 40% methanol, 10% glacial acetic acid, 5% glycerol

  • SDS-PAGE gels and electrophoresis apparatus

  • Gel dryer

  • Phosphor screen or X-ray film for autoradiography

Experimental Workflow

The following diagram outlines the major steps for the in vitro kinase assay.

cluster_1 Experimental Workflow A 1. Prepare Reagents (Kinase, Substrate, Inhibitor) B 2. Pre-incubation 10 min @ 37°C A->B C 3. Initiate Reaction (Add ATP/MnCl₂/[γ-³²P]ATP Mix) B->C D 4. Kinase Reaction 30 min @ 37°C C->D E 5. Terminate Reaction (Add 6x SDS Loading Buffer) D->E F 6. SDS-PAGE Separation E->F G 7. Gel Fixation & Drying F->G H 8. Autoradiography G->H I 9. Data Analysis H->I

Caption: Workflow for the radiometric in vitro assay to measure Stk1 inhibition by this compound.

Step-by-Step Procedure
  • Preparation : Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Pre-incubation : In a microcentrifuge tube, combine 2 µM of the purified Stk1 kinase domain, 10 µM of MBP, and the desired concentration of this compound. Include a vehicle control (DMSO) and a no-enzyme control. Incubate this mixture at 37°C for 10 minutes.[2]

  • Reaction Initiation : Prepare a reaction mixture containing Kinase Reaction Buffer, 50 µM MnCl₂, 50 µM ATP, and 1 µCi of [γ-³²P] ATP.[2] Add this mixture to the pre-incubated enzyme/substrate/inhibitor solution to start the reaction.

  • Kinase Reaction : Incubate the reaction at 37°C for 30 minutes.[2]

  • Termination : Stop the reaction by adding 6x SDS loading buffer.

  • Electrophoresis : Boil the samples and load them onto an SDS-PAGE gel. Run the gel to separate the proteins.

  • Gel Processing : After electrophoresis, fix the gel in Fixation Solution for 2 hours.[2] Subsequently, dry the gel for 1 hour.

  • Visualization : Visualize the phosphorylated MBP and autophosphorylated Stk1 by autoradiography. The signal intensity corresponds to the level of kinase activity.

Quantitative Data Summary

This compound has been evaluated in various assays, demonstrating potent activity. Robust inhibition of Stk1 autophosphorylation and phosphorylation of MBP was observed at concentrations as low as 2 µM in the radiometric assay.[2]

Compound Assay Type Target/Cell Line Parameter Value Reference
This compoundIn Vitro Kinase AssayStk1-Robust inhibition at 2 µM[2]
This compoundGrowth InhibitionAGP-01 Cell LineIC₅₀0.57 µM[5]
This compoundCytotoxicityBT-474 Cells (48h)IC₅₀1.13 µM[5]
This compoundCytotoxicityTHP-1 Cells (72h)CC₅₀< 0.05 µM[5]

Table 1: Summary of reported quantitative data for this compound.

Reaction Components

Component Final Concentration
Stk1 Kinase Domain2 µM
Myelin Basic Protein (MBP)10 µM
Tris-HCl, pH 7.410 mM
NaCl150 mM
MnCl₂50 µM
ATP50 µM
[γ-³²P] ATP1 µCi
This compoundVariable (for dose-response)

Table 2: Components for the Stk1 in vitro kinase assay reaction.[2]

Alternative Assay Formats

While the primary protocol described is a classic radiometric assay, several non-radioactive, high-throughput methods are available for measuring kinase activity and inhibition. These can be adapted for screening this compound and its analogs.

  • ADP-Glo™ Kinase Assay : This is a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction. The light output is directly proportional to kinase activity.[6][7]

  • Transcreener® ADP² Assay : This fluorescence-based assay immunodetection of ADP produced during the enzymatic reaction, allowing for the measurement of kinase activity.[8][9]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : A proximity-based assay that measures the binding of a fluorescent tracer to the kinase's ATP pocket. Inhibition is detected by the displacement of the tracer, leading to a decrease in the FRET signal.[6][10]

  • NanoBRET™ Target Engagement Assay : A live-cell assay that measures the engagement of an inhibitor with its target kinase. It relies on the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase, resulting in a decreased BRET signal.[6][10]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of GW779439X in research focused on Methicillin-resistant Staphylococcus aureus (MRSA). This document outlines the recommended concentrations, detailed experimental protocols, and the underlying mechanism of action of this compound as an antibiotic adjuvant.

Introduction

This compound is a pyrazolopyridazine compound that has been identified as an inhibitor of the S. aureus Serine/Threonine Kinase Stk1.[1][2][3][4][5] In MRSA, Stk1 is a component of a signaling pathway that contributes to cell wall homeostasis. By inhibiting Stk1, this compound sensitizes MRSA to β-lactam antibiotics, effectively restoring the efficacy of these drugs against resistant strains.[1][5] Notably, this compound does not exhibit intrinsic antibacterial activity at the concentrations used to potentiate β-lactams, making it a valuable tool for combination therapy research.[1][5]

Mechanism of Action: Stk1 Inhibition

This compound acts as an adjuvant by targeting the PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase Stk1 in S. aureus.[1][2][4][5] The inhibition of Stk1 disrupts the normal cellular processes that contribute to β-lactam resistance, leading to increased susceptibility of MRSA to these antibiotics.[1][5] This targeted approach offers a promising strategy to overcome resistance in MRSA.

Mechanism of Action of this compound in MRSA cluster_MRSA MRSA Cell PBP2a PBP2a (High β-lactam resistance) CellWall Cell Wall Synthesis PBP2a->CellWall Contributes to Sensitization Sensitization to β-lactams Stk1 Stk1 Kinase Stk1->CellWall Regulates This compound This compound This compound->Stk1 Inhibits BetaLactam β-lactam Antibiotics BetaLactam->PBP2a Ineffective against Sensitization->CellWall Restored Inhibition

Caption: Signaling pathway of this compound in MRSA.

Data Presentation: Recommended Concentrations

The following tables summarize the recommended concentrations of this compound for various applications in MRSA studies, based on published data.

Table 1: In Vitro Synergy Studies with β-lactam Antibiotics

ApplicationRecommended Concentration of this compoundNotesReference
Potentiation of Oxacillin5 µMUsed in combination with serial dilutions of oxacillin.[1][5][1][5]
Potentiation of Ceftaroline5 µMEffective even against ceftaroline-resistant MRSA strains.[1][3][5][1][3][5]
Potentiation of Ceftriaxone5 µMInitial screening identified potentiation at this concentration.[1][5][1][5]
Potentiation of Nafcillin5 µMShown to significantly lower the MIC of nafcillin.[1][1]

Table 2: Biochemical and Growth Inhibition Assays

AssayRecommended Concentration of this compoundNotesReference
Biochemical Inhibition of Stk12 µMUsed to directly assess the inhibitory activity against the purified Stk1 kinase.[3][3]
Intrinsic Antibacterial Activity< 20 µMThis compound shows no significant effect on MRSA growth below this concentration.[1][5][1][5]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) in Synergy Assays

This protocol details the broth microdilution method to assess the synergistic effect of this compound with a β-lactam antibiotic against MRSA.

Materials:

  • MRSA strain(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (in DMSO)

  • β-lactam antibiotic stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the MRSA strain overnight on a suitable agar plate.

    • Inoculate a single colony into CAMHB and incubate at 37°C with shaking until the culture reaches the exponential growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Reagents:

    • Prepare a working solution of this compound in CAMHB at a concentration of 2X the final desired concentration (e.g., 10 µM for a final concentration of 5 µM).

    • Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB in a separate 96-well plate.

  • Assay Setup:

    • In a new 96-well plate, add 50 µL of the 2X this compound solution to the desired wells. For control wells, add 50 µL of CAMHB with an equivalent concentration of DMSO.

    • Add 50 µL of each β-lactam antibiotic dilution to the appropriate wells.

    • Add 100 µL of the prepared bacterial inoculum to each well.

    • Include the following controls:

      • Growth Control: Bacteria in CAMHB.

      • Sterility Control: CAMHB only.

      • This compound Control: Bacteria with this compound only.

      • β-lactam Control: Bacteria with the β-lactam antibiotic only.

  • Incubation and Reading:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible growth, both in the presence and absence of this compound.

Workflow for MIC Determination in Synergy Assays start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum prep_gw Prepare this compound Solution (e.g., 10 µM) start->prep_gw prep_beta_lactam Prepare Serial Dilutions of β-lactam start->prep_beta_lactam add_inoculum Add MRSA Inoculum prep_inoculum->add_inoculum add_reagents Add this compound and β-lactam dilutions prep_gw->add_reagents prep_beta_lactam->add_reagents setup_plate Set up 96-well Plate add_reagents->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination in synergy assays.

Protocol 2: In Vitro Kinase Assay for Stk1 Inhibition

This protocol outlines a method to biochemically assess the inhibitory effect of this compound on the kinase activity of purified Stk1.

Materials:

  • Purified recombinant S. aureus Stk1 kinase domain

  • Myelin Basic Protein (MBP) as a substrate

  • This compound stock solution (in DMSO)

  • [γ-³²P]ATP

  • Kinase reaction buffer

  • SDS-PAGE apparatus

  • Phosphorimager

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase reaction buffer, purified Stk1 kinase, and MBP substrate.

    • Add varying concentrations of this compound (e.g., from a 2 µM working stock) or DMSO as a control.

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 30 minutes.

  • Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

  • Data Acquisition:

    • Visualize the radiolabeled MBP using a phosphorimager.

    • Quantify the band intensities to determine the extent of Stk1 inhibition by this compound.

Conclusion

This compound is a potent inhibitor of Stk1 kinase in S. aureus and serves as an effective adjuvant to sensitize MRSA to β-lactam antibiotics. The recommended concentration for synergy studies is typically 5 µM, a concentration at which this compound itself does not inhibit bacterial growth. The provided protocols offer a starting point for researchers to investigate the potential of this compound in overcoming antibiotic resistance in MRSA. Careful adherence to established microbiological and biochemical techniques is crucial for obtaining reliable and reproducible results.

References

Application Note and Protocol: GW779439X Solubility and Stock Solution Preparation in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW779439X is a potent, cell-permeable pyrazolopyridazine compound with dual inhibitory activity. It was initially investigated as a kinase inhibitor for oncological applications, notably targeting Aurora A kinase (AURKA), which leads to cell cycle disruption and apoptosis.[1][2] More recently, this compound has been identified as a powerful inhibitor of the Staphylococcus aureus Serine/Threonine kinase Stk1, a Penicillin-binding-protein and Serine/Threonine kinase-Associated (PASTA) kinase.[2][3][4] By inhibiting Stk1, this compound acts as an antibiotic adjuvant, effectively resensitizing Methicillin-resistant S. aureus (MRSA) and enhancing the efficacy of β-lactam antibiotics against Methicillin-sensitive S. aureus (MSSA) isolates.[3][5] This dual functionality makes it a valuable tool for both cancer biology and infectious disease research.

Proper solubilization and storage of this compound are critical for ensuring experimental reproducibility and accuracy. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions. This document provides detailed data on the solubility of this compound and a comprehensive protocol for the preparation and storage of a DMSO stock solution.

Solubility Data

This compound exhibits good solubility in DMSO, allowing for the preparation of concentrated stock solutions suitable for a wide range of applications. While the maximum solubility in pure DMSO is not explicitly defined in the literature, stock solutions of at least 33.3 mg/mL are routinely prepared for subsequent dilution into aqueous buffers or culture media.[1] For in vivo studies, specific co-solvent formulations are recommended to maintain solubility upon dilution.[1]

Solvent SystemAchievable ConcentrationAppearanceReference
100% DMSO≥ 33.3 mg/mLClear Solution[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 3.33 mg/mL (7.33 mM)Clear Solution[1]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 3.33 mg/mL (7.33 mM)Clear Solution[1]
10% DMSO / 90% Corn Oil≥ 3.33 mg/mL (7.33 mM)Clear Solution[1]
Signaling Pathway of this compound in S. aureus

This compound potentiates the activity of β-lactam antibiotics by directly inhibiting the Stk1 kinase. Stk1 is a key component of a signaling pathway that regulates cell wall metabolism and contributes to antibiotic resistance in S. aureus. By inhibiting Stk1, this compound disrupts this process, rendering the bacteria more susceptible to β-lactam antibiotics that target cell wall synthesis.

GW779439X_Stk1_Pathway This compound This compound Stk1 Stk1 Kinase This compound->Stk1 Inhibits CWM Cell Wall Metabolism & Homeostasis Stk1->CWM Regulates Resistance β-Lactam Resistance CWM->Resistance Contributes to BetaLactams β-Lactam Antibiotics (e.g., Oxacillin) PBP Penicillin-Binding Proteins (PBPs) BetaLactams->PBP Inhibits PBP->CWM Essential for

Caption: Inhibition of the Stk1 kinase pathway by this compound, leading to reduced β-lactam resistance.

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 454.49 g/mol .

4.1 Materials

  • This compound powder (Cat. No. HY-103645 or equivalent)[1]

  • Anhydrous/Sterile Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes and sterile filter tips

4.2 Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder (e.g., 4.54 mg) start->weigh calculate 2. Calculate Required DMSO Volume (For 10 mM stock, 1 mL for 4.54 mg) weigh->calculate add_dmso 3. Add calculated volume of DMSO to the powder calculate->add_dmso dissolve 4. Vortex thoroughly to dissolve. Use sonication or gentle warming (37°C) if needed. add_dmso->dissolve aliquot 5. Aliquot into sterile, light-protected cryovials (e.g., 20-100 µL) dissolve->aliquot store 6. Store aliquots at -80°C for long-term storage aliquot->store end End store->end

Caption: Step-by-step workflow for the preparation of a this compound stock solution in DMSO.

4.3 Detailed Procedure

  • Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.54 mg.

    • Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mM × 1 mL × 454.49 g/mol = 4.54 mg

  • Solubilization: Add the calculated volume of DMSO to the vial containing the powder. In this example, add 1 mL of DMSO.

  • Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. If precipitation or slow dissolution occurs, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials.[1][6]

  • Storage: Store the aliquots protected from light at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][6]

Application and Handling Notes
  • Dilution for In Vitro Assays: When preparing working solutions for cell-based assays, dilute the DMSO stock solution directly into the culture medium. It is crucial to ensure the final concentration of DMSO in the culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[6] Perform dilutions in a stepwise manner to prevent precipitation of the compound.[6]

  • Dilution for In Vivo Experiments: For animal studies, the DMSO stock solution should be diluted using a specific co-solvent system as outlined in the solubility table (Section 2.0). It is recommended to prepare these working solutions fresh on the day of use.[1]

  • Stability: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to degradation of the compound.[6] If a solution stored at -20°C is more than a month old, its efficacy should be re-verified.[6]

  • Safety: Handle this compound and DMSO in accordance with standard laboratory safety procedures, including the use of appropriate personal protective equipment (PPE). Perform all handling in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols: Step-by-Step Guide for a Checkerboard Assay with GW779439X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a checkerboard assay to evaluate the synergistic potential of GW779439X with a β-lactam antibiotic against Staphylococcus aureus.

Introduction

This compound is a pyrazolopyridazine compound that functions as an inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3][4][5] This kinase is part of the Penicillin-Binding-Protein and Serine/Threonine kinase-Associated (PASTA) kinase family.[1][3][4] Inhibition of Stk1 by this compound has been shown to re-sensitize methicillin-resistant S. aureus (MRSA) and enhance the activity of β-lactam antibiotics against both MRSA and methicillin-sensitive S. aureus (MSSA).[1][2][3][4] This makes this compound a promising antibiotic adjuvant.[1][3] The checkerboard assay is a standard in vitro method used to systematically assess the interactions between two antimicrobial agents, allowing for the determination of synergistic, additive, indifferent, or antagonistic effects.[6][7][8][9] This protocol details the use of a checkerboard assay to quantify the interaction between this compound and the β-lactam antibiotic oxacillin against an MRSA strain.

Signaling Pathway of this compound Action

GW779439X_Signaling_Pathway cluster_0 Staphylococcus aureus Cell Beta_Lactam β-lactam Antibiotic (e.g., Oxacillin) PBP2a PBP2a (Low affinity for β-lactams) Beta_Lactam->PBP2a Binds with low affinity Cell_Wall Cell Wall Synthesis PBP2a->Cell_Wall Allows continued synthesis (Resistance) Stk1 Stk1 Kinase Stk1->PBP2a Contributes to β-lactam resistance This compound This compound This compound->Stk1 Inhibits

Caption: Mechanism of this compound in sensitizing MRSA to β-lactam antibiotics.

Experimental Protocol: Checkerboard Assay

This protocol outlines the steps for a 96-well plate checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index for the combination of this compound and oxacillin against an MRSA strain, such as the widely used USA300 clone LAC.[1]

Materials:

  • This compound

  • Oxacillin sodium salt

  • MRSA strain (e.g., ATCC BAA-1717, a USA300 strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Sterile reagent reservoirs

  • Multichannel pipette

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock.

    • Prepare a stock solution of oxacillin in sterile deionized water.

    • From these high-concentration stocks, prepare intermediate stock solutions in CAMHB at four times the highest final concentration to be tested in the assay.[8][9] It is important to ensure the final DMSO concentration does not inhibit bacterial growth (typically ≤1% v/v).

  • Preparation of Bacterial Inoculum:

    • From an overnight culture of the MRSA strain on a suitable agar plate, suspend several colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Checkerboard Plate Setup:

    • A two-dimensional dilution of the two agents is performed in a 96-well plate.[8]

    • Add 50 µL of CAMHB to all wells of the 96-well plate.

    • Drug A (this compound) Dilution (Rows):

      • Add 50 µL of the 4x intermediate stock of this compound to the first well of each row to be tested (e.g., rows A-G).

      • Perform serial 2-fold dilutions across the columns (from 1 to 10) by transferring 50 µL from one well to the next. Discard the final 50 µL from column 10. Column 11 will serve as a control for oxacillin alone.

    • Drug B (Oxacillin) Dilution (Columns):

      • Add 50 µL of the 4x intermediate stock of oxacillin to the first well of each column (e.g., columns 1-11 in row A).

      • Perform serial 2-fold dilutions down the rows (from A to G) by transferring 50 µL. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.

    • The final plate will contain a gradient of this compound concentrations along the y-axis and oxacillin concentrations along the x-axis.

  • Inoculation and Incubation:

    • Inoculate each well (except for a sterility control well containing only broth) with 100 µL of the prepared bacterial suspension. The final volume in each well will be 200 µL.[8]

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • After incubation, determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

    • The MIC of oxacillin alone is determined in the column with no this compound (column 11).

    • The MIC of this compound alone is determined in the row with no oxacillin (row H).

    • The MIC of the combination is determined for each well that shows no growth.

Experimental Workflow Diagram

Checkerboard_Assay_Workflow prep_stocks 1. Prepare Stock Solutions (this compound & Oxacillin) setup_plate 3. Setup 96-Well Plate (Serial Dilutions) prep_stocks->setup_plate prep_inoculum 2. Prepare Bacterial Inoculum (MRSA to 0.5 McFarland) inoculate 4. Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate 5. Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic 6. Read MICs (Visual Inspection) incubate->read_mic calc_fic 7. Calculate FIC Index read_mic->calc_fic interpret 8. Interpret Results calc_fic->interpret

Caption: Step-by-step workflow for the checkerboard assay.

Data Presentation and Analysis

The interaction between this compound and oxacillin is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[7]

Calculation of the FIC Index:

The FIC for each drug in a combination is calculated as follows:

  • FIC of Drug A (this compound) = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Drug B (Oxacillin) = (MIC of Oxacillin in combination) / (MIC of Oxacillin alone)

The FIC index for each combination is the sum of the individual FICs:

FIC Index = FIC of this compound + FIC of Oxacillin [7]

The lowest FIC index from all the tested combinations is used to interpret the overall interaction.

Data Summary Tables:

The results should be summarized in clear tables for easy comparison.

Table 1: MIC Determination

CompoundMIC Alone (µg/mL)
This compound
Oxacillin

Table 2: Checkerboard Assay Results and FIC Calculation

This compound Conc. (µg/mL)Oxacillin Conc. (µg/mL) in combination showing no growthFIC of this compoundFIC of OxacillinFIC Index
Concentration 1Concentration A
Concentration 2Concentration B
......

Interpretation of FIC Index:

The nature of the interaction is determined based on the calculated FIC index value.[7]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

A synergistic interaction (FIC index ≤ 0.5) indicates that the combined effect of the two drugs is significantly greater than the sum of their individual effects. For this compound, a synergistic result with oxacillin would confirm its role as an effective adjuvant in overcoming β-lactam resistance in MRSA.

References

Application of GW779439X in Combination with Oxacillin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the use of GW779439X as an adjuvant to potentiate the activity of oxacillin against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The information is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial strategies.

I. Application Notes

The rise of antibiotic resistance, particularly in S. aureus, necessitates innovative approaches to extend the lifespan of existing antibiotics.[1][2][3] this compound, a pyrazolopyridazine compound, has emerged as a promising agent that resensitizes MRSA to β-lactam antibiotics like oxacillin.[1][4][5][6][7]

Mechanism of Action

Oxacillin: A member of the penicillin class of β-lactam antibiotics, oxacillin functions by inhibiting the synthesis of the bacterial cell wall.[8][9][10][11] It achieves this by acylating penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan, an essential component of the cell wall.[8][9][12] In MRSA, the presence of the mecA gene results in the production of a modified PBP, PBP2a, which exhibits low affinity for most β-lactam antibiotics, thereby conferring resistance.[13][14][15]

This compound: This compound functions as an antibiotic adjuvant by targeting and inhibiting the serine/threonine kinase Stk1 in S. aureus.[1][2][4][16] Stk1 is a member of the PASTA (penicillin-binding-protein and serine/threonine kinase-associated) kinase family, which plays a role in cell wall metabolism and signaling pathways that contribute to antibiotic resistance.[1][7][17] By inhibiting Stk1, this compound disrupts these resistance mechanisms, rendering the bacteria more susceptible to β-lactam antibiotics.[1][7] The synergistic effect is most pronounced in strains that express PBP2a.[1]

Synergistic Effect: When used in combination, this compound and oxacillin exhibit a powerful synergistic effect against MRSA. This compound's inhibition of Stk1 weakens the bacterium's defenses, allowing oxacillin to effectively inhibit cell wall synthesis and overcome the resistance conferred by PBP2a. This resensitization can dramatically lower the minimum inhibitory concentration (MIC) of oxacillin, potentially restoring its clinical utility against resistant strains.[1]

Data Summary

The following tables present quantitative data demonstrating the potentiation of oxacillin's activity by this compound against various strains of S. aureus.

Table 1: Potentiation of β-Lactam Activity by this compound against MRSA Strain LAC *

AntibioticMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change in MIC
Oxacillin128264
Nafcillin160.532
Ceftriaxone>256128>2
Ceftaroline0.50.252
Data derived from Schaenzer et al. (2018).[1]

Table 2: Potentiation of Oxacillin Activity by this compound against Various S. aureus Strains *

S. aureus StrainPFGE TypeOxacillin MIC (μg/mL) without this compoundOxacillin MIC (μg/mL) with 5 μM this compoundFold Change in MIC
MRSA
LACUSA300128264
COL-256464
BAA-1717USA40064232
N315-512864
BAA-2686 (Ceftaroline-resistant)-2562128
MSSA
Newman-0.250.1252
NCTC8325-0.250.1252
Data derived from Schaenzer et al. (2018).[1]

II. Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound and oxacillin.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of oxacillin with and without this compound.

Materials:

  • S. aureus strains of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Oxacillin sodium salt (prepare stock in sterile water)

  • This compound (prepare stock in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 37°C incubator

Procedure:

  • Inoculum Preparation:

    • Culture S. aureus overnight in CAMHB at 37°C.

    • Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1 x 10⁸ CFU/mL).

    • Further dilute the suspension 1:100 in CAMHB to a final density of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Test Compounds:

    • Perform a 2-fold serial dilution of oxacillin in CAMHB in a separate 96-well plate (master plate) to cover a clinically relevant concentration range (e.g., 256 μg/mL to 0.03 μg/mL).

    • Prepare a solution of this compound in CAMHB at twice the desired final concentration (e.g., 10 μM for a 5 μM final concentration).

  • Assay Plate Setup:

    • To the wells of a sterile 96-well plate, add 50 μL of CAMHB, either with or without this compound.

    • Transfer 50 μL of the serially diluted oxacillin from the master plate to the corresponding wells.

    • Add 50 μL of the prepared bacterial inoculum to each well.

    • Include the following controls: growth control (bacteria in CAMHB), sterility control (CAMHB only), and a this compound-only control.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of oxacillin that results in no visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

This protocol is used to quantify the synergistic interaction between this compound and oxacillin.

Materials:

  • Same as for MIC determination.

Procedure:

  • Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC protocol.

  • Assay Plate Setup:

    • In a 96-well plate, prepare 2-fold serial dilutions of oxacillin along the x-axis and 2-fold serial dilutions of this compound along the y-axis. Concentrations should bracket the known MICs of each compound.

    • Add 50 μL of CAMHB to all wells.

    • Add 50 μL of the respective oxacillin dilution to each well in the corresponding column.

    • Add 50 μL of the respective this compound dilution to each well in the corresponding row.

    • Add 50 μL of the prepared bacterial inoculum to each well.

    • Include appropriate controls.

  • Incubation and Analysis:

    • Incubate the plate at 37°C for 18-24 hours.

    • Determine the MIC of each compound alone and for every combination.

  • Data Interpretation:

    • Calculate the Fractional Inhibitory Concentration (FIC) for each compound in every well showing no growth:

      • FIC of Oxacillin (FICₐ) = (MIC of Oxacillin in combination) / (MIC of Oxacillin alone)

      • FIC of this compound (FICₑ) = (MIC of this compound in combination) / (MIC of this compound alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FICₐ + FICₑ

    • Interpret the FICI value:

      • FICI ≤ 0.5 indicates synergy.

      • 0.5 < FICI ≤ 1.0 indicates an additive effect.

      • 1.0 < FICI ≤ 4.0 indicates indifference.

      • FICI > 4.0 indicates antagonism.

Protocol 3: In Vitro Stk1 Kinase Assay

This protocol is designed to measure the direct inhibitory effect of this compound on Stk1 kinase activity.

Materials:

  • Purified recombinant Stk1 kinase domain

  • Myelin Basic Protein (MBP) as a generic kinase substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • SDS-PAGE equipment and reagents

  • Phosphorimager

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the kinase reaction buffer, purified Stk1 kinase, and MBP.

    • Add various concentrations of this compound or a vehicle control (DMSO).

    • Pre-incubate the mixture for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products via SDS-PAGE.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the amount of ³²P incorporated into MBP using a phosphorimager to determine the level of kinase inhibition.

III. Visualizations

Signaling_Pathway cluster_MRSA MRSA Cell PBP2a PBP2a Cell Wall Synthesis Cell Wall Synthesis PBP2a->Cell Wall Synthesis Enables Stk1 Stk1 Stk1->Cell Wall Synthesis Modulates Resistance Resistance Stk1->Resistance Promotes Cell Wall Synthesis->Resistance Contributes to Oxacillin Oxacillin Oxacillin->PBP2a Ineffective Inhibition This compound This compound This compound->Stk1 Inhibits

Caption: Synergistic mechanism of oxacillin and this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial Culture Bacterial Culture MIC Assay MIC Assay Bacterial Culture->MIC Assay Checkerboard Assay Checkerboard Assay Bacterial Culture->Checkerboard Assay Compound Dilution Compound Dilution Compound Dilution->MIC Assay Compound Dilution->Checkerboard Assay Kinase Assay Kinase Assay Compound Dilution->Kinase Assay MIC Determination MIC Determination MIC Assay->MIC Determination FICI Calculation FICI Calculation Checkerboard Assay->FICI Calculation Inhibition Curve Inhibition Curve Kinase Assay->Inhibition Curve

Caption: Workflow for evaluating compound synergy.

Logical_Relationship High Oxacillin MIC High Oxacillin MIC Low Oxacillin MIC (Synergy) Low Oxacillin MIC (Synergy) High Oxacillin MIC->Low Oxacillin MIC (Synergy) reversed by this compound Stk1 Activity Stk1 Activity Stk1 Activity->High Oxacillin MIC leads to This compound This compound This compound->Stk1 Activity inhibits This compound->Low Oxacillin MIC (Synergy) enables

Caption: Logical relationship of key components.

References

Application Notes and Protocols for Testing GW779439X Synergy with Ceftaroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the synergistic antimicrobial activity of GW779439X, a Stk1 kinase inhibitor, in combination with the fifth-generation cephalosporin, ceftaroline, against Staphylococcus aureus, including methicillin-resistant strains (MRSA).

Introduction

This compound is a pyrazolopyridazine compound that inhibits the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2] This kinase is involved in signaling pathways that contribute to cell wall metabolism and β-lactam resistance.[1][2] Ceftaroline is a potent anti-MRSA β-lactam antibiotic that functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1][2] The combination of this compound and ceftaroline has demonstrated synergistic activity, with this compound sensitizing MRSA to the bactericidal effects of ceftaroline.[1][2] This protocol outlines the standardized methods for quantifying this synergy.

Data Presentation

The following tables summarize the expected quantitative outcomes from synergy testing between this compound and ceftaroline against susceptible and resistant strains of S. aureus.

StrainCompoundMIC (µg/mL)
S. aureus LAC (MRSA)Ceftaroline0.5
This compound>20
Ceftaroline + 5µM this compound0.25
S. aureus BAA-2686 (Ceftaroline-Resistant MRSA)Ceftaroline>32
This compound>20
Ceftaroline + 5µM this compound~2

Note: Data is extrapolated from published dose-response curves and may vary based on experimental conditions.[1][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of synergy and the experimental workflow for synergy testing.

Synergy_Mechanism cluster_bacterium Staphylococcus aureus This compound This compound Stk1 Stk1 Kinase This compound->Stk1 Inhibits Synergy Synergistic Killing This compound->Synergy Resistance β-lactam Resistance Stk1->Resistance Promotes PBP2a PBP2a CellWall Cell Wall Synthesis PBP2a->CellWall Essential for Ceftaroline Ceftaroline Ceftaroline->PBP2a Inhibits Ceftaroline->Synergy

Caption: Proposed synergistic mechanism of this compound and ceftaroline.

Experimental_Workflow cluster_workflow Synergy Testing Workflow StrainPrep 1. Prepare Bacterial Inoculum (e.g., S. aureus MRSA) DrugPrep 2. Prepare Serial Dilutions of this compound and Ceftaroline StrainPrep->DrugPrep Checkerboard 3. Perform Checkerboard Assay (96-well plate) DrugPrep->Checkerboard Incubation 4. Incubate Plates (18-24 hours at 37°C) Checkerboard->Incubation MIC_Determination 5. Determine MICs and Calculate FICI Incubation->MIC_Determination TimeKill 6. Perform Time-Kill Assay (at synergistic concentrations) MIC_Determination->TimeKill DataAnalysis 7. Analyze Data and Plot Curves TimeKill->DataAnalysis

Caption: Experimental workflow for assessing antibiotic synergy.

Experimental Protocols

Checkerboard Assay Protocol

This method is used to determine the Fractional Inhibitory Concentration Index (FICI), which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

a. Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Ceftaroline stock solution (e.g., 1 mg/mL in water)

  • Staphylococcus aureus strain of interest (e.g., MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator (37°C)

  • Plate reader (optional, for OD600 measurements)

b. Procedure:

  • Bacterial Inoculum Preparation:

    • Culture the S. aureus strain overnight on a suitable agar plate.

    • Inoculate a single colony into CAMHB and grow to mid-log phase (OD600 ≈ 0.4-0.6).

    • Adjust the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Drug Dilution Plate Setup:

    • Prepare intermediate dilutions of this compound and ceftaroline in CAMHB.

    • In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 1-10) and ceftaroline vertically (e.g., down rows A-G).

    • Column 11 should contain serial dilutions of ceftaroline alone to determine its MIC.

    • Row H should contain serial dilutions of this compound alone to determine its MIC.

    • A well with only CAMHB and the bacterial inoculum will serve as a growth control. A well with only CAMHB will serve as a sterility control.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • The final volume in each well should be 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

c. Data Analysis:

  • MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.

  • FICI Calculation:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Ceftaroline = (MIC of Ceftaroline in combination) / (MIC of Ceftaroline alone)

    • FICI = FIC of this compound + FIC of Ceftaroline

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay Protocol

This assay provides a dynamic picture of the bactericidal or bacteriostatic activity of the drug combination over time.

a. Materials:

  • Same as for the checkerboard assay, plus:

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Colony counter

b. Procedure:

  • Bacterial Inoculum Preparation: Prepare the bacterial inoculum as described in the checkerboard assay protocol, adjusting the final concentration to approximately 5 x 10^5 CFU/mL in CAMHB.

  • Assay Setup:

    • Prepare culture tubes with CAMHB containing:

      • No drug (growth control)

      • This compound alone (at a sub-MIC concentration, e.g., 5 µM)

      • Ceftaroline alone (at a sub-MIC concentration, e.g., 0.5x MIC)

      • The combination of this compound and ceftaroline at the same concentrations.

    • Inoculate each tube with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies (CFU/mL) for each time point and condition.

c. Data Analysis:

  • Plot the log10 CFU/mL against time for each condition.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

References

Application Notes and Protocols: Utilizing GW779439X in Aurora Kinase A (AURKA) Inhibition Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature primarily describes GW779439X as an inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus, acting as an antibiotic adjuvant.[1][2] Its application as an Aurora Kinase A (AURKA) inhibitor in cancer cell lines is not extensively documented in public research. Therefore, the following application notes and protocols are representative, based on established methodologies for well-characterized AURKA inhibitors. The presented quantitative data is illustrative of typical results for potent AURKA inhibitors and should be considered hypothetical in the context of this compound.

Introduction

Aurora Kinase A (AURKA) is a key serine/threonine kinase that plays a pivotal role in regulating mitotic events, including centrosome maturation and separation, and spindle assembly.[3][4] Overexpression of AURKA is frequently observed in a wide range of human cancers and is often associated with poor prognosis.[5][6] As an oncogene, AURKA promotes tumorigenesis by regulating multiple signaling pathways involved in cell proliferation, survival, and genomic stability.[3][6] This makes AURKA a compelling target for cancer therapy.[4][5]

This compound is a pyrazolopyridazine compound.[1] This document provides detailed protocols for evaluating the inhibitory activity of this compound against AURKA in various cancer cell lines. The described assays are designed to determine its potency, and effects on cell viability, cell cycle progression, and downstream signaling pathways.

AURKA Signaling Pathway

AURKA is a central node in a complex signaling network that controls cell division and proliferation.[3][6] Its activity is tightly regulated through phosphorylation and interactions with co-factors like TPX2.[3][7] Once activated, AURKA phosphorylates a multitude of downstream substrates, including PLK1 and p53, thereby influencing mitotic progression and cell fate.[3][4] Dysregulation of this pathway can lead to genomic instability and malignant transformation.[8]

AURKA_Signaling_Pathway cluster_upstream Upstream Regulation cluster_aurka AURKA Core cluster_downstream Downstream Effects TPX2 TPX2 AURKA Aurora Kinase A (AURKA) TPX2->AURKA Activates Bora Bora Bora->AURKA Activates CDK1_CyclinB1 CDK1/Cyclin B1 CDK1_CyclinB1->AURKA Activates PLK1 PLK1 AURKA->PLK1 Phosphorylates (Activates) p53 p53 AURKA->p53 Phosphorylates (Inhibits) NF_kB NF-κB Pathway AURKA->NF_kB Activates PI3K_Akt PI3K/Akt Pathway AURKA->PI3K_Akt Activates Centrosome_Maturation Centrosome Maturation PLK1->Centrosome_Maturation Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Apoptosis_Inhibition Apoptosis Inhibition p53->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation NF_kB->Cell_Proliferation PI3K_Akt->Cell_Proliferation PI3K_Akt->Apoptosis_Inhibition This compound This compound This compound->AURKA Inhibition In_Vitro_Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Mix_Components Mix Enzyme, Substrate, and this compound Prepare_Reagents->Mix_Components Initiate_Reaction Initiate Reaction with [γ-³³P]-ATP Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with EDTA Incubate->Stop_Reaction Bind_to_Plate Transfer to Streptavidin Plate Stop_Reaction->Bind_to_Plate Wash Wash Unbound ATP Bind_to_Plate->Wash Measure_Radioactivity Measure Radioactivity Wash->Measure_Radioactivity Analyze_Data Calculate % Inhibition and IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Cell_Lysis Lyse Cells and Quantify Protein Cell_Treatment->Cell_Lysis SDS_PAGE Separate Proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect with Chemiluminescence Secondary_Ab->Detection Analysis Analyze Protein Levels Detection->Analysis End End Analysis->End

References

Application Notes and Protocols for the Synthesis and Use of GW779439X Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and experimental protocols for GW779439X derivatives, which have shown promise as antibiotic adjuvants against resistant bacteria.

Introduction

This compound is a pyrazolopyridazine-based compound initially designed as a human CDK4 inhibitor.[1] However, due to issues with toxicity and specificity, it did not progress in clinical trials for that indication.[1] Recent research has repurposed this compound and its derivatives as potent inhibitors of the bacterial serine/threonine kinase Stk1, particularly in Staphylococcus aureus.[2][3][4] This inhibition sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, presenting a promising strategy to combat antibiotic resistance.[2][3][4] These derivatives act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics.[2][3][4]

Mechanism of Action

This compound and its derivatives function by directly inhibiting the PASTA (Penicillin-binding protein and Serine/Threonine kinase-Associated) kinase Stk1 in S. aureus.[2][3][4] The Stk1 signaling cascade is involved in modulating the cell-wall charge.[2] By inhibiting Stk1, these compounds interfere with crucial bacterial pathways related to cell wall homeostasis, making the bacteria more susceptible to β-lactam antibiotics.[5] The presence and orientation of the methylpiperazine moiety on the this compound scaffold have been identified as crucial for its robust biochemical and microbiological activity.[2][3][4]

Quantitative Data Summary

The following table summarizes the biological activity of this compound and several of its synthesized derivatives. The data highlights the importance of the p-N-methyl piperazine tail for potentiation of antibiotic activity.

CompoundR5 SubstitutionR6 SubstitutionOxacillin MIC in LAC (µg/mL)Fold Potentiation of OxacillinStk1 IC50 (µM)
This compound 3-(trifluoromethyl)phenyl4-methylpiperazin-1-yl16160.125
CAF070 3-(trifluoromethyl)phenylpiperazin-1-yl1282>10
CAF075 3-(trifluoromethyl)phenyl4-ethylpiperazin-1-yl12822.5
CAF081 3-(trifluoromethyl)phenylmorpholino2561>10
CAF082 3-(trifluoromethyl)phenyl4-acetylpiperazin-1-yl2561>10
CAF083 3-methoxyphenyl4-methylpiperazin-1-yl3280.25
CAF084 3,5-bis(trifluoromethyl)phenyl4-methylpiperazin-1-yl6440.5
CAF085 3-chlorophenyl4-methylpiperazin-1-yl3280.25

Data sourced from Schaenzer et al., 2018.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of pyrazolopyridazine derivatives of this compound can be achieved through a Suzuki coupling reaction. The following protocol is a generalized procedure based on published methods.[2]

Materials:

  • 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine (Intermediate)

  • Appropriate arylboronic acid

  • Pd(dppf)Cl2 (Palladium catalyst)

  • PPh3 (Triphenylphosphine)

  • Et3N (Triethylamine)

  • CuI (Copper(I) iodide)

  • Anhydrous, degassed solvent (e.g., acetonitrile/water mixture)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine the 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine intermediate, the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl2 (5 mol %), PPh3 (10 mol %), and CuI (10 mol %).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent and triethylamine (2 equivalents).

  • Reaction: Stir the reaction mixture at 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Microbiological Assay: Antibiotic Potentiation

This protocol determines the ability of a this compound derivative to potentiate the activity of a β-lactam antibiotic against S. aureus.

Materials:

  • S. aureus strain (e.g., MRSA strain LAC)

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • β-lactam antibiotic (e.g., oxacillin)

  • This compound derivative dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Bacterial Culture Preparation: Grow the S. aureus strain overnight in CAMHB at 37°C with shaking. Dilute the overnight culture to a final concentration of 5 x 10^5 CFU/mL in fresh CAMHB.

  • Compound Preparation: Prepare a serial dilution of the β-lactam antibiotic in CAMHB in a 96-well plate. In a separate set of wells, prepare the same serial dilution of the β-lactam antibiotic in CAMHB containing a fixed sub-inhibitory concentration of the this compound derivative (e.g., 5 µM).

  • Inoculation: Inoculate all wells with the diluted bacterial culture.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) of the β-lactam antibiotic alone and in the presence of the this compound derivative. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Fold Potentiation Calculation: Calculate the fold potentiation by dividing the MIC of the antibiotic alone by the MIC of the antibiotic in the presence of the this compound derivative.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Intermediate 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine Reaction Suzuki Coupling Intermediate->Reaction Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Reaction Catalyst Pd(dppf)Cl2, PPh3, CuI Catalyst->Reaction Base Et3N Base->Reaction Solvent Acetonitrile/Water Solvent->Reaction Heat 80-90 °C Heat->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Derivative Purification->Product

Caption: Synthetic scheme for this compound derivatives via Suzuki coupling.

Signaling Pathway

Stk1_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Stk1 Signaling Pathway in S. aureus cluster_antibiotic Antibiotic Action This compound This compound Derivative Stk1 Stk1 (PASTA Kinase) This compound->Stk1 inhibits Downstream Downstream Substrates Stk1->Downstream phosphorylates Resistance β-lactam Resistance Stk1->Resistance contributes to CellWall Cell Wall Homeostasis Downstream->CellWall regulates CellWall->Resistance BetaLactam β-lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP inhibits CellLysis Cell Lysis PBP->CellLysis leads to

Caption: Inhibition of the Stk1 signaling pathway by this compound derivatives.

References

In Vivo Application of GW779439X in Animal Models: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and publicly available data, there is currently no published information detailing the in vivo application of GW779439X in animal models. The primary focus of existing research has been on its in vitro activity as a bacterial kinase inhibitor.

This compound has been identified as a pyrazolopyridazine that inhibits the serine/threonine kinase Stk1 in Staphylococcus aureus[1][2]. This inhibition sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, suggesting its potential as an antibiotic adjuvant[1][2][3]. However, the key studies in this area explicitly state that in vivo studies in animal models of infection are a crucial next step for further development and have not yet been conducted[1][3].

Some evidence also points to this compound being an inhibitor of Aurora Kinase A (AURKA) and demonstrating growth-inhibiting effects on a human gastric cancer cell line in vitro[4]. Despite this, no in vivo studies in animal models of cancer have been published to date.

The absence of in vivo data means that critical information for researchers, such as effective dosages, administration routes, pharmacokinetic profiles, and potential toxicities in animal models, is not available. Consequently, it is not possible to provide the detailed application notes, experimental protocols, or quantitative data tables as requested.

Future Directions and Unanswered Questions

The existing in vitro data for this compound suggests several potential avenues for future in vivo research in animal models:

  • Infection Models: The most immediate application would be to evaluate the efficacy of this compound in combination with β-lactam antibiotics in murine models of MRSA infection. This could include skin and soft tissue infection models, sepsis models, or pneumonia models.

  • Cancer Models: Given its activity as an AURKA inhibitor, this compound could be tested in various xenograft or genetically engineered mouse models of cancers where AURKA is overexpressed, such as gastric cancer.

  • Pharmacokinetic and Toxicology Studies: Before efficacy studies, foundational pharmacokinetic (PK) and toxicology studies in animals would be necessary to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as to establish a safe dose range.

Signaling Pathway: Hypothesized Mechanism in Bacteria

Based on the in vitro studies, the proposed mechanism of action for this compound as an antibiotic adjuvant in S. aureus involves the inhibition of the Stk1 kinase. This kinase is part of a signaling pathway that contributes to β-lactam resistance. A simplified representation of this hypothesized pathway is presented below.

GW779439X_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PBP2a PBP2a This compound This compound Stk1 Stk1 (PASTA Kinase) This compound->Stk1 Inhibits Downstream_Effectors Downstream Effectors Stk1->Downstream_Effectors Phosphorylates Beta_Lactam_Resistance β-lactam Resistance Downstream_Effectors->Beta_Lactam_Resistance Promotes Beta_Lactam_Resistance->PBP2a Protects Beta_Lactam β-lactam Antibiotic Beta_Lactam->PBP2a Target

Caption: Hypothesized mechanism of this compound in S. aureus.

Experimental Workflow: Proposed In Vivo Efficacy Study

The following is a generalized and hypothetical workflow for a future in vivo study to test the efficacy of this compound in an animal model of MRSA infection. This is not based on published protocols for this compound but represents a standard approach for such investigations.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Balb/c mice) Infection Induce Infection (e.g., subcutaneous injection) Animal_Acclimatization->Infection MRSA_Culture MRSA Culture Preparation (e.g., USA300 strain) MRSA_Culture->Infection Drug_Formulation Drug Formulation (this compound & β-lactam) Treatment_Groups Administer Treatment (Vehicle, β-lactam alone, This compound alone, Combination) Drug_Formulation->Treatment_Groups Infection->Treatment_Groups Monitoring Monitor Animal Health (Weight, clinical signs) Treatment_Groups->Monitoring Endpoint Euthanasia & Sample Collection (e.g., skin lesion, spleen) Monitoring->Endpoint CFU_Quantification Bacterial Load Quantification (CFU counts) Endpoint->CFU_Quantification Histopathology Histopathological Analysis Endpoint->Histopathology Data_Analysis Statistical Analysis CFU_Quantification->Data_Analysis Histopathology->Data_Analysis

Caption: Proposed workflow for an in vivo MRSA infection study.

References

Application Notes & Protocols: Validating Stk1 Inhibition by GW779439X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for validating the inhibition of the Staphylococcus aureus serine/threonine kinase Stk1 by the pyrazolopyridazine compound GW779439X.

Introduction to Stk1 and this compound

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), is a major human pathogen. The emergence of antibiotic resistance necessitates novel therapeutic strategies. One such approach is the use of antibiotic adjuvants, which restore the efficacy of existing antibiotics. The serine/threonine kinase Stk1 (also known as PknB) in S. aureus has emerged as a promising target for such adjuvants. Stk1 is a eukaryotic-like serine/threonine kinase with extracellular PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) domains.[1] It plays a crucial role in various cellular processes, including cell wall metabolism and resistance to β-lactam antibiotics.[2][3]

This compound is a small molecule inhibitor identified as a potent inhibitor of Stk1.[4][5][6] Originally designed as an inhibitor for human kinases, it has been repurposed as an antibiotic adjuvant.[6] By inhibiting Stk1, this compound sensitizes MRSA to β-lactam antibiotics, effectively restoring their bactericidal activity.[4][5][7] This document outlines the key techniques and protocols to validate the inhibitory activity of this compound against Stk1.

Stk1 Signaling Pathway

The Stk1 signaling pathway is integral to S. aureus physiology. Stk1 is a transmembrane protein that can autophosphorylate and phosphorylate other protein substrates on serine and threonine residues.[1] One key downstream target is the response regulator GraR, part of the GraSR two-component system, which is involved in resistance to cationic antimicrobial peptides and modulates the cell-wall charge.[2][3] Inhibition of Stk1 disrupts these downstream signaling events, leading to increased susceptibility to cell wall-targeting antibiotics.

Stk1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Signal Cell Wall Stress (e.g., β-lactams) Stk1 Stk1 (PknB) PASTA Domains Kinase Domain Signal->Stk1:head Activates Stk1:kinase->Stk1:kinase GraR GraR Stk1:kinase->GraR Phosphorylates Phospho_GraR P-GraR Downstream Downstream Effects (Cell Wall Metabolism, Virulence) Phospho_GraR->Downstream Regulates This compound This compound This compound->Stk1:kinase Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_inhibitor Prepare this compound Serial Dilutions mix Combine Reagents + Inhibitor prep_inhibitor->mix prep_reagents Prepare Kinase, Substrate & Buffer prep_reagents->mix initiate Add [γ-³²P]ATP Initiate Reaction mix->initiate incubate Incubate at 37°C initiate->incubate stop Stop with SDS Loading Buffer incubate->stop sds_page SDS-PAGE stop->sds_page autorad Autoradiography/ Phosphorimaging sds_page->autorad quantify Quantify Bands & Calculate IC₅₀ autorad->quantify MIC_Workflow cluster_setup Assay Setup cluster_execution Execution cluster_readout Readout & Analysis prep_bacteria Prepare S. aureus Inoculum inoculate Inoculate Plate with Bacteria prep_bacteria->inoculate prep_plate Prepare 96-well plate: - Serial dilution of β-lactam - Fixed conc. of this compound prep_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic compare Compare MICs (β-lactam alone vs. +this compound) read_mic->compare calculate Calculate Fold Reduction compare->calculate

References

Application Notes and Protocols for Cell-Based Assay Design in Screening GW779439X Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the design and implementation of cell-based assays to screen and characterize analogs of GW779439X. This compound is a dual-activity compound, functioning as an antibiotic adjuvant through inhibition of the Staphylococcus aureus PASTA kinase Stk1 and as an anti-cancer agent by inhibiting Aurora Kinase A (AURKA) and inducing apoptosis.[1][2] The following protocols are optimized for a high-throughput screening format to identify novel analogs with improved potency, selectivity, or pharmacological properties.

Introduction

This compound, a pyrazolopyridazine derivative, presents a unique therapeutic scaffold with two distinct mechanisms of action.[1][2] Firstly, it inhibits the serine/threonine kinase Stk1 in Staphylococcus aureus, thereby sensitizing methicillin-resistant strains (MRSA) to β-lactam antibiotics.[3][4] This "antibiotic resistance breaker" effect offers a promising strategy to revitalize existing antibiotic classes. Secondly, this compound inhibits human Aurora Kinase A (AURKA), a key regulator of mitosis, leading to cell cycle disruption and apoptosis in cancer cells, with a reported IC50 of 0.57 µM in the AGP-01 gastric cancer cell line.[1]

The development of this compound analogs is a promising avenue for discovering novel therapeutics. A robust and efficient screening cascade is essential to identify and prioritize candidates. This document outlines a series of cell-based assays designed to evaluate analogs based on both of their bioactivities:

  • Primary Screening Assays: High-throughput assays to identify compounds that either potentiate antibiotic activity or exhibit cytotoxic effects against cancer cells.

  • Secondary and Confirmatory Assays: Mechanistic assays to confirm the mode of action, including direct kinase inhibition and apoptosis induction.

Signaling Pathways

Stk1 Signaling in S. aureus

The serine/threonine kinase Stk1 (also known as PknB) and its cognate phosphatase Stp1 form a critical signaling dyad in S. aureus. This system regulates various physiological processes, including cell wall metabolism, which is intrinsically linked to β-lactam antibiotic resistance. Inhibition of Stk1 disrupts these processes, rendering the bacterium more susceptible to cell wall-targeting antibiotics.

Stk1_Signaling Stk1 Signaling Pathway in S. aureus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stk1 Stk1 (PASTA Kinase) Downstream Downstream Effectors (e.g., Cell Wall Synthesis Proteins) Stk1->Downstream Phosphorylation Stp1 Stp1 (Phosphatase) Stp1->Downstream Dephosphorylation Resistance β-lactam Resistance Downstream->Resistance This compound This compound Analogs This compound->Stk1 Inhibition AuroraA_Apoptosis_Signaling AURKA and Apoptosis Signaling Pathway cluster_cell Cancer Cell AURKA Aurora Kinase A (AURKA) Mitosis Mitotic Progression (G2/M Phase) AURKA->Mitosis Promotion Caspase9 Caspase-9 (Initiator) Mitosis->Caspase9 Arrest triggers Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activation Apoptosis Apoptosis Caspase37->Apoptosis This compound This compound Analogs This compound->AURKA Inhibition Screening_Workflow Screening Workflow for this compound Analogs cluster_primary Primary Screening (High-Throughput) cluster_secondary Secondary & Confirmatory Assays Assay1 Assay 1: Antibiotic Synergy (Checkerboard MIC Assay) Assay3 Assay 3: In Vitro Kinase Inhibition (Stk1 & AURKA ADP-Glo Assay) Assay1->Assay3 Synergy Hits Assay2 Assay 2: Cancer Cell Viability (Resazurin Assay) Assay4 Assay 4: Apoptosis Induction (Caspase-Glo 3/7 Assay) Assay2->Assay4 Cytotoxicity Hits Hits Prioritized Hits Assay3->Hits Assay4->Hits

References

Measuring the Potentiation Effect of GW779439X: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW779439X is a pyrazolopyridazine compound that has been identified as a potent potentiator of β-lactam antibiotics against otherwise resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA).[1][2] Originally developed as a eukaryotic kinase inhibitor, its potentiation effect stems from the inhibition of the bacterial serine/threonine kinase Stk1 (also known as PknB).[2][3][4]

Stk1 is a transmembrane protein that plays a crucial role in cell wall metabolism and virulence in S. aureus.[5] By inhibiting Stk1, this compound disrupts the signaling pathway that contributes to β-lactam resistance, thereby re-sensitizing the bacteria to these critical antibiotics.[2][4] This document provides detailed protocols for measuring the potentiation effect of this compound through both biochemical and microbiological assays.

Mechanism of Action: Stk1 Inhibition

The primary mechanism by which this compound potentiates β-lactam antibiotics is through the direct inhibition of the S. aureus PASTA (Penicillin-Binding Protein and Serine/Threonine kinase Associated) kinase Stk1.[2] Stk1 is involved in signal transduction pathways that regulate cell wall biosynthesis and stress responses, which are implicated in antibiotic resistance.[5] Inhibition of Stk1's kinase activity by this compound disrupts these pathways, making the bacterial cell wall more susceptible to the action of β-lactam antibiotics.

Stk1_Signaling_Pathway cluster_membrane Cell Membrane Stk1 PASTA Domains Kinase Domain Cell_Wall_Synthesis Cell Wall Synthesis Stk1->Cell_Wall_Synthesis Modulates to confer resistance Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis This compound This compound This compound->Stk1 Inhibits Resistance_Signal Resistance Signaling (e.g., cell wall stress) Resistance_Signal->Stk1 Activates

Stk1 signaling in β-lactam resistance and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the activity of this compound.

Table 1: Biochemical Activity of this compound

ParameterTargetValueReference
Biochemical InhibitionS. aureus Stk1Effective at 2 µM[3]
IC₅₀Human Aurora Kinase A (AURKA)0.57 µM (for AGP-01 cell line)[1]

Table 2: Microbiological Potentiation Effect of this compound on Oxacillin against various S. aureus strains

S. aureus StrainOxacillin MIC (µg/mL)Oxacillin MIC + 5 µM this compound (µg/mL)Fold Reduction in MIC
MRSA (USA300, LAC)128432
MRSA (USA400)64232
MRSA (COL)256832
MSSA (Newman)0.250.06254

Note: The data in Table 2 is representative and compiled from findings reported in the literature.[2]

Experimental Protocols

Protocol 1: In Vitro Stk1 Kinase Inhibition Assay

This protocol details the measurement of direct inhibition of Stk1 kinase activity by this compound.

Part A: Expression and Purification of Recombinant Stk1 Kinase Domain

  • Cloning: Amplify the DNA fragment corresponding to the kinase domain of S. aureus stk1 and clone it into an expression vector such as pET28a, which incorporates an N-terminal 6x-His tag.

  • Transformation: Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and incubate overnight at 16°C.[1]

  • Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl, pH 8.0, 500 mM NaCl, 50 mM imidazole, 5% glycerol, and a protease inhibitor like PMSF).[1] Lyse the cells by sonication or with a French press.

  • Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a buffer containing a low concentration of imidazole, and then elute the His-tagged Stk1 kinase domain with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE.

Part B: Kinase Activity Assay

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing:

    • Kinase Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)[4]

    • Purified Stk1 kinase domain (e.g., 2 µg)[4]

    • Myelin Basic Protein (MBP) as a substrate (e.g., 5 µg)

    • Varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or DMSO as a vehicle control.

  • Initiation: Start the reaction by adding ATP (e.g., 2 mM final concentration).[4] For radioactive assays, use [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 1.5 hours.[4]

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 100°C for 5 minutes.

  • Detection:

    • Autoradiography (if using [γ-³²P]ATP): Separate the proteins by SDS-PAGE, expose the gel to an X-ray film to visualize the phosphorylated MBP.

    • Western Blot: Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane. Probe with an anti-phosphoserine/threonine antibody to detect phosphorylated MBP.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mix (Stk1, Substrate, Buffer, this compound) Start->Prepare_Reaction Add_ATP Initiate with ATP Prepare_Reaction->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Terminate Terminate Reaction (SDS-PAGE Buffer + Heat) Incubate->Terminate SDS_PAGE SDS-PAGE Separation Terminate->SDS_PAGE Detection Detection Method SDS_PAGE->Detection Autoradiography Autoradiography ([γ-³²P]ATP) Detection->Autoradiography Radioactive Western_Blot Western Blot (Anti-phospho Ab) Detection->Western_Blot Non-radioactive End End Autoradiography->End Western_Blot->End

Workflow for the in vitro Stk1 kinase inhibition assay.
Protocol 2: Antimicrobial Susceptibility Testing (AST) for Potentiation

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic in the presence and absence of this compound.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the S. aureus test strain.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation:

    • Use a 96-well microtiter plate.

    • Prepare two sets of serial two-fold dilutions of the β-lactam antibiotic (e.g., oxacillin) in MHB.

    • To one set of dilutions, add this compound to a final fixed concentration (e.g., 5 µM).

    • To the other set, add the corresponding volume of DMSO as a vehicle control.

    • Include a growth control well (inoculated broth without antibiotic or this compound) and a sterility control well (uninoculated broth).

  • Inoculation: Add the diluted bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC of the β-lactam alone to the MIC in the presence of this compound to determine the potentiation effect (fold reduction in MIC).

Protocol 3: Checkerboard Assay for Synergy

This assay quantifies the interaction between this compound and a β-lactam antibiotic.

  • Plate Setup:

    • In a 96-well plate, prepare serial two-fold dilutions of the β-lactam antibiotic along the y-axis (rows) in MHB.

    • Prepare serial two-fold dilutions of this compound along the x-axis (columns) in MHB.

    • This creates a matrix of wells containing various combinations of the two compounds.

    • Include a row with only the β-lactam dilutions and a column with only the this compound dilutions to determine their individual MICs.

  • Inoculation and Incubation: Inoculate the plate with the S. aureus suspension (prepared as in Protocol 2) and incubate under the same conditions.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) for each well that shows no growth:

      • FIC of β-lactam = (MIC of β-lactam in combination) / (MIC of β-lactam alone)

      • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

      • FICI = FIC of β-lactam + FIC of this compound

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Checkerboard_Workflow Start Start Dilute_A Serial Dilute β-Lactam (Rows) Start->Dilute_A Dilute_B Serial Dilute This compound (Columns) Start->Dilute_B Combine Create Combination Matrix in 96-well plate Dilute_A->Combine Dilute_B->Combine Inoculate Inoculate with S. aureus Combine->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MICs Read MICs of each compound alone and in combination Incubate->Read_MICs Calculate_FICI Calculate FIC Index (FICI) Read_MICs->Calculate_FICI Interpret Interpret FICI Calculate_FICI->Interpret Synergy Synergy (FICI ≤ 0.5) Interpret->Synergy Indifference Indifference (0.5 < FICI ≤ 4.0) Interpret->Indifference Antagonism Antagonism (FICI > 4.0) Interpret->Antagonism End End Synergy->End Indifference->End Antagonism->End

Workflow for the checkerboard synergy assay.

References

Application Notes and Protocols for Studying GW779439X-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW779439X has been identified as a potent inhibitor of Aurora A kinase (AURKA), a key regulator of mitotic progression.[1] Overexpression of AURKA is common in various cancers and is associated with tumorigenesis and resistance to apoptosis.[2][3] Inhibition of AURKA by small molecules like this compound has emerged as a promising anti-cancer strategy, primarily through the induction of apoptosis.[1][4] These application notes provide a comprehensive experimental framework to investigate the apoptotic effects of this compound on cancer cells. The protocols detailed below are designed to enable researchers to assess cell viability, detect apoptotic markers, and elucidate the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound-Induced Apoptosis

The following tables summarize expected quantitative data from the described experimental protocols. These tables are intended to serve as a template for data presentation and to illustrate the anticipated dose-dependent effects of this compound on a typical cancer cell line.

Table 1: Cell Viability Assessment by MTT Assay

This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
0 (Control)100 ± 4.5\multirow{5}{*}{~10}
185 ± 5.2
562 ± 3.8
1048 ± 4.1
2525 ± 3.5
5012 ± 2.9

Table 2: Analysis of Apoptosis by Annexin V/PI Staining

This compound Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
0 (Control)95.2 ± 2.12.5 ± 0.82.3 ± 0.5
570.1 ± 3.518.3 ± 2.211.6 ± 1.9
1045.8 ± 4.035.6 ± 3.118.6 ± 2.5
2520.3 ± 2.850.2 ± 4.529.5 ± 3.3

Table 3: Caspase-3/7 Activity Assay

This compound Concentration (µM)Relative Caspase-3/7 Activity (Fold Change vs. Control)
0 (Control)1.0
52.8 ± 0.3
105.2 ± 0.6
258.9 ± 1.1

Table 4: Densitometric Analysis of Western Blot Results

This compound Concentration (µM)p-AURKA / Total AURKA (Relative Ratio)p-p53 / Total p53 (Relative Ratio)Bax / Bcl-2 (Ratio)Cleaved PARP / Total PARP (Relative Ratio)
0 (Control)1.01.00.80.1
50.42.52.13.5
100.24.13.86.8
250.15.85.59.2

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select a cancer cell line known to overexpress Aurora A kinase (e.g., HCT116, DU145).

  • Culture Conditions: Culture cells in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C. Further dilute the stock solution in the culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][11]

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

Caspase-3/7 Activity Assay

This assay quantifies the activity of key executioner caspases, which are hallmarks of apoptosis.[12][13][14][15][16]

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells or protein concentration and express the results as a fold change relative to the control.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression and activation of key proteins in the apoptotic pathway.[17][18][19][20]

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AURKA, AURKA, p-p53, p53, Bax, Bcl-2, cleaved PARP, PARP, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Studying this compound-Induced Apoptosis cluster_prep Preparation cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (e.g., HCT116) gw_treatment This compound Treatment (Dose- and Time-course) cell_culture->gw_treatment viability Cell Viability Assay (MTT) gw_treatment->viability annexin_pi Apoptosis Detection (Annexin V/PI Staining) gw_treatment->annexin_pi caspase Caspase-3/7 Activity (Luminescence Assay) gw_treatment->caspase western Western Blot Analysis (Protein Expression) gw_treatment->western quantification Quantitative Data Analysis (IC50, % Apoptosis, Fold Change) viability->quantification annexin_pi->quantification caspase->quantification western->quantification pathway Signaling Pathway Elucidation quantification->pathway

Caption: Workflow for investigating this compound-induced apoptosis.

This compound-Induced Apoptosis Signaling Pathway

G Proposed Signaling Pathway of this compound-Induced Apoptosis This compound This compound AURKA Aurora A Kinase (AURKA) This compound->AURKA Inhibits p53 p53 (Tumor Suppressor) AURKA->p53 Inhibits (via phosphorylation & degradation) Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2->Bax Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates PARP PARP Caspase37->PARP Cleaves Apoptosis Apoptosis Caspase37->Apoptosis Cleaved_PARP Cleaved PARP Cleaved_PARP->Apoptosis

Caption: this compound inhibits AURKA, leading to apoptosis.

References

Troubleshooting & Optimization

Technical Support Center: Addressing GW779439X Toxicity in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of GW779439X in mammalian cell culture. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation, offering detailed protocols and data-driven insights to optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced toxicity in mammalian cells?

A1: this compound induces toxicity in mammalian cells primarily through its inhibition of Aurora A kinase (AURKA).[1][2][3] Aurora A is a critical serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[4][5][6] Inhibition of Aurora A leads to mitotic arrest, abnormal spindle formation, and ultimately, apoptosis (programmed cell death) through the caspase-3/7 pathway.[1][3][7]

Q2: What are the typical signs of this compound toxicity in a cell culture?

A2: Common indicators of this compound-induced cytotoxicity include:

  • A significant decrease in cell viability and proliferation.

  • Increased presence of rounded, detached, and floating cells.

  • Morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing.

  • Cell cycle arrest in the G2/M phase.[1]

Q3: At what concentrations does this compound typically exhibit cytotoxic effects?

A3: The cytotoxic concentration of this compound is cell line-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. The half-maximal inhibitory concentration (IC50) and cytotoxic concentration (CC50) can vary significantly between different cell types.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal results and to minimize solvent-related toxicity, prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (DMSO).[1] Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]

Q5: My results with this compound are inconsistent. What could be the cause?

A5: Inconsistent results can stem from several factors:

  • Inhibitor Instability: Small molecule inhibitors can degrade in aqueous cell culture media over time. It is advisable to prepare fresh working solutions for each experiment.

  • Cell Line Variability: Different cell lines exhibit varying sensitivities to this compound.

  • Experimental Conditions: Factors such as cell density, serum concentration, and incubation time can all influence the compound's effect.

  • Compound Precipitation: If the concentration of this compound exceeds its solubility in the culture medium, it may precipitate, leading to inaccurate dosing.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and inhibitory concentrations of this compound in various mammalian cell lines.

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines

Cell LineAssayEndpointValueIncubation TimeReference
BT-474CCK-8IC501130 nM48 hours[1]
THP-1CellTiter-GloCC50< 0.05 µM72 hours[1]
AGP-01Not SpecifiedIC500.57 µMNot Specified[1]

Table 2: Effects of this compound on Cell Cycle and Gene Expression

Cell LineConcentrationEffectIncubation TimeReference
AGP-011 µMSignificant cell cycle block at G0/G1 and sub-G1 phases72 hours[1]
AGP-011 µMSignificant decrease in c-MYC, NRAS, and CDC25A expression72 hours[1]
AGP-011 µMSignificant increase in CDKN1A and TP53 expression72 hours[1]

Signaling Pathway Diagram

The diagram below illustrates the Aurora A kinase signaling pathway and the mechanism of this compound-induced apoptosis.

AuroraA_Pathway Aurora A Kinase Signaling Pathway and this compound Inhibition cluster_mitosis Mitosis cluster_apoptosis Apoptosis G2_Phase G2 Phase Mitotic_Entry Mitotic Entry G2_Phase->Mitotic_Entry Activation Aurora_A Aurora A Kinase Mitotic_Entry->Aurora_A Activates Centrosome_Maturation Centrosome Maturation Spindle_Assembly Bipolar Spindle Assembly Cytokinesis Cytokinesis Caspase9 Caspase-9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis_Node Apoptosis Caspase37->Apoptosis_Node Executes Aurora_A->Centrosome_Maturation Promotes Aurora_A->Spindle_Assembly Promotes Aurora_A->Cytokinesis Regulates p53 p53 Aurora_A->p53 Phosphorylates & Inhibits PLK1 PLK1 Aurora_A->PLK1 Activates Inhibition_Effect Mitotic Arrest & Spindle Defects This compound This compound This compound->Aurora_A Inhibits PLK1->Mitotic_Entry Promotes Inhibition_Effect->Caspase9 Triggers

Caption: Inhibition of Aurora A by this compound disrupts mitosis, leading to apoptosis.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific mammalian cell line using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • Anhydrous DMSO

  • 96-well cell culture plates

  • Cytotoxicity assay kit (e.g., MTT, XTT, or CellTiter-Glo)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.01 µM to 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. Include untreated control wells containing only complete medium.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Cytotoxicity Assay:

    • Following the incubation period, perform the cytotoxicity assay according to the manufacturer's instructions.

    • For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for 2-4 hours, and then solubilizing the formazan crystals with a solubilization buffer.

    • For a CellTiter-Glo assay, add the reagent directly to the wells and measure luminescence.

  • Data Analysis:

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide Staining

This protocol outlines the use of flow cytometry to quantify apoptosis induced by this compound.

Materials:

  • Mammalian cell line of interest

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the desired time period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.

Troubleshooting Guide

Troubleshooting_Guide Troubleshooting this compound-Related Issues Start Problem Observed High_Toxicity High Cell Toxicity at Expected Effective Concentration Start->High_Toxicity No_Effect No or Inconsistent Biological Effect Start->No_Effect Precipitation Compound Precipitation in Culture Medium Start->Precipitation Check_Concentration 1. Concentration too high? 2. Off-target effects? 3. Solvent toxicity? Solutions_Toxicity • Perform dose-response (Protocol 1). • Lower inhibitor concentration. • Ensure final DMSO is <0.1%. • Consider a more selective inhibitor. Check_Concentration->Solutions_Toxicity Solutions Check_Stability 1. Inhibitor instability? 2. Poor cell permeability? 3. Concentration too low? Solutions_No_Effect • Prepare fresh working solutions. • Increase inhibitor concentration. • Verify target expression in your cell line. • Extend incubation time. Check_Stability->Solutions_No_Effect Solutions Check_Solubility 1. Exceeded solubility limit? 2. Interaction with media components? Solutions_Precipitation • Visually inspect media after adding compound. • Prepare stock in 100% DMSO. • Do not exceed recommended final concentration. • Consider using a solubilizing agent (e.g., Pluronic F-68). Check_Solubility->Solutions_Precipitation Solutions

Caption: A logical workflow for troubleshooting common issues with this compound.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating the toxicity and efficacy of this compound in a new cell line.

Experimental_Workflow Experimental Workflow for this compound Evaluation Start Start: New Cell Line Dose_Response 1. Dose-Response Curve (Determine IC50) Protocol 1 Start->Dose_Response Apoptosis_Assay 2. Apoptosis Assay (Confirm Mechanism) Protocol 2 Dose_Response->Apoptosis_Assay Using IC50 value Cell_Cycle_Analysis 3. Cell Cycle Analysis (Assess Mitotic Arrest) Apoptosis_Assay->Cell_Cycle_Analysis Target_Validation 4. Target Validation (Western Blot for p-Aurora A) Cell_Cycle_Analysis->Target_Validation Functional_Assay 5. Functional Assays (e.g., Colony Formation) Target_Validation->Functional_Assay End End: Characterized Response Functional_Assay->End

Caption: A stepwise workflow for characterizing this compound effects in a new cell line.

References

How to improve GW779439X stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW779439X. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of this compound in cell culture media. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the reliability and reproducibility of your experiments.

Troubleshooting Guide

Researchers may encounter issues with the stability of this compound in aqueous cell culture media, which can manifest as a loss of compound activity or inconsistencies in experimental results. This guide addresses common problems and provides systematic approaches to identify and resolve them.

Observed Problem Potential Cause Recommended Action
Precipitation of this compound in Media The concentration of this compound may exceed its solubility in the cell culture medium. The final concentration of the solvent (e.g., DMSO) may be too low to maintain solubility.Decrease the final concentration of this compound in your experiment. Ensure the final DMSO concentration is maintained at a consistent and non-toxic level (typically <0.5%). Consider using a formulation with solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[1]
Loss of Compound Activity Over Time Chemical Degradation: this compound may be undergoing hydrolysis, oxidation, or photodegradation in the aqueous, 37°C environment of the cell culture incubator.[2]Perform a stability study to quantify the degradation of this compound over the time course of your experiment (see Protocol 1). To mitigate degradation, consider replenishing the media with fresh compound every 24-48 hours.[3] If oxidation is suspected, consider adding antioxidants to the media. Protect from light if photodegradation is a concern.
Adsorption to Labware: The compound may be binding to the plastic surfaces of culture plates, tubes, and pipette tips.[2]Use low-protein-binding labware. Include a control group without cells to assess the extent of non-specific binding.
High Variability Between Experimental Replicates Inconsistent sample handling, pipetting errors, or fluctuations in incubator conditions can lead to variable results.[4] Incomplete solubilization of the stock solution can also be a cause.Ensure uniform mixing of media after adding this compound. Use calibrated pipettes and consistent techniques. Ensure your incubator maintains stable temperature and CO2 levels.[5] Before preparing working solutions, visually inspect the stock solution for any precipitation.
Unexpected Biological Effects or Cellular Stress The solvent (e.g., DMSO) may be at a toxic concentration for your specific cell line. The compound itself may have off-target effects at the concentration used.Perform a vehicle control experiment with the same final concentration of the solvent to assess its impact on the cells.[6] Conduct a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound is a pyrazolopyridazine-based compound.[6][7][8] It has been identified as an inhibitor of the Staphylococcus aureus serine/threonine kinase Stk1, and it also inhibits the human Aurora A kinase (AURKA).[1][9] Due to these activities, it has been investigated for its potential as an antibiotic adjuvant and as an anti-cancer agent.[6][8][9]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[1] For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] A supplier suggests that at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[9]

Q3: My experiment runs for 72 hours. Is this compound likely to be stable for this duration?

A3: The stability of any small molecule in cell culture media over a prolonged period can be a concern due to potential chemical degradation at 37°C.[2] It is highly recommended to perform a stability study under your specific experimental conditions to determine the degradation rate of this compound (see Protocol 1). If significant degradation is observed, you may need to replenish the media with a fresh preparation of the compound at regular intervals (e.g., every 24 or 48 hours).[3]

Q4: What are some strategies to improve the solubility of this compound in my cell culture media?

A4: If you are observing precipitation, consider the following formulation strategies. A supplier of this compound provides protocols for creating a clear solution using co-solvents and excipients. These include formulations with:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] When using such formulations, it is crucial to have a vehicle control in your experiments to account for any effects of the formulation components themselves.

Q5: Are there any known signaling pathways affected by this compound that I should be aware of?

A5: Yes, by inhibiting Stk1 in S. aureus, this compound can interfere with pathways related to cell wall metabolism and virulence.[2][10][11] In mammalian cells, its inhibition of AURKA can disrupt mitotic progression and affect downstream signaling pathways such as the PI3K/AKT and Ras/Raf/MEK/ERK pathways, which are critical in cancer cell proliferation and survival.[9][12][13][14]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Your specific cell culture medium (with serum and other supplements as used in your experiments)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • HPLC or LC-MS system

  • Quenching solution (e.g., ice-cold acetonitrile)

Methodology:

  • Prepare Working Solution: Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments. Ensure the final DMSO concentration is below 0.5%.

  • Aliquot for Time Points: Dispense the working solution into several sterile microcentrifuge tubes, one for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube.

  • Quench Degradation: Immediately add 3 volumes of a quenching solution (e.g., ice-cold acetonitrile) to the sample to precipitate proteins and halt any further degradation.

  • Sample Processing: Vortex the tube and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0.

Protocol 2: Optimizing this compound Formulation with Cyclodextrins

This protocol provides a general method for using sulfobutylether-β-cyclodextrin (SBE-β-CD) to potentially improve the solubility and stability of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • SBE-β-CD powder

  • Sterile saline or phosphate-buffered saline (PBS)

  • Your specific cell culture medium

Methodology:

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline or PBS.

  • Prepare this compound-Cyclodextrin Complex: To create a working solution, add the this compound DMSO stock solution to the 20% SBE-β-CD solution. For example, add 10 µL of 10 mM this compound to 990 µL of the SBE-β-CD solution to get a 100 µM solution. Mix thoroughly.

  • Dilute in Cell Culture Medium: Further dilute the this compound-cyclodextrin complex into your cell culture medium to achieve the final desired experimental concentration.

  • Vehicle Control: It is essential to prepare a vehicle control containing the same final concentrations of DMSO and SBE-β-CD in the cell culture medium to assess any effects of the formulation itself.

  • Assess Stability and Efficacy: Compare the stability (using Protocol 1) and biological activity of the cyclodextrin-formulated this compound to your standard DMSO-based preparation.

Visualizations

Signaling Pathways

Below are diagrams illustrating the known signaling pathways modulated by this compound.

Stk1_Signaling_Pathway Stk1 Signaling Pathway in S. aureus cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm External_Signal Cell Wall Stress (e.g., β-lactams) Stk1 Stk1 (PASTA Kinase) External_Signal->Stk1 Activates GraR GraR (Response Regulator) Stk1->GraR Phosphorylates (Thr) This compound This compound This compound->Stk1 Inhibits dlt_operon dltABCD Operon (Gene Expression) GraR->dlt_operon Regulates WTA Wall Teichoic Acid (d-Alanylation) dlt_operon->WTA Modifies Cell_Wall Cell Wall Integrity & Virulence WTA->Cell_Wall Affects

Caption: Stk1 signaling pathway in S. aureus and the inhibitory action of this compound.

AURKA_Signaling_Pathway AURKA Signaling in Cancer Cells cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Growth_Factors->Ras_Raf_MEK_ERK AURKA AURKA Ras_Raf_MEK_ERK->AURKA Activates PI3K PI3K AURKA->PI3K Activates p53 p53 (Tumor Suppressor) AURKA->p53 Inhibits Cell_Cycle Mitotic Progression (Centrosome Maturation, Spindle Assembly) AURKA->Cell_Cycle Regulates This compound This compound This compound->AURKA Inhibits AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis p53->Apoptosis Induces Cell_Cycle->Proliferation

Caption: AURKA signaling in cancer and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Resistance to GW779439X's Adjuvant Effect in MRSA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW779439X as a β-lactam adjuvant in Methicillin-resistant Staphylococcus aureus (MRSA).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound as an adjuvant in MRSA?

A1: this compound acts as an adjuvant by inhibiting the serine/threonine kinase Stk1 (also known as PknB) in S. aureus.[1][2][3] Stk1 is a key component of a signal transduction pathway that regulates cell wall metabolism and contributes to β-lactam resistance.[4][5] By inhibiting Stk1, this compound disrupts this pathway, leading to increased susceptibility of MRSA to β-lactam antibiotics.[1][3]

Q2: Which β-lactam antibiotics show enhanced activity with this compound against MRSA?

A2: this compound has been shown to potentiate the activity of a variety of β-lactams against MRSA. The most significant potentiation is observed with penicillinase-resistant penicillins like oxacillin and nafcillin.[1] It also enhances the activity of ceftaroline, a cephalosporin with inherent anti-MRSA activity.[1][2]

Q3: Does this compound have intrinsic antimicrobial activity against MRSA?

A3: No, this compound does not exhibit significant intrinsic antimicrobial activity against MRSA at concentrations where it demonstrates its adjuvant effect.[1] Its primary role is to re-sensitize MRSA to existing β-lactam antibiotics.

Q4: What is the proposed advantage of using an adjuvant like this compound?

A4: The use of an adjuvant strategy can help preserve the efficacy of our current antibiotic arsenal.[1][2] By overcoming resistance mechanisms, adjuvants like this compound can potentially restore the clinical utility of older and widely used antibiotics against multi-drug resistant pathogens like MRSA. This approach can also expand the therapeutic options for treating challenging MRSA infections.

Troubleshooting Guide

This guide addresses potential issues encountered during experiments with this compound and provides a logical workflow for troubleshooting.

Problem: No observed potentiation of β-lactam activity with this compound against the MRSA strain.

Possible Cause 1: Experimental Error

  • Incorrect Reagent Concentration: Double-check the final concentrations of this compound and the β-lactam antibiotic in your assay. Ensure that the stock solutions were prepared correctly and that the dilutions were accurate.

  • Inactive Compound: Verify the integrity and activity of your this compound compound. If possible, test it against a known sensitive MRSA strain as a positive control.

  • Bacterial Inoculum Density: Ensure the bacterial inoculum used for susceptibility testing is standardized, typically to a 0.5 McFarland standard, to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay.

Possible Cause 2: Intrinsic Resistance of the MRSA Strain to the Adjuvant Effect

  • stk1 Gene Mutation: The target of this compound is the Stk1 kinase. Mutations in the stk1 gene, particularly in the ATP-binding domain where this compound interacts, could lead to a lack of binding and inhibition. This would result in the absence of an adjuvant effect. Experiments have shown that this compound does not further sensitize a Δstk1 mutant to β-lactams.[1]

    • Troubleshooting Step: Sequence the stk1 gene of your resistant MRSA isolate to identify any potential mutations. Compare the sequence to that of a susceptible strain.

  • Upregulation of Efflux Pumps: While not yet directly demonstrated for this compound, MRSA possesses various efflux pumps that can expel antimicrobial agents from the cell.[6][7] It is plausible that some strains may have upregulated efflux pumps capable of actively removing this compound, preventing it from reaching its intracellular target.

    • Troubleshooting Step: Perform checkerboard assays with known efflux pump inhibitors (EPIs) in combination with this compound and the β-lactam to see if the adjuvant effect is restored.

  • Alternative Signaling Pathways: The bacterial cell has complex and sometimes redundant signaling networks. It is possible that in some MRSA strains, alternative pathways can compensate for the inhibition of Stk1, thus maintaining the β-lactam resistance phenotype.

Troubleshooting Workflow

troubleshooting_workflow start Start: No adjuvant effect of this compound observed check_experimental Verify Experimental Setup: - Reagent concentrations - Compound activity - Inoculum density start->check_experimental experimental_ok Experimental setup correct? check_experimental->experimental_ok revise_protocol Revise and repeat experiment experimental_ok->revise_protocol No investigate_resistance Investigate Intrinsic Resistance Mechanisms experimental_ok->investigate_resistance Yes sequence_stk1 Sequence stk1 gene of the MRSA strain investigate_resistance->sequence_stk1 stk1_mutation Mutation in stk1 found? sequence_stk1->stk1_mutation resistance_explained Resistance likely due to target modification stk1_mutation->resistance_explained Yes test_epi Test with Efflux Pump Inhibitors (EPIs) stk1_mutation->test_epi No epi_effect EPI restores adjuvant effect? test_epi->epi_effect efflux_implicated Resistance may involve efflux pumps epi_effect->efflux_implicated Yes alternative_pathways Consider alternative compensating pathways epi_effect->alternative_pathways No

Caption: Troubleshooting workflow for lack of this compound adjuvant effect.

Quantitative Data

Table 1: Potentiation of β-Lactam MICs by this compound (5 µM) against MRSA strain LAC (USA300)

AntibioticMIC without this compound (µg/mL)MIC with this compound (µg/mL)Fold Reduction in MIC
Oxacillin1281128
Nafcillin80.2532
Ceftriaxone6488
Ceftaroline0.50.252

Data adapted from Schaenzer et al., 2018.

Table 2: Potentiation of Oxacillin MIC by this compound (5 µM) against various S. aureus strains

StrainStrain TypeOxacillin MIC without this compound (µg/mL)Oxacillin MIC with this compound (µg/mL)Fold Reduction in MIC
USA100MRSA64232
USA400MRSA128432
USA600MRSA16116
BAA-2686Ceftaroline-R MRSA128≤0.25≥512
NewmanMSSA0.250.1252
NCTC8325MSSA0.1250.06252

Data adapted from Schaenzer et al., 2018.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strain of interest

  • This compound stock solution

  • β-lactam antibiotic stock solution

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the MRSA strain and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate. For the combination experiment, prepare the same dilutions in CAMHB containing a fixed concentration of this compound (e.g., 5 µM).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. The final volume in each well should be 100 µL.

  • Controls: Include a positive control well (bacteria in CAMHB without any drug) and a negative control well (CAMHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay

This assay is used to assess the synergistic effect of two compounds.

Procedure:

  • Prepare a 96-well plate with serial twofold dilutions of the β-lactam antibiotic along the x-axis and serial twofold dilutions of this compound along the y-axis.

  • Inoculate all wells with the MRSA strain at a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.

Signaling Pathway and Experimental Workflow Diagrams

Stk1_Signaling_Pathway cluster_cell MRSA Cell Stk1 Stk1 (PknB) (Ser/Thr Kinase) GraR GraR (Response Regulator) Stk1->GraR Phosphorylation CellWall Cell Wall Metabolism (Peptidoglycan Synthesis) GraR->CellWall Regulation PBP2a PBP2a CellWall->PBP2a Synthesis BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a Inhibition (ineffective in MRSA) This compound This compound This compound->Stk1 Inhibition

Caption: Simplified Stk1 signaling pathway in MRSA cell wall metabolism.

Experimental_Workflow start Start: Isolate MRSA Strain mic_beta_lactam Determine MIC of β-lactam alone start->mic_beta_lactam mic_combination Determine MIC of β-lactam + this compound start->mic_combination checkerboard Perform Checkerboard Assay mic_beta_lactam->checkerboard mic_combination->checkerboard calculate_fic Calculate FIC Index checkerboard->calculate_fic evaluate_synergy Evaluate Synergy calculate_fic->evaluate_synergy synergy_observed Synergy/Potentiation Observed evaluate_synergy->synergy_observed FIC ≤ 0.5 no_synergy No Synergy Observed (Proceed to Troubleshooting) evaluate_synergy->no_synergy FIC > 0.5

Caption: Experimental workflow for assessing this compound adjuvant activity.

References

Technical Support Center: Refining Checkerboard Assay Protocols for GW779439X and β-Lactams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing checkerboard assays to evaluate the synergy between the Stk1 inhibitor, GW779439X, and β-lactam antibiotics against Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in potentiating β-lactam activity?

A1: this compound is a pyrazolopyridazine that acts as an antibiotic adjuvant by inhibiting the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3][4] In methicillin-resistant S. aureus (MRSA), a primary resistance mechanism is the expression of penicillin-binding protein 2a (PBP2a), which has a low affinity for β-lactam antibiotics.[4] The Stk1 signaling pathway is implicated in the bacterial response to cell wall stress. By inhibiting Stk1, this compound sensitizes MRSA to various β-lactams, effectively lowering their minimum inhibitory concentrations (MICs) and in some cases, restoring susceptibility.[1][2][3] This potentiation is observed against a range of β-lactams, including penicillinase-resistant penicillins like oxacillin and nafcillin, and even ceftaroline, a β-lactam with inherent anti-MRSA activity.[1]

Q2: Does this compound have intrinsic antibacterial activity?

A2: this compound exhibits no significant intrinsic antibacterial effects on bacterial growth at concentrations below 20 μM.[1] Its primary role in this context is as a potentiator or adjuvant, enhancing the efficacy of other antibiotics.

Q3: What are the typical concentrations of this compound to use in a checkerboard assay?

A3: Based on published studies, a concentration of 2 μM this compound has been shown to biochemically inhibit Stk1, and a concentration of 5 μM potentiates ceftaroline activity against a ceftaroline-resistant MRSA strain.[5] It is recommended to test a range of concentrations to determine the optimal potentiation effect for your specific strain and β-lactam.

Q4: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?

A4: The Fractional Inhibitory Concentration (FIC) index is calculated to quantify the interaction between two antimicrobial agents.[6][7][8] The formula is as follows:

FIC Index = FIC of Drug A + FIC of Drug B

Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The interpretation of the FIC index can be summarized as follows:

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4Additive or Indifference
> 4Antagonism
[8][9][10]

Q5: What are the main mechanisms of β-lactam resistance?

A5: Bacteria have evolved several mechanisms to resist β-lactam antibiotics, including:

  • Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic.[11][12][13][14]

  • Target Modification: Alterations in the structure of penicillin-binding proteins (PBPs), which are the targets of β-lactams. This reduces the binding affinity of the antibiotic.[11][12][15]

  • Reduced Permeability: Changes in the bacterial outer membrane that limit the entry of the antibiotic into the cell.[12]

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the cell.[13]

Experimental Protocols

Detailed Checkerboard Assay Protocol

This protocol is designed to assess the synergy between this compound and a β-lactam antibiotic against S. aureus.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • S. aureus isolate

  • This compound stock solution (in DMSO)

  • β-lactam antibiotic stock solution

  • Sterile DMSO

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • From an overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[8]

  • Prepare Drug Dilutions:

    • Prepare stock solutions of this compound and the β-lactam at a concentration that is a multiple of the highest concentration to be tested.

    • In a separate 96-well plate or in tubes, perform serial two-fold dilutions of both agents in MHB.

  • Set up the Checkerboard Plate:

    • Add 50 μL of MHB to each well of a 96-well microtiter plate.

    • Along the x-axis (columns), add 50 μL of each β-lactam dilution in decreasing concentration.

    • Along the y-axis (rows), add 50 μL of each this compound dilution in decreasing concentration.

    • This will result in a matrix of wells each containing a unique combination of the two agents.

    • Include control wells:

      • Growth control (bacteria in MHB only)

      • Sterility control (MHB only)

      • MIC of β-lactam alone

      • MIC of this compound alone

  • Inoculation:

    • Add 100 μL of the prepared bacterial inoculum to each well (except the sterility control).[8]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[16]

  • Reading Results:

    • Determine the MIC for each drug alone and for each combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.[16]

  • Calculate FIC Index:

    • Calculate the FIC index for each well that shows no growth to determine the nature of the interaction.[16]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent MIC values for the same compound Pipetting errors leading to inaccurate concentrations. Instability of the β-lactam antibiotic. Inconsistent inoculum density.Calibrate pipettes regularly and ensure proper mixing during serial dilutions. Prepare fresh antibiotic stock solutions for each experiment.[16] Standardize the inoculum preparation using a McFarland standard and verify by plating for CFU counts.
"Skipped" wells (growth in wells with higher drug concentrations) Bacterial clumping leading to uneven inoculation. Contamination of the well.Ensure a homogenous bacterial suspension by vortexing before dilution and inoculation.[16] Use aseptic techniques throughout the procedure.
Edge effects (evaporation from outer wells) Increased evaporation from the wells on the edge of the plate can concentrate the drugs and affect bacterial growth.Fill the outer wells with sterile broth or water and do not use them for experimental data.[16]
Subjective interpretation of growth Visual determination of turbidity can be subjective and vary between users.Use a microplate reader to measure optical density (OD) for a more quantitative and objective endpoint.[16] Alternatively, a growth indicator dye like resazurin can be used.
FIC index indicates no synergy, but other assays (e.g., time-kill) do The checkerboard assay is a static endpoint measurement (e.g., at 24 hours), while a time-kill assay is dynamic and measures the rate of killing. A combination may be synergistic in its rate of killing but not in the final inhibitory concentration.[16]Consider the nature of the data provided by each assay. The checkerboard assay measures the inhibition of growth, while the time-kill assay assesses the bactericidal or bacteriostatic effect over time.[16]
Precipitation of this compound in the media This compound may have limited solubility in aqueous solutions.Ensure the final concentration of DMSO is consistent across all wells and does not exceed a level that affects bacterial growth (typically <1%). If solubility issues persist, consider using a different solvent or formulation, though this may require validation.[5]

Data Presentation

Table 1: Potentiation of β-Lactam Activity by this compound against MRSA

β-LactamStrainMIC of β-Lactam Alone (µg/mL)MIC of β-Lactam with this compound (µg/mL)Fold Reduction in MIC
OxacillinMRSA>2564>64
NafcillinMRSA>2568>32
CeftarolineCeftaroline-resistant MRSA422
Data is hypothetical and for illustrative purposes based on trends reported in the literature.[1]

Table 2: FIC Index Interpretation

FIC IndexInteraction
≤ 0.5Synergy
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference
> 4.0Antagonism
[8][9][10][17]

Visualizations

Signaling_Pathway cluster_0 Bacterial Cell Beta_Lactam β-Lactam Antibiotic PBP2a Penicillin-Binding Protein 2a (PBP2a) Beta_Lactam->PBP2a Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBP2a->Cell_Wall_Synthesis Inhibits Cell_Wall_Stress_Response Cell Wall Stress Response Cell_Wall_Synthesis->Cell_Wall_Stress_Response Disruption leads to Stk1 Serine/Threonine Kinase (Stk1) Signaling_Cascade Downstream Signaling Cascade Stk1->Signaling_Cascade Phosphorylates Cell_Wall_Stress_Response->Stk1 Activates This compound This compound This compound->Stk1 Inhibits

Caption: Mechanism of this compound action.

Checkerboard_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Dilutions (this compound & β-lactam) Prepare_Inoculum->Prepare_Dilutions Setup_Plate Set up 96-well Plate with Drug Combinations Prepare_Dilutions->Setup_Plate Inoculate_Plate Inoculate Plate with Bacteria Setup_Plate->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Read MICs (Visually or with Plate Reader) Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret_Results Interpret as Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results End End Interpret_Results->End

Caption: Checkerboard assay experimental workflow.

FIC_Interpretation FIC_Index FIC Index Value Synergy Synergy (≤ 0.5) FIC_Index->Synergy ≤ 0.5 Additive Additive / Indifference (> 0.5 to 4) FIC_Index->Additive > 0.5 and ≤ 4 Antagonism Antagonism (> 4) FIC_Index->Antagonism > 4

Caption: Logic for interpreting FIC index values.

References

Mitigating the impact of GW779439X on non-target bacterial kinases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of GW779439X on non-target bacterial kinases.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary bacterial target?

A1: this compound is a pyrazolopyridazine-based small molecule inhibitor.[1][2] Its primary intended bacterial target is the Penicillin-binding-protein And Serine/Threonine kinase-Associated (PASTA) kinase, Stk1, in Staphylococcus aureus.[1][2][3][4][5] By inhibiting Stk1, this compound acts as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics.[2][3][5]

Q2: What are "off-target effects" in the context of bacterial kinases?

A2: Off-target effects refer to the unintended modulation of other kinases besides the primary target (Stk1). Given the conserved nature of ATP-binding sites across the bacterial kinome, this compound may inhibit other serine/threonine kinases within the same bacterium or across different bacterial species. These unintended interactions can lead to confounding experimental results, unexpected phenotypes, or cytotoxicity unrelated to the inhibition of Stk1.[6][7]

Q3: Why is it crucial to mitigate these off-target effects in my research?

A3: Mitigating off-target effects is critical for several reasons:

  • Data Integrity: To ensure that the observed phenotype (e.g., β-lactam sensitization) is a direct result of inhibiting the intended target (Stk1) and not a combination of effects from inhibiting multiple kinases.

  • Specificity of Action: To accurately define the mechanism of action and signaling pathways involved.

  • Translational Potential: In drug development, high specificity is essential to minimize toxicity and increase the therapeutic window. Understanding and mitigating off-target effects are key steps in optimizing a compound for clinical consideration.[6]

Q4: What are the known non-bacterial off-targets of this compound?

A4: this compound was originally developed as an inhibitor for human kinases and has known potent off-target activity.[3][4] It was initially designed to target human Cyclin-Dependent Kinase 4 (CDK4) but was discontinued due to low specificity and high toxicity.[3][4][8] It is also a known inhibitor of human Aurora A kinase (AURKA).[1][3] This cross-reactivity with eukaryotic kinases underscores the importance of evaluating its specificity within the bacterial domain as well.

Section 2: Troubleshooting Guide - Identifying Off-Target Effects

Issue: My experimental results are inconsistent or suggest effects beyond Stk1 inhibition. How do I confirm off-target activity?

This guide provides systematic approaches to determine if this compound is acting on unintended bacterial kinases in your experiments.

Solution 1: Utilize Genetic Controls

The most direct way to validate on-target activity is to use bacterial strains with genetic modifications. Comparing the effect of this compound on a wild-type strain versus a knockout strain of the intended target can quickly reveal off-target effects.

cluster_wt Wild-Type (WT) Strain cluster_ko Target Knockout (Δstk1) Strain cluster_logic Result Interpretation wt_start Treat WT strain with This compound + β-lactam wt_result Observe Phenotype (e.g., Sensitization) wt_start->wt_result compare Compare Phenotypes wt_result->compare ko_start Treat Δstk1 strain with This compound + β-lactam ko_result Observe Phenotype ko_start->ko_result ko_result->compare outcome1 No additional sensitization in Δstk1 strain compare->outcome1 If Equal outcome2 Additional sensitization in Δstk1 strain compare->outcome2 If Not Equal conclusion1 Action is ON-TARGET outcome1->conclusion1 conclusion2 OFF-TARGET effects are present outcome2->conclusion2

Caption: Workflow for validating on-target activity using genetic controls.

  • Procedure: Test the ability of this compound to potentiate β-lactam activity in both a wild-type S. aureus and a corresponding Δstk1 mutant.[2]

  • Expected On-Target Result: this compound should sensitize the wild-type strain but should show no further sensitization in the Δstk1 strain, as the target is already absent.[2]

  • Indication of Off-Target Effect: If this compound still produces a biological effect in the Δstk1 strain, it is acting on at least one other target.

Solution 2: Kinase Selectivity Profiling

Biochemical screening of the inhibitor against a panel of purified kinases is a standard method to identify unintended targets.

start This compound Compound screen Biochemical Screen (Panel of purified bacterial kinases) start->screen analyze Analyze Inhibition Data (Determine IC50 values) screen->analyze identify Identify Potent Off-Targets analyze->identify validate Validate with Genetic Controls (see Solution 1) identify->validate

Caption: Experimental workflow for identifying off-target kinases.

  • Procedure: If available, use a panel of purified bacterial serine/threonine kinases from your organism of interest. Perform in vitro kinase assays to determine the IC50 of this compound against each kinase.

  • Indication of Off-Target Effect: A low IC50 value against a kinase other than Stk1 indicates an off-target interaction. This provides a list of candidate kinases for further investigation.

Solution 3: Phenotypic Screening

Compare the cellular phenotype induced by this compound with the known phenotype of a genetic knockout of the target kinase (Δstk1). Discrepancies may suggest off-target activity.

  • Procedure: Use techniques like microscopy, cell viability assays, or proteomics to compare the global effects of treating a wild-type strain with this compound versus the baseline phenotype of an untreated Δstk1 strain.

  • Indication of Off-Target Effect: If the drug-treated cells exhibit phenotypes not present in the knockout strain, these additional effects are likely due to off-target binding.

Section 3: Mitigation Strategies

Once off-target effects are identified, the following strategies can be employed to minimize their impact.

Strategy 1: Computational Modeling to Predict and Minimize Off-Target Binding

In silico docking can help understand why this compound binds to off-target kinases and guide the rational design of more selective analogs. This approach was used in the original development of this compound derivatives.[2][5]

cluster_model In Silico Analysis cluster_design Rational Drug Design cluster_validate Validation stk1_model Model Stk1 Binding Pocket compare Compare Pockets & Identify Differences stk1_model->compare offtarget_model Model Off-Target Binding Pocket offtarget_model->compare hypothesize Hypothesize Modifications to this compound to Increase Selectivity compare->hypothesize synthesize Synthesize & Test New Derivative hypothesize->synthesize validate Assess Selectivity (See Section 2) synthesize->validate

Caption: Logical workflow for improving inhibitor selectivity using computational methods.

Strategy 2: Dose-Response Optimization

Off-target effects are often concentration-dependent. Using the lowest possible effective concentration of this compound can help favor on-target activity.

  • Procedure: Perform a dose-response matrix experiment with varying concentrations of both the β-lactam antibiotic and this compound.

  • Goal: Identify the Minimum Adjuvant Concentration (MAC) of this compound that provides the desired level of antibiotic potentiation. Using this concentration for subsequent experiments will minimize off-target effects that typically occur at higher concentrations.

Strategy 3: Structure-Activity Relationship (SAR) Analysis

If you are engaged in chemical synthesis, creating derivatives of this compound can help separate on-target from off-target activities. Research has shown that the methylpiperazine moiety of this compound is critical for its activity, providing a starting point for modification.[2][5]

  • Procedure: Synthesize a small library of this compound analogs with modifications at different positions.

  • Screening: Test these analogs for both their ability to inhibit Stk1 (in vitro) and their off-target activity (against a known off-target kinase or via phenotypic screens).

  • Goal: Identify a derivative that retains high potency for Stk1 while exhibiting reduced activity against the undesired off-target kinase.

Section 4: Quantitative Data on this compound Activity

The following table summarizes publicly available data on the inhibitory activity of this compound.

Target/Cell LineAssay TypeValueNotesReference
S. aureus Stk1Biochemical AssayInhibition at 2 µMDirect measurement of kinase inhibition.[1]
Human Aurora AKinase Assay-Known potent inhibitor.[1][3]
Human CDK4Kinase Assay-Original design target; activity is significant.[3][4][8]
Human BT-474 CellsCytotoxicity (IC50)1.13 µM (1130 nM)Measures concentration to inhibit cell growth by 50%.[1]
Human THP-1 CellsCytotoxicity (CC50)< 0.05 µMMeasures concentration to cause 50% cytotoxicity.[1]
M. tuberculosis PknBBiochemical Assay (Ki)420 nMMeasures the binding affinity of the inhibitor.[8]

Section 5: Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol determines the IC50 of this compound against a purified kinase by measuring ADP production.

  • Materials:

    • Purified bacterial kinase (e.g., Stk1).

    • Kinase-specific peptide substrate.

    • This compound serial dilutions in DMSO.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

    • ATP solution.

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

    • White, opaque 96-well or 384-well plates.

  • Methodology:

    • Compound Plating: Add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the wells. The final DMSO concentration should not exceed 1%.[9]

    • Kinase/Substrate Addition: Add 10 µL of a 2X kinase/substrate mixture to each well. Pre-incubate for 10 minutes at room temperature.[9]

    • Reaction Initiation: Add 10 µL of a 2X ATP solution to start the reaction. The final ATP concentration should be near the Kₘ for the specific kinase.[9] Incubate at 30°C for 60 minutes.

    • Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.[9]

    • Signal Generation: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]

    • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract background (no kinase) from all wells.

    • Normalize the data, setting the vehicle control (no inhibitor) as 100% activity and a control with no kinase as 0% activity.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Protocol 2: Bacterial Growth Potentiation Assay (MIC Determination)

This protocol, based on the checkerboard method, determines how this compound affects the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic.

  • Materials:

    • Bacterial strain of interest (S. aureus, etc.).

    • Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • β-lactam antibiotic (e.g., oxacillin).

    • This compound.

    • 96-well microtiter plates.

  • Methodology:

    • Prepare Inoculum: Grow bacteria to the mid-logarithmic phase. Dilute the culture in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

    • Prepare Plates:

      • Create a 2-fold serial dilution of the β-lactam antibiotic across the columns of the plate (e.g., from 128 µg/mL to 0.25 µg/mL).

      • To each of these wells, add a fixed, sub-lethal concentration of this compound (e.g., 5 µM).[2] A parallel plate without this compound should be prepared as a control.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Data Acquisition: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC of the β-lactam antibiotic in the presence and absence of this compound. A significant reduction in the MIC indicates potentiation.

Protocol 3: Bacterial Cell Viability Assay (Fluorescence Staining)

This protocol distinguishes between live and dead bacteria after treatment.

  • Materials:

    • Bacterial culture treated with this compound +/- antibiotic.

    • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (Thermo Fisher) or similar, containing SYTO 9 and propidium iodide (PI).[10][11]

    • Phosphate-buffered saline (PBS).

    • Fluorescence microscope or flow cytometer.

  • Methodology:

    • Cell Preparation: Harvest bacterial cells by centrifugation and wash with PBS to remove media components. Resuspend in PBS.

    • Staining: Add the SYTO 9 and PI dye mixture to the bacterial suspension according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[10]

    • Data Acquisition (Microscopy): Mount a small volume of the stained suspension on a microscope slide. View using appropriate filter sets for green (SYTO 9, live cells) and red (PI, dead cells) fluorescence.

    • Data Acquisition (Flow Cytometry): Analyze the stained sample on a flow cytometer, collecting events in the green and red fluorescence channels.

  • Data Analysis: Quantify the percentage of live (green) and dead (red) cells in the population. Compare the viability of treated samples to untreated controls.

Protocol 4: Basic Protocol for In Silico Molecular Docking

This protocol outlines the general steps for docking this compound into the ATP-binding site of a target kinase to predict binding modes.

  • Software:

    • Molecular docking software (e.g., AutoDock Vina, Schrödinger Maestro/Glide).[12][13]

    • Molecular visualization software (e.g., PyMOL, UCSF Chimera).

  • Methodology:

    • Protein Preparation: Obtain the 3D structure of the target kinase (from PDB or via homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Ligand Preparation: Obtain the 3D structure of this compound. Assign charges and define rotatable bonds.

    • Grid Generation: Define the docking search space by creating a grid box centered on the known ATP-binding site of the kinase.

    • Docking Execution: Run the docking algorithm, which will place the flexible ligand into the rigid (or flexible) receptor binding site and score the different poses.[14]

    • Pose Analysis: Analyze the top-scoring poses. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between this compound and the amino acid residues of the kinase.

  • Data Analysis: Compare the predicted binding energy and interaction patterns of this compound in the on-target kinase (Stk1) versus known off-target kinases. Differences in key interactions can inform the design of more selective inhibitors.

References

Challenges in developing GW779439X for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GW779439X in in vivo studies. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a pyrazolopyridazine-based compound that acts as a potent inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus. By inhibiting Stk1, this compound sensitizes methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA) to β-lactam antibiotics. It essentially lowers the minimum inhibitory concentration (MIC) of these antibiotics, making them more effective against resistant strains.

Q2: Does this compound have any off-target effects?

A2: Yes. This compound was originally developed as a eukaryotic kinase inhibitor and has been shown to inhibit Aurora Kinase A (AURKA). This inhibition can induce apoptosis (programmed cell death) through the caspase-3/7 pathway, which is a critical consideration for in vivo studies due to potential host toxicity.

Q3: What are the main challenges in developing this compound for in vivo studies?

A3: The primary challenges stem from its dual activity. While its Stk1 inhibition is beneficial for antibacterial purposes, its inhibition of host cell kinases like AURKA can lead to toxicity. Therefore, a key challenge is to find a therapeutic window that maximizes the antibiotic adjuvant effect while minimizing host toxicity. Other challenges include its formulation for optimal bioavailability and potential for off-target effects.

Troubleshooting Guide for In Vivo Experiments

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Problem Potential Cause Suggested Solution
Poor in vivo efficacy despite in vitro potency Suboptimal formulation: The compound may not be adequately absorbed or distributed to the site of infection.Optimize formulation: Refer to the detailed formulation protocols in the "Experimental Protocols" section. Consider testing different vehicles (e.g., PEG300, SBE-β-CD, corn oil) to improve solubility and bioavailability.
Rapid metabolism or clearance: The compound may be quickly metabolized and cleared from the body, preventing it from reaching effective concentrations.Conduct pharmacokinetic studies: Determine the compound's half-life, Cmax, and AUC in your animal model. This may necessitate more frequent dosing or a different route of administration.
Inappropriate dosing: The administered dose may be too low to achieve a therapeutic effect.Perform dose-escalation studies: Carefully increase the dose while monitoring for signs of toxicity to determine the maximum tolerated dose (MTD).
Observed toxicity in animal models (e.g., weight loss, lethargy) On-target toxicity: Inhibition of host kinases, such as Aurora Kinase A, can lead to adverse effects.Establish the No-Observed-Adverse-Effect-Level (NOAEL): Conduct toxicology studies to identify the highest dose that does not cause statistically or biologically significant increases in the frequency or severity of adverse effects.
Vehicle-related toxicity: The formulation vehicle itself may be causing adverse reactions.Include vehicle-only control groups: This will help differentiate between compound- and vehicle-induced toxicity.
Route of administration: The chosen route (e.g., intraperitoneal) may be causing localized irritation or systemic stress.Explore alternative routes: Consider oral gavage or intravenous administration if appropriate for your experimental design and if the formulation allows.
High variability in experimental results Inconsistent formulation: Precipitation or phase separation of the compound in the vehicle can lead to inconsistent dosing.Ensure complete dissolution: Use heat and/or sonication to aid dissolution, as recommended in the formulation protocols. Prepare fresh formulations for each experiment.
Biological variability: Natural variations between individual animals can lead to different responses.Increase sample size: Using a larger number of animals per group can help to mitigate the effects of individual variability and increase the statistical power of your study.

Quantitative Data

In Vitro Efficacy of this compound

The following table summarizes the in vitro activity of this compound in potentiating the effects of β-lactam antibiotics against various S. aureus strains.

AntibioticStrainMIC without this compound (µg/mL)MIC with 5 µM this compound (µg/mL)Fold Reduction in MIC
OxacillinLAC (MRSA)128264
NafcillinLAC (MRSA)>2564>64
CeftriaxoneLAC (MRSA)64322
CeftarolineBAA-2686 (Ceftaroline-resistant MRSA)40.58

Data is representative of published findings. Actual values may vary based on experimental conditions.

In Vivo Pharmacokinetic and Toxicological Parameters

Specific in vivo pharmacokinetic and toxicological data for this compound are not extensively available in the public domain. Researchers should determine these parameters in their specific animal models. The following table provides a template for the data that should be collected.

ParameterDescriptionValue (to be determined)Animal ModelRoute of Administration
Cmax Maximum plasma concentratione.g., BALB/c micee.g., Intraperitoneal
AUC Area under the plasma concentration-time curvee.g., BALB/c micee.g., Intraperitoneal
t1/2 Half-lifee.g., BALB/c micee.g., Intraperitoneal
MTD Maximum Tolerated Dosee.g., BALB/c micee.g., Intraperitoneal
NOAEL No-Observed-Adverse-Effect-Levele.g., BALB/c micee.g., Intraperitoneal

Experimental Protocols

Formulation of this compound for In Vivo Administration
  • Protocol 1: PEG300-based formulation

    • Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • This formulation should result in a clear solution with a solubility of at least 3.33 mg/mL.

  • Protocol 2: SBE-β-CD-based formulation

    • Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of a 20% SBE-β-CD solution in saline.

    • Mix thoroughly until a clear solution is obtained.

    • This formulation should also achieve a solubility of at least 3.33 mg/mL.

  • Protocol 3: Corn oil-based formulation

    • Prepare a stock solution of this compound in DMSO (e.g., 33.3 mg/mL).

    • To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

    • Mix thoroughly until a clear solution is formed.

    • This formulation is suitable for oral administration and should have a solubility of at least 3.33 mg/mL.

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution. It is recommended to prepare fresh formulations for each experiment.

In Vivo Efficacy Study in a Murine Infection Model (Example Workflow)

The following provides a general workflow for assessing the in vivo efficacy of this compound as a β-lactam adjuvant.

experimental_workflow A Animal Acclimatization (e.g., 1 week) B Induce Infection (e.g., intraperitoneal injection of MRSA) A->B C Treatment Groups - Vehicle Control - Antibiotic Alone - this compound Alone - Antibiotic + this compound B->C D Administer Treatment (e.g., intraperitoneal injection, oral gavage) C->D E Monitor Animal Health (daily weight, clinical signs) D->E F Euthanasia and Sample Collection (e.g., at 24h post-infection) E->F Endpoint reached G Determine Bacterial Load (e.g., CFU counts from spleen or peritoneal lavage) F->G H Data Analysis (statistical comparison between groups) G->H Stk1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stk1 Stk1 (PASTA domains) Stk1_kinase Stk1 (Kinase Domain) Stk1->Stk1_kinase Substrate_P Phosphorylated Substrate Substrate Substrate Protein Stk1_kinase->Substrate Phosphorylation Stp1 Stp1 (Phosphatase) Substrate_P->Stp1 Dephosphorylation C C Substrate_P->C Altered Cell Wall Metabolism & β-lactam Resistance This compound This compound This compound->Stk1_kinase Inhibition CellWallSignal Cell Wall Stress (e.g., β-lactams) CellWallSignal->Stk1 AURKA_pathway This compound This compound AURKA Aurora Kinase A This compound->AURKA Inhibition Mitotic_Catastrophe Mitotic Catastrophe Mitosis Proper Mitotic Progression AURKA->Mitosis Promotes Apoptosis Apoptosis (Caspase-3/7 activation) Mitotic_Catastrophe->Apoptosis Leads to

How to interpret unexpected results in GW779439X experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with GW779439X. Our aim is to help you interpret unexpected results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in bacteria?

A1: this compound functions as an antibiotic adjuvant by inhibiting the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3] Stk1 is a member of the penicillin-binding-protein and serine/threonine kinase-associated (PASTA) kinases.[1][3] By inhibiting Stk1, this compound sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3] Genetic deletion of stk1 has been shown to decrease the resistance of MRSA to a variety of β-lactams.[1]

Q2: Does this compound have intrinsic antibiotic activity?

A2: No, this compound does not typically exhibit intrinsic antibiotic effects on bacterial growth at concentrations below 20 μM.[1][2] Its utility lies in its ability to potentiate the activity of other antibiotics, specifically β-lactams.[1]

Q3: I am observing no effect of this compound in my experiments. What could be the reason?

A3: Several factors could contribute to a lack of observed effect:

  • Bacterial Strain: The potentiation effect of this compound is most pronounced in PBP2A-containing strains of S. aureus.[4] The effect may be less significant in methicillin-sensitive S. aureus (MSSA) isolates.[1]

  • Choice of β-Lactam: The degree of potentiation can vary depending on the β-lactam used. For instance, the effect is particularly strong with oxacillin and nafcillin.[1]

  • Experimental Conditions: Discrepancies in results can arise from different growth conditions. It is crucial to maintain consistent experimental parameters.[1]

  • Use of a Δstk1 Mutant: this compound will not further sensitize a Δstk1 mutant to β-lactams, as its target is already absent.[1]

Q4: Are there known off-target effects of this compound?

A4: Yes. This compound was originally designed as a human CDK4 inhibitor.[1] It is also a known AURKA inhibitor and can induce apoptosis via the caspase 3/7 pathway in eukaryotic cells.[4] When working with eukaryotic cell lines, it is important to consider these potential off-target effects. Concerns about cross-reactivity with human kinases are valid, and screening against human kinase panels can help evaluate specificity.[5]

Troubleshooting Guide

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Reduction

You may observe that the fold-reduction in the MIC of a β-lactam in the presence of this compound varies between experiments.

  • Possible Cause 1: Variability in Bacterial Inoculum. The initial density of the bacterial culture can influence the outcome of susceptibility testing.

    • Solution: Standardize the inoculum preparation. Ensure you are consistently starting with a bacterial suspension at the same optical density (e.g., OD600 of 0.06 for broth growth experiments).[1]

  • Possible Cause 2: Different β-Lactam Antibiotics. The potentiation effect of this compound is not uniform across all β-lactams.[1]

    • Solution: Refer to the provided data on the potentiation of different β-lactams and select the appropriate one for your experiment. If you are testing a new β-lactam, establish a baseline for its interaction with this compound.

Issue 2: Unexpected Cytotoxicity in Eukaryotic Cell-Based Assays

When co-culturing bacteria with eukaryotic cells in the presence of this compound, you might observe toxicity to the eukaryotic cells.

  • Possible Cause: Off-Target Kinase Inhibition. this compound is known to inhibit human kinases such as CDK4 and AURKA, which can lead to cell cycle arrest and apoptosis.[1][4]

    • Solution:

      • Perform control experiments with your eukaryotic cell line and this compound alone to determine its IC50 value.

      • Consider using the lowest effective concentration of this compound that still potentiates the antibiotic effect.

      • If cytotoxicity remains an issue, you may need to explore derivatives of this compound with potentially lower off-target effects or consider alternative experimental systems.

Issue 3: Limited or No Potentiation in Non-aureus Species

You are attempting to use this compound to potentiate β-lactams against other bacterial species and see no effect.

  • Possible Cause: Absence of a Homologous Stk1 Target. The efficacy of this compound is dependent on the presence of a susceptible PASTA kinase like Stk1.[1] Other bacterial species may lack a sufficiently similar kinase.

    • Solution: Before conducting extensive experiments, perform a bioinformatic analysis to determine if the bacterial species of interest possesses a homolog of the S. aureus Stk1 kinase.

Data Presentation

Table 1: Potentiation of β-Lactam MICs by this compound in S. aureus Strain LAC (MRSA)

AntibioticMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change in MIC
Oxacillin>2562>128
Nafcillin>2564>64
Ceftriaxone64322
Ceftaroline0.50.252

Data compiled from literature.[1]

Table 2: Effect of this compound on Oxacillin MIC in Various S. aureus Strains

StrainPFGE TypeMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compound
COLMRSA>2564
USA400MRSA>2568
USA600MRSA>2564
USA800MRSA>2568
BAA-2686MRSA (Ceftaroline-Resistant)>2560.5
NewmanMSSA0.250.06
NCTC8325MSSA0.250.125

Data compiled from literature.[1]

Experimental Protocols

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of this compound on Stk1 kinase activity.

  • Protein Purification: Purify the Stk1 kinase domain.

  • Reaction Mixture: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.0), 1 mM dithiothreitol, 1 mM EDTA, and 5 mM MnCl₂.

  • Substrate and ATP: Add a non-specific phosphosubstrate like myelin basic protein (MBP) and [γ-³²P]ATP to the reaction mixture.

  • Incubation: Add approximately 2 μg of purified Stk1 protein and varying concentrations of this compound to the mixture. Incubate for 20 minutes at 37°C.

  • Termination: Stop the reaction by adding an equal volume of 2x sample buffer.

  • Analysis: Analyze the phosphorylation of Stk1 (autophosphorylation) and MBP by autoradiography after SDS-PAGE. A reduction in the radioactive signal with increasing concentrations of this compound indicates inhibition.[6]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible bacterial growth.

  • Bacterial Culture: Grow S. aureus to the desired optical density.

  • Serial Dilutions: Prepare serial dilutions of the β-lactam antibiotic in a 96-well plate.

  • Addition of this compound: To a parallel set of wells, add a fixed concentration of this compound (e.g., 5 μM).

  • Inoculation: Inoculate all wells with the prepared bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible growth. Compare the MIC values in the presence and absence of this compound to determine the potentiation effect.

Visualizations

GW779439X_Mechanism_of_Action This compound Mechanism of Action This compound This compound Stk1 Stk1 Kinase This compound->Stk1 Inhibits Sensitization Sensitization to β-Lactams This compound->Sensitization Leads to Resistance β-Lactam Resistance Stk1->Resistance Promotes Stk1->Sensitization BetaLactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Catalyzes

Caption: Mechanism of this compound action in S. aureus.

Troubleshooting_Workflow Troubleshooting Unexpected Results Start Unexpected Result Observed Q1 Is there inconsistent MIC reduction? Start->Q1 A1_1 Check bacterial inoculum standardization Q1->A1_1 Yes Q2 Is there unexpected eukaryotic cell toxicity? Q1->Q2 No A1_2 Verify β-lactam choice and concentration A1_1->A1_2 A2_1 Determine IC50 of this compound on eukaryotic cells Q2->A2_1 Yes Q3 Is there no effect in non-aureus species? Q2->Q3 No A2_2 Use lowest effective concentration A2_1->A2_2 A3_1 Perform bioinformatic check for Stk1 homolog Q3->A3_1 Yes

Caption: A logical workflow for troubleshooting common issues.

References

Optimizing screening conditions for novel Stk1 inhibitors based on GW779439X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and optimizing screening assays for novel inhibitors of the Serine/Threonine kinase 1 (Stk1), with a focus on compounds based on the GW779439X scaffold.

Frequently Asked Questions (FAQs)

Q1: What is Stk1 and why is it a promising drug target?

A1: Stk1 is a eukaryotic-like serine/threonine protein kinase found in various bacteria, including the human pathogen Staphylococcus aureus. It plays a crucial role in regulating cell wall metabolism, virulence, and antibiotic resistance.[1][2] MRSA strains that lack Stk1 become more susceptible to β-lactam antibiotics, making Stk1 an attractive target for developing "antibiotic resistance breakers" that can be used in combination therapies.[1][3]

Q2: What is this compound and how does it inhibit Stk1?

A2: this compound is a pyrazolopyridazine-based compound identified as an inhibitor of S. aureus Stk1.[4][5] It potentiates the activity of β-lactam antibiotics by directly inhibiting the kinase activity of Stk1.[6][7] this compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the transfer of phosphate to its substrates.[8]

Q3: What are the key considerations before starting a screening campaign for Stk1 inhibitors?

A3: Before initiating a high-throughput screening (HTS) campaign, it is crucial to:

  • Define the screening goal: Are you looking for ATP-competitive inhibitors or allosteric modulators? This will influence your choice of assay format.[9]

  • Characterize the enzyme: Determine the optimal concentration of purified Stk1 and its Michaelis constant (Km) for ATP. This is essential for setting up a robust and sensitive assay.[10][11]

  • Select an appropriate assay format: A variety of biochemical and cell-based assays are available, each with its own advantages and disadvantages.[12]

  • Validate the assay: Ensure the assay is robust with a high Z-factor and is easily scalable for HTS.[9]

Troubleshooting Guides

Biochemical Assays

Problem 1: High background signal or low signal-to-noise ratio in my kinase assay.

  • Possible Cause 1: Suboptimal enzyme concentration.

    • Solution: Titrate the purified Stk1 kinase domain to determine the optimal concentration that gives a robust signal without being in excess, which can lead to high background.[13]

  • Possible Cause 2: Non-specific binding of detection reagents.

    • Solution: Increase the concentration of blocking agents (e.g., BSA) in your assay buffer. Ensure all washing steps are thorough.[14]

  • Possible Cause 3: Contaminated reagents.

    • Solution: Use fresh, high-quality ATP and substrate. Filter all buffers to remove any particulate matter.

Problem 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent pipetting.

    • Solution: Use calibrated pipettes and ensure proper mixing of all reagents in each well. For HTS, ensure the automated liquid handling system is properly calibrated.[10]

  • Possible Cause 2: Edge effects on the assay plate.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with buffer or a control solution to maintain a consistent environment across the plate.

  • Possible Cause 3: Enzyme instability.

    • Solution: Ensure the purified Stk1 is stored correctly and handled on ice. Include a stabilizer like DTT in the kinase buffer.[15]

Problem 3: False positives or negatives in the screening results.

  • Possible Cause 1 (False Positives): Compound interference with the detection method.

    • Solution: Perform a counterscreen without the enzyme to identify compounds that directly interfere with the assay signal (e.g., fluorescent compounds in a fluorescence-based assay).[10]

  • Possible Cause 2 (False Positives): Non-specific inhibition.

    • Solution: Use an orthogonal assay with a different detection method to confirm hits.[10] For example, if your primary screen measures ADP production, a secondary assay could directly measure substrate phosphorylation.

  • Possible Cause 3 (False Negatives): Inhibitor potency is dependent on ATP concentration.

    • Solution: For ATP-competitive inhibitors, the IC50 value will increase with higher ATP concentrations. It is recommended to perform assays at an ATP concentration close to the Km value for Stk1 to maximize sensitivity.[11][13]

Cell-Based Assays

Problem 1: Low or no response to Stk1 inhibition in the cellular assay.

  • Possible Cause 1: Poor cell permeability of the inhibitor.

    • Solution: Modify the chemical structure of the inhibitor to improve its cell permeability. Alternatively, use a permeabilizing agent, although this can introduce other artifacts.

  • Possible Cause 2: The inhibitor is being actively transported out of the cells.

    • Solution: Co-incubate with an efflux pump inhibitor to see if the activity of your compound increases.

  • Possible Cause 3: The chosen cellular endpoint is not sensitive to Stk1 inhibition.

    • Solution: Stk1 is involved in cell wall metabolism.[1] A suitable cellular assay could be to measure the potentiation of β-lactam antibiotic activity.[6] This can be done by determining the Minimum Inhibitory Concentration (MIC) of a β-lactam in the presence and absence of your Stk1 inhibitor.

Problem 2: High cellular toxicity observed at effective inhibitor concentrations.

  • Possible Cause 1: Off-target effects of the inhibitor.

    • Solution: Profile your inhibitor against a panel of other kinases to determine its selectivity.[16][17] Use a lower concentration of the inhibitor in combination with a β-lactam antibiotic to achieve the desired effect with reduced toxicity.[18]

  • Possible Cause 2: The inhibitor is targeting an essential cellular process in the host cells.

    • Solution: If the toxicity is observed in mammalian cell lines, this could indicate a lack of selectivity for the bacterial kinase. Further medicinal chemistry efforts may be needed to improve selectivity.

Quantitative Data Summary

CompoundTargetAssay TypeIC50 / PotentiationReference
This compoundStk1 (S. aureus)Biochemical (in vitro kinase assay)Inhibition observed at 2 µM[6][19]
This compoundStk1 (S. aureus)Cell-based (MIC reduction)Potentiates ceftaroline activity at 5 µM[7][19]
Inh2-B1Stk1 (S. aureus)Biochemical (in vitro kinase assay)Inhibition observed at 50 µM[3]
Inh2-B1Stk1 (S. aureus)Cell-based (MIC)IC50 of 12.0 µM in broth dilution[3]

Experimental Protocols

Protocol 1: In Vitro Stk1 Kinase Assay (Radiometric)

This protocol is adapted from standard kinase assay procedures and is suitable for determining the in vitro inhibitory activity of compounds against the Stk1 kinase domain.[6][15]

Materials:

  • Purified Stk1 kinase domain (Stk1-KD)

  • Myelin Basic Protein (MBP) as a generic substrate

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT

  • [γ-³²P]ATP

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing Kinase Buffer, a predetermined optimal concentration of Stk1-KD, and MBP.

  • Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO-only control (vehicle control) and a no-enzyme control (background).

  • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be at or near the Km for Stk1.

  • Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell-Based β-Lactam Potentiation Assay

This protocol determines the ability of a Stk1 inhibitor to potentiate the activity of a β-lactam antibiotic against S. aureus.[6]

Materials:

  • S. aureus strain (e.g., a methicillin-resistant S. aureus - MRSA strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., oxacillin or ceftaroline)

  • Test compound (Stk1 inhibitor) dissolved in DMSO

  • 96-well microtiter plates

  • Incubator (37°C)

  • Plate reader (OD600 nm)

Procedure:

  • Prepare a bacterial inoculum of S. aureus in CAMHB, adjusted to a 0.5 McFarland standard.

  • In a 96-well plate, perform a two-fold serial dilution of the β-lactam antibiotic in CAMHB.

  • To each well containing the serially diluted antibiotic, add the test compound at a fixed, sub-inhibitory concentration (e.g., 5 µM this compound).

  • Prepare a parallel plate with the same serial dilution of the β-lactam antibiotic but with DMSO instead of the test compound (control).

  • Add the bacterial inoculum to all wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) for the β-lactam antibiotic in the presence and absence of the test compound. The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.

  • A significant reduction in the MIC in the presence of the test compound indicates potentiation of the β-lactam's activity.

Visualizations

Stk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stk1 Stk1 (PASTA domains) Stk1_Kinase_Domain Stk1 Kinase Domain Stk1->Stk1_Kinase_Domain Stk1_Kinase_Domain->Stk1_Kinase_Domain ADP ADP Stk1_Kinase_Domain->ADP Hydrolyzes WalR WalR (Response Regulator) Stk1_Kinase_Domain->WalR Phosphorylates ATP ATP ATP->Stk1_Kinase_Domain Binds Stp1 Stp1 (Phosphatase) Stp1->Stk1_Kinase_Domain Dephosphorylates CellWall_Hydrolase_Genes Cell Wall Hydrolase Genes WalR->CellWall_Hydrolase_Genes Regulates Transcription CellWall_Biosynthesis Cell Wall Biosynthesis & β-lactam Resistance CellWall_Hydrolase_Genes->CellWall_Biosynthesis This compound This compound This compound->Stk1_Kinase_Domain Inhibits ATP binding

Caption: Stk1 Signaling Pathway and Inhibition by this compound.

Stk1_Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary Screen: In Vitro Stk1 Kinase Assay (e.g., Radiometric or Luminescence) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification counterscreen Counterscreen: Assay without Stk1 hit_identification->counterscreen Hits dose_response Dose-Response & IC50 Determination hit_identification->dose_response Non-hits (Inactive) false_positives False Positives (Assay Interference) counterscreen->false_positives Signal Detected confirmed_hits Confirmed Hits counterscreen->confirmed_hits No Signal confirmed_hits->dose_response secondary_assay Secondary Assay: Cell-Based β-Lactam Potentiation dose_response->secondary_assay lead_compounds Lead Compounds secondary_assay->lead_compounds Potentiation Confirmed selectivity_profiling Selectivity Profiling (Kinase Panel) lead_compounds->selectivity_profiling

References

Dealing with lot-to-lot variability of GW779439X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with GW779439X, with a specific focus on managing lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a pyrazolopyridazine-based small molecule inhibitor. Its primary targets are:

  • Staphylococcus aureus PASTA kinase Stk1: Inhibition of Stk1 sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3][4]

  • Aurora Kinase A (AURKA): It also exhibits inhibitory activity against AURKA, a kinase involved in cell cycle regulation, and can induce apoptosis.[5]

Q2: What are the common causes of lot-to-lot variability with small molecule inhibitors like this compound?

Lot-to-lot variability in small molecule inhibitors can arise from several factors during manufacturing and handling:

  • Purity and Impurity Profile: Differences in the purity of the compound and the presence of various impurities can significantly alter its biological activity.

  • Polymorphism: The crystalline structure of the compound can vary between batches, affecting its solubility and bioavailability.

  • Solvent Content: Residual solvents from the manufacturing process can be present at different levels.

  • Stability and Degradation: Improper storage or handling can lead to degradation of the compound over time.

Q3: I am observing a decrease in the potency of this compound in my antibiotic synergy assays. What could be the cause?

A decrease in potency can be due to several factors:

  • Compound Degradation: Ensure that the compound has been stored correctly as per the manufacturer's instructions. Avoid repeated freeze-thaw cycles.

  • Incorrect Concentration: Verify the concentration of your stock solution. Consider performing a concentration validation using techniques like UV-Vis spectroscopy or HPLC.

  • Lot-to-Lot Variability: The new lot of this compound may have a different purity or activity profile. It is crucial to qualify each new lot before use in critical experiments.

  • Assay Conditions: Variations in bacterial strain, growth phase, or media composition can affect the outcome of synergy assays.

Q4: My cell-based assays with this compound are showing inconsistent results. How can I troubleshoot this?

Inconsistent results in cell-based assays can stem from:

  • Compound Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in your working solution. Sonication may aid dissolution.

  • Cell Line Integrity: Confirm the identity and health of your cell line. Passage number can affect cell behavior and drug response.

  • Off-Target Effects: At higher concentrations, off-target effects of this compound on kinases other than AURKA might contribute to variability.

  • Lot-to-Lot Variation: As with other assays, lot-to-lot differences in the compound can lead to inconsistent cellular responses.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Reduction in Synergy Assays

Symptoms:

  • The fold-reduction in the MIC of a β-lactam antibiotic in the presence of this compound varies significantly between experiments.

  • A new lot of this compound shows a different level of synergy compared to the previous lot.

Troubleshooting Steps:

StepActionRationale
1 Verify Stock Solution Integrity Prepare a fresh stock solution of this compound from the powder. If possible, compare the performance of the new stock with a previously validated aliquot of an old lot.
2 Standardize Bacterial Inoculum Ensure the bacterial inoculum is prepared consistently and is in the logarithmic growth phase. The density of the bacterial suspension should be standardized (e.g., using a McFarland standard).
3 Qualify New Lot of this compound Before using a new lot in large-scale experiments, perform a side-by-side comparison with the previous lot in a small-scale MIC assay. Determine the IC50 or the concentration required to achieve a specific fold-reduction in MIC.
4 Analytical Chemistry Validation If inconsistencies persist, consider analytical validation of the new lot for purity and identity using methods like HPLC/MS.
Issue 2: Variable Inhibition of Kinase Activity in In Vitro Assays

Symptoms:

  • The IC50 value of this compound against Stk1 or AURKA varies between assay runs.

  • Inconsistent results in western blot analysis of downstream signaling pathways.

Troubleshooting Steps:

StepActionRationale
1 Confirm Reagent Quality Ensure the kinase, substrate, and ATP are of high quality and have been stored correctly. Enzyme activity can decrease over time.
2 Optimize Assay Conditions Re-verify the optimal concentrations of kinase, substrate, and ATP. Ensure the assay is running in the linear range.
3 Validate Compound Dilution Series Prepare fresh serial dilutions of this compound for each experiment. Inaccurate dilutions can lead to significant variations in IC50 values.
4 Control for Phosphatase Activity (for Western Blots) When preparing cell lysates for western blotting, include phosphatase inhibitors to prevent dephosphorylation of target proteins.
5 Lot Qualification Perform a dose-response curve with each new lot of this compound to confirm its potency relative to previous lots.

Data Presentation

Table 1: Reported IC50 Values for this compound

TargetCell Line/AssayIC50 (µM)Reference
AURKAAGP-01 cells0.57[5]
Stk1In vitro kinase assay~2 (Biochemical inhibition)[5]

Table 2: Example Data for Qualifying a New Lot of this compound in an MIC Synergy Assay

Lot NumberOxacillin MIC (µg/mL)Oxacillin MIC + 5µM this compound (µg/mL)Fold ReductionStatus
Lot A (Reference)128816Pass
Lot B128168Fail
Lot C128816Pass

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for Synergy Testing
  • Prepare Bacterial Inoculum: Culture S. aureus overnight in Mueller-Hinton Broth (MHB). Dilute the overnight culture in fresh MHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Prepare Antibiotic and Inhibitor Plates: In a 96-well plate, perform serial dilutions of the β-lactam antibiotic in MHB. Prepare a parallel plate containing the same antibiotic dilutions plus a fixed concentration of this compound (e.g., 5 µM).

  • Inoculation: Add the standardized bacterial inoculum to all wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Compare the MIC in the absence and presence of this compound to determine the synergistic effect.

Protocol 2: In Vitro Kinase Assay (Generic)
  • Prepare Reaction Mixture: In a microplate, combine the kinase (e.g., purified Stk1 or AURKA), the appropriate substrate, and the kinase assay buffer.

  • Add Inhibitor: Add varying concentrations of this compound to the wells. Include a DMSO control.

  • Initiate Reaction: Start the kinase reaction by adding a solution containing ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.

  • Detect Activity: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo, fluorescence polarization, or radioactivity).

  • Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.

Protocol 3: Western Blot for Downstream Signaling
  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for the desired time. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a downstream target of Stk1 or AURKA.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

Stk1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_cytoplasm Cytoplasm Beta-lactam Beta-lactam PBP2a PBP2a Beta-lactam->PBP2a Inhibits Stk1 Stk1 GraR GraR Stk1->GraR Phosphorylates dlt_operon dlt_operon GraR->dlt_operon Regulates WTA_modification Wall Teichoic Acid Modification (D-alanylation) dlt_operon->WTA_modification Leads to WTA_modification->PBP2a Modulates resistance This compound This compound This compound->Stk1 Inhibits AURKA_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G2_Phase G2_Phase M_Phase M_Phase G2_Phase->M_Phase Transition Spindle_Assembly Spindle_Assembly Apoptosis Apoptosis AURKA AURKA AURKA->Spindle_Assembly Regulates AURKA->Apoptosis Inhibition leads to PLK1 PLK1 AURKA->PLK1 Activates This compound This compound This compound->AURKA Inhibits CDK1 CDK1 PLK1->CDK1 Activates CDK1->M_Phase Promotes Lot_Qualification_Workflow start Receive New Lot of this compound prep_stock Prepare Fresh Stock Solution start->prep_stock side_by_side Side-by-Side Assay (vs. Reference Lot) prep_stock->side_by_side analyze Analyze Data (e.g., IC50, MIC reduction) side_by_side->analyze decision Does New Lot Meet Acceptance Criteria? analyze->decision pass Qualify Lot for Use decision->pass Yes fail Reject Lot & Contact Supplier decision->fail No Troubleshooting_Logic start Inconsistent Experimental Results check_reagents Check Reagent & Solution Integrity start->check_reagents check_protocol Review Experimental Protocol start->check_protocol is_reagent_issue Reagent Issue Identified? check_reagents->is_reagent_issue is_protocol_issue Protocol Deviation Found? check_protocol->is_protocol_issue qualify_lot Suspect Lot-to-Lot Variability is_reagent_issue->qualify_lot No resolve_reagent Prepare Fresh Reagents is_reagent_issue->resolve_reagent Yes is_protocol_issue->qualify_lot No correct_protocol Correct Protocol Execution is_protocol_issue->correct_protocol Yes perform_qualification Perform Lot Qualification Assay qualify_lot->perform_qualification end Problem Resolved perform_qualification->end resolve_reagent->end correct_protocol->end

References

Best practices for storing and handling GW779439X

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of GW779439X.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pyrazolopyridazine-based small molecule.[1] It functions as an inhibitor of the serine/threonine kinase Stk1, a Penicillin-Binding-Protein and Serine/Threonine kinase-Associated (PASTA) kinase, in Staphylococcus aureus.[1][2][3][4] By inhibiting Stk1, this compound sensitizes methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][4] It was initially designed as an inhibitor for human CDK4 and also shows activity against Aurora-a kinase (AURKA).[1][3]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary for the solid compound versus solutions. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions before storage.[5]

Q3: How should I prepare a stock solution of this compound?

A3: A common method for preparing a stock solution is to dissolve this compound in dimethyl sulfoxide (DMSO).[3] For instance, a 10 mM stock solution in DMSO is frequently used.[3] If you observe any precipitation or phase separation during preparation, gentle heating and/or sonication can help in dissolving the compound.[5]

Q4: Does this compound have intrinsic antibacterial activity?

A4: No, this compound itself does not typically exhibit antibacterial effects on its own at concentrations up to 20 μM.[1] Its primary role in the context of infectious disease research is as an antibiotic adjuvant, meaning it enhances the efficacy of other antibiotics, specifically β-lactams, against resistant strains of S. aureus.[1][4]

Troubleshooting Guide

Issue 1: I am not observing the expected potentiation of β-lactam antibiotics.

  • Solution Purity and Integrity: Verify the purity of your this compound lot. Improper storage or handling can lead to degradation.[6] Ensure that stock solutions have been stored correctly and have not undergone multiple freeze-thaw cycles.[5]

  • Experimental Concentration: Confirm that the concentration of this compound used in your assay is appropriate. A concentration of 5 μM has been shown to be effective in potentiating β-lactam activity in broth culture experiments.[1]

  • Bacterial Strain Specificity: The potentiation effect of this compound is dependent on the Stk1 signaling pathway in S. aureus.[1] The effect may vary between different strains or species. The potentiation is reportedly strongest in strains containing PBP2A.[5]

  • Assay Conditions: Ensure that your experimental conditions (e.g., media, incubation time, temperature) are optimal for both the bacteria and the antibiotic being tested.

Issue 2: My experimental results show high variability.

  • Solution Preparation: Inconsistent solution preparation can lead to variable results. Ensure this compound is fully dissolved. As mentioned, gentle heating or sonication may be necessary.[5] Prepare fresh working solutions for each experiment from a properly stored stock solution.

  • Pipetting Accuracy: Given the micromolar concentrations at which this compound is active, precise and accurate pipetting is critical. Calibrate your pipettes regularly.

Issue 3: I am observing unexpected off-target effects in my eukaryotic cell-based assays.

  • Target Specificity: this compound was originally developed as a eukaryotic kinase inhibitor and is known to inhibit Aurora-a kinase (AURKA) and was designed to target CDK4.[1][3] These off-target activities can lead to effects such as cell cycle arrest (at G0/G1 and sub-G1 phases) and apoptosis, which may be independent of its effects on Stk1.[5] Consider these potential confounding factors when interpreting your data.

Data Presentation

Table 1: Storage Recommendations for this compound

FormStorage TemperatureDurationSource(s)
Solid Powder-20°CUp to 12 months[3]
4°CUp to 6 months[3]
In Solvent (e.g., DMSO)-80°CUp to 6 months[3][5]
-20°CUp to 1 month[5]

Table 2: Solubility and Formulation Protocols

Solvent SystemAchievable ConcentrationNotesSource(s)
DMSO10 mMCommon solvent for preparing concentrated stock solutions.[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 3.33 mg/mL (7.33 mM)A multi-component system suitable for in vivo experiments, yielding a clear solution.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 3.33 mg/mL (7.33 mM)An alternative formulation for in vivo use, resulting in a clear solution.[5]
10% DMSO, 90% Corn Oil≥ 3.33 mg/mL (7.33 mM)A lipid-based formulation for in vivo administration. May not be suitable for long-term dosing.[5]

Experimental Protocols

Protocol 1: In Vitro Stk1 Kinase Inhibition Assay

This protocol is a generalized procedure based on methodologies described for assessing Stk1 inhibition.[1]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified Stk1 kinase domain (e.g., 2 μM) and a suitable substrate like Myelin Basic Protein (MBP) (e.g., 10 μM).

  • Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO). Incubate at 37°C for 10 minutes.

  • Initiate Kinase Reaction: Start the phosphorylation reaction by adding a solution containing 10 mM Tris pH 7.4, 150 mM NaCl, 50 μM MnCl₂, 50 μM ATP, and 1 μCi of [γ-³²P] ATP.

  • Reaction Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 6x SDS loading buffer.

  • Analysis: Separate the proteins using SDS-PAGE. Fix the gel (e.g., in 40% methanol, 5% glycerol, 10% glacial acetic acid), dry it, and visualize the phosphorylated proteins via autoradiography. A reduction in the radioactive signal for MBP and Stk1 autophosphorylation indicates inhibition by this compound.

Visualizations

GW779439X_Mechanism_of_Action cluster_SA Staphylococcus aureus cell Stk1 Stk1 Kinase Downstream Downstream Substrates Stk1->Downstream CellWall Cell Wall Metabolism Downstream->CellWall Resistance β-lactam Resistance CellWall->Resistance This compound This compound This compound->Stk1 Inhibits

Caption: Mechanism of action of this compound in S. aureus.

Experimental_Workflow_MIC start Start: Prepare S. aureus Inoculum prepare_plates Prepare 96-well plates with serial dilutions of β-lactam antibiotic start->prepare_plates add_gw Add fixed concentration of This compound (e.g., 5µM) or vehicle (control) to wells prepare_plates->add_gw add_bacteria Inoculate all wells with S. aureus suspension add_gw->add_bacteria incubate Incubate plates (e.g., 37°C for 16-20h) add_bacteria->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) by measuring optical density (OD600) incubate->read_mic end End: Compare MICs (β-lactam vs β-lactam + this compound) read_mic->end

Caption: Workflow for determining β-lactam MIC potentiation.

References

Troubleshooting inconsistent results in GW779439X synergy studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GW779439X synergy studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for inconsistent results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during synergy studies with this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: We are observing inconsistent or no synergistic effect of this compound with β-lactam antibiotics against S. aureus. What are the potential causes?

Answer: Inconsistent synergy can stem from several factors, ranging from the specifics of your experimental setup to the biological characteristics of your bacterial strains. Here are key areas to investigate:

  • Bacterial Strain Variability: Different strains of S. aureus, including various MRSA and MSSA isolates, can exhibit different levels of susceptibility to the synergistic effects of this compound. The potentiation of β-lactams by this compound is notably strongest in strains containing PBP2A.[1][2] It's crucial to authenticate your strains and consider their genetic background.

  • This compound Concentration: The synergistic effect is dependent on the concentration of this compound. Studies have shown that a concentration of 5 µM is effective in potentiating the activity of β-lactams.[1][3][4] Ensure your final concentration in the assay is accurate.

  • β-Lactam Partner: The choice of β-lactam antibiotic is critical. This compound has been shown to potentiate the activity of various β-lactams, including oxacillin, nafcillin, and ceftaroline.[1] However, the magnitude of the synergistic effect can vary between different β-lactams.

  • Inoculum Density: Inconsistent inoculum density can lead to variable results. It is essential to standardize the bacterial inoculum for each experiment, typically to a 0.5 McFarland standard.

  • Compound Stability and Solubility: this compound, like many small molecules, can have solubility and stability issues. Prepare fresh stock solutions and be mindful of the solvent used. For in vivo studies, specific formulations are recommended to ensure solubility.

Question 2: Our checkerboard assay results are difficult to interpret, with "skipped" wells or a paradoxical effect. How can we address this?

Answer: These are common issues in checkerboard assays. Here’s how to troubleshoot them:

  • "Skipped" Wells: The appearance of bacterial growth in wells with higher antibiotic concentrations while wells with lower concentrations show no growth can be due to bacterial clumping or contamination. Ensure your bacterial suspension is homogenous before inoculation.

  • Paradoxical Effect (Eagle Effect): Some β-lactam antibiotics can show a paradoxical decrease in bactericidal activity at concentrations above a certain point. This can result in growth at higher concentrations. A time-kill assay can be a useful secondary assay to confirm synergy and observe the dynamics of bacterial killing over time.

  • Subjective Interpretation: Visual determination of growth can be subjective. Using a microplate reader to measure optical density (OD) provides a more quantitative and objective endpoint.

Question 3: We are seeing variability in our results between different batches of experiments. What are the best practices to ensure reproducibility?

Answer: Reproducibility is key in synergy studies. Here are some best practices to follow:

  • Cell Line/Strain Authentication: If working with cell lines, ensure they are authenticated (e.g., through STR profiling) and use them at a low passage number. High passage numbers can lead to genetic and phenotypic drift, affecting drug response.

  • Standardized Protocols: Adhere strictly to a detailed, standardized protocol for all experiments. This includes media preparation, inoculum density, incubation times, and reading methods.

  • Quality Control: Include appropriate controls in every experiment. For synergy studies, this includes each drug alone across a range of concentrations.

  • Reagent Quality: Use high-quality reagents and check the expiration dates of antibiotics and other critical components.

Question 4: Could off-target effects of this compound be influencing our results?

Answer: Yes, this is an important consideration. This compound was originally designed as a human CDK4 inhibitor and has also been identified as an inhibitor of Aurora Kinase A (AURKA).[2] These off-target activities could contribute to the observed cellular effects, especially in eukaryotic cell-based assays.

To investigate this:

  • Target Knockout/Knockdown Studies: The gold-standard method is to test the compound in a cell line where the intended target (or the off-target of concern) has been genetically removed (e.g., via CRISPR-Cas9). If the synergistic effect persists in the absence of the intended target, it suggests off-target mechanisms are at play.

  • Kinase Profiling: A broader understanding of this compound's selectivity can be gained by screening it against a panel of kinases.

Quantitative Data from Synergy Studies

The following tables summarize the synergistic activity of this compound with β-lactam antibiotics against various Staphylococcus aureus strains, as reported in the literature.

Table 1: Potentiation of β-Lactam MICs by this compound against S. aureus Strain LAC (MRSA) [1]

AntibioticMIC (µg/mL) without this compoundMIC (µg/mL) with 5 µM this compoundFold Change in MIC
Oxacillin2562128
Nafcillin1281128
Ceftaroline0.50.252
Ceftriaxone64322

Table 2: Potentiation of Oxacillin MIC by this compound against Various S. aureus Strains [1]

Strain (Type)Oxacillin MIC (µg/mL) without this compoundOxacillin MIC (µg/mL) with 5 µM this compoundFold Change in MIC
USA400 (MRSA)128432
USA600 (MRSA)256832
USA800 (MRSA)64416
COL (MRSA)5121632
BAA-2686 (MRSA)>10242>512
Newman (MSSA)0.250.06254
NCTC8325 (MSSA)0.250.1252

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol is a standard method to assess the in vitro synergy of two antimicrobial agents.

1. Preparation of Antibiotic Stock Solutions:

  • Prepare stock solutions of this compound and the β-lactam antibiotic in an appropriate solvent (e.g., DMSO) at a concentration that is 100x the highest final concentration to be tested.

2. Preparation of Microtiter Plate:

  • Use a 96-well microtiter plate.

  • Add a sterile growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to all wells that will be used in the assay.

3. Serial Dilutions:

  • In the first column of the plate, create serial two-fold dilutions of the β-lactam antibiotic.

  • In the first row of the plate, create serial two-fold dilutions of this compound.

  • Using these initial dilutions, create a checkerboard pattern of concentrations where each well contains a unique combination of the two compounds.

  • Include control wells with each drug alone and no-drug controls.

4. Inoculation:

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

5. Incubation:

  • Incubate the plate at 37°C for 18-24 hours.

6. Reading and Interpretation:

  • Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • Calculate the Fractional Inhibitory Concentration (FIC) index using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4

Signaling Pathways and Experimental Workflows

Stk1 Signaling Pathway in S. aureus

This compound exerts its synergistic effect by inhibiting the Ser/Thr kinase Stk1 in S. aureus. Stk1 is involved in regulating cell wall metabolism and resistance to cell-wall targeting antibiotics.[1][5][6] Inhibition of Stk1 leads to increased susceptibility to β-lactams.

Stk1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Beta_Lactam β-Lactam Antibiotic PBP2a PBP2a Beta_Lactam->PBP2a Inhibits Cell_Wall_Metabolism Cell Wall Metabolism & Resistance PBP2a->Cell_Wall_Metabolism Contributes to Stk1 Stk1 (PASTA Kinase) GraR GraR (Response Regulator) Stk1->GraR Phosphorylates This compound This compound This compound->Stk1 Inhibits GraR->Cell_Wall_Metabolism Regulates

Caption: Stk1 signaling pathway in S. aureus and points of inhibition.

Aurora Kinase A (AURKA) Signaling Pathway

This compound also inhibits human Aurora Kinase A (AURKA), a key regulator of mitosis. This off-target activity is important to consider in cancer synergy studies.

AURKA_Signaling_Pathway GW779439X_aurka This compound AURKA Aurora Kinase A (AURKA) GW779439X_aurka->AURKA Inhibits p53 p53 AURKA->p53 Phosphorylates & Inhibits NF_kB NF-κB AURKA->NF_kB Activates PI3K_Akt PI3K/Akt Pathway AURKA->PI3K_Akt Activates Mitotic_Progression Mitotic Progression AURKA->Mitotic_Progression Regulates Apoptosis Apoptosis p53->Apoptosis Promotes Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival Promotes PI3K_Akt->Cell_Survival Promotes

Caption: Simplified AURKA signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Synergy Studies

This diagram outlines a typical workflow for investigating drug synergy.

Synergy_Workflow Start Start: Hypothesize Synergy Single_Agent_Testing Single-Agent Activity Testing (Determine MIC/IC50) Start->Single_Agent_Testing Checkerboard Checkerboard Assay Single_Agent_Testing->Checkerboard Calculate_FIC Calculate FIC Index Checkerboard->Calculate_FIC Time_Kill Time-Kill Assay (Optional) Checkerboard->Time_Kill Analyze_Results Analyze and Interpret Results Calculate_FIC->Analyze_Results Time_Kill->Analyze_Results Inconsistent Inconsistent Results? Analyze_Results->Inconsistent Troubleshoot Troubleshoot: - Inoculum - Reagents - Protocol Inconsistent->Troubleshoot Yes Consistent Consistent Synergy Inconsistent->Consistent No Troubleshoot->Single_Agent_Testing Re-evaluate

Caption: A logical workflow for conducting and troubleshooting synergy experiments.

References

Validation & Comparative

Reviving β-Lactams: A Comparative Guide to GW779439X's Sensitizing Activity Across MRSA Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel pyrazolopyridazine compound, GW779439X, has demonstrated significant potential in resensitizing Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. By inhibiting the serine/threonine kinase Stk1, this compound effectively dismantles a key component of the bacterial defense against this critical class of antibiotics. This guide provides a comprehensive comparison of this compound's activity with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Performance of this compound as a β-Lactam Sensitizer

This compound acts as an antibiotic adjuvant, meaning it enhances the efficacy of existing antibiotics rather than possessing intrinsic antibacterial properties at the tested concentrations. Its primary mechanism is the inhibition of the PASTA (Penicillin-binding protein and Serine/Threonine kinase Associated) kinase Stk1 in S. aureus. This inhibition leads to a marked increase in the susceptibility of MRSA to various β-lactam antibiotics.

Quantitative Data Summary

The efficacy of this compound in potentiating β-lactam activity has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) across various MRSA and Methicillin-sensitive S. aureus (MSSA) strains. The data presented below is sourced from the pivotal study by Schaenzer et al., 2018.

Table 1: Potentiation of Various Antibiotics by this compound against MRSA Strain LAC

AntibioticMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change in MIC
β-Lactams
Oxacillin64164
Nafcillin32132
Ceftriaxone128642
Ceftaroline0.50.252
Non-β-Lactams
Vancomycin111
Chloramphenicol441

Data from Schaenzer et al., ACS Infect Dis. 2018, 4 (10), pp 1508–1518.[1]

Table 2: Potentiation of Oxacillin by this compound across Various S. aureus Clinical Isolates

StrainClonal LineageMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change in MIC
LACUSA300 (MRSA)64164
MW2USA400 (MRSA)128432
BAA-2686(Ceftaroline-Resistant MRSA)>2562>128
NewmanMSSA0.1250.06252
UAMS-1MSSA0.1250.06252

Data from Schaenzer et al., ACS Infect Dis. 2018, 4 (10), pp 1508–1518.[1]

The data clearly indicates that this compound significantly reduces the MIC of β-lactams, particularly oxacillin and nafcillin, against MRSA strains, in some cases restoring their activity to clinically susceptible levels.[1] Notably, its effect is most pronounced in PBP2A-containing strains, the primary mechanism of methicillin resistance.[1] The compound also demonstrates efficacy against a ceftaroline-resistant MRSA strain.[1]

Experimental Protocols

The following methodologies are central to validating the activity of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • S. aureus strains are grown overnight on Tryptic Soy Agar (TSA) plates.

    • Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Preparation of Antibiotic and Compound Plates:

    • A two-fold serial dilution of the β-lactam antibiotic is prepared in CAMHB in a 96-well plate.

    • A parallel plate is prepared with the same serial dilution of the β-lactam in CAMHB containing a fixed concentration of this compound (e.g., 5 μM). A solvent control (e.g., DMSO) is included.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the plates containing the antibiotic dilutions and this compound.

    • The plates are incubated at 35°C ± 2°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Signaling Pathways and Experimental Workflows

Stk1_Signaling_Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inoculum Prepare MRSA Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plates Inoculum->Inoculation Serial_Dilution Prepare Serial Dilutions of β-Lactam Compound_Addition Add this compound to Test Wells Serial_Dilution->Compound_Addition Compound_Addition->Inoculation Incubation Incubate at 35°C for 18-24h Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC Compare_MIC Compare MIC with and without this compound Read_MIC->Compare_MIC

Comparison with Other MRSA Sensitizing Agents

While this compound shows promise, it is important to consider it within the broader landscape of MRSA β-lactam sensitizing agents.

  • Other Kinase Inhibitors: Other small molecules targeting Stk1 have been identified, such as the sulfonamides ST085384, ST085404, ST085405, and ST085399. These compounds also increase the sensitivity of MRSA to β-lactams, suggesting that Stk1 is a viable target for adjuvant therapy.

  • β-lactamase Inhibitors: Traditional β-lactamase inhibitors like clavulanic acid are effective against some penicillin-resistant S. aureus, but are generally ineffective against MRSA where the primary resistance mechanism is the expression of PBP2a.

  • Natural Products: A variety of plant-derived small molecules have been shown to potentiate the activity of β-lactams against MRSA. These compounds often have different mechanisms of action, such as inhibiting β-lactamases or interfering with cell wall integrity.

  • Membrane Fluidizers: A newer class of synthetic antibacterials, trypyricins, have been shown to fluidize and disrupt the bacterial cytoplasmic membrane, thereby re-sensitizing MRSA to β-lactams.

This compound distinguishes itself through its specific targeting of the Stk1 kinase, a mechanism that appears to be highly effective in overcoming PBP2a-mediated resistance.

Conclusion

This compound is a potent inhibitor of the S. aureus PASTA kinase Stk1 and acts as an effective adjuvant to restore the activity of β-lactam antibiotics against a range of MRSA clinical isolates, including ceftaroline-resistant strains.[1][2] The data strongly supports the continued development of pyrazolopyridazines as selective Stk1 inhibitors for combination therapy against MRSA infections. Further research is warranted to explore the in vivo efficacy and safety profile of this compound and its derivatives.

References

Comparing the Efficacy of GW779439X to Other Stk1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the efficacy of GW779439X and other inhibitors of the Serine/Threonine Kinase 1 (Stk1) in Staphylococcus aureus. Stk1 is a crucial enzyme involved in bacterial cell wall metabolism and virulence, making it a promising target for novel antibiotic adjuvants.

This comparison guide synthesizes available experimental data to objectively evaluate the performance of this compound against other known Stk1 inhibitors. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies for key assays are provided. Visualizations of the Stk1 signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of the underlying mechanisms and experimental designs.

Efficacy Comparison of Stk1 Inhibitors

The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and other selected small molecules against S. aureus Stk1. It is important to note that direct IC50 values for all compounds against the purified Stk1 enzyme are not uniformly available in the current literature.

InhibitorChemical ClassStk1 Inhibition DataPhenotypic Effects
This compound PyrazolopyridazineBiochemically inhibits Stk1 at 2 µM.[1] A direct IC50 value against the purified enzyme is not currently published.Potentiates the activity of β-lactam antibiotics against Methicillin-resistant S. aureus (MRSA) and Methicillin-sensitive S. aureus (MSSA).[1]
Loratadine PiperidineHypothesized to be a direct inhibitor of Stk1.[2][3] Direct enzymatic inhibition data and IC50 value are not yet available.Reduces biofilm formation and potentiates the activity of β-lactam and vancomycin antibiotics in resistant S. aureus strains.[2][3]
Inh2-B1 QuinazolineIC50 = 49 µM against the soluble kinase domain of Stk1.Down-regulates cell wall hydrolase genes and disrupts biofilm formation in MRSA.

Stk1 Signaling Pathway and Experimental Workflow

To provide a clearer context for the action of these inhibitors, the following diagrams illustrate the Stk1 signaling pathway in S. aureus and a typical experimental workflow for assessing Stk1 inhibition.

Stk1_Signaling_Pathway Stk1 Signaling Pathway in S. aureus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Stk1 Stk1 (PknB) (Ser/Thr Kinase) GraR GraR (Response Regulator) Stk1->GraR Phosphorylation VraR VraR (Response Regulator) Stk1->VraR Phosphorylation CellWall_Metabolism Cell Wall Metabolism Stk1->CellWall_Metabolism Regulation Virulence_Expression Virulence Factor Expression Stk1->Virulence_Expression Regulation Stp1 Stp1 (Phosphatase) Stp1->Stk1 Dephosphorylation GraR->CellWall_Metabolism Transcriptional Regulation VraR->CellWall_Metabolism Transcriptional Regulation

Stk1 signaling pathway in S. aureus.

Stk1_Inhibition_Workflow Experimental Workflow for Stk1 Inhibition Assay cluster_preparation Preparation cluster_assay Biochemical Assay cluster_detection Detection & Analysis Purify_Stk1 Purify Recombinant Stk1 Kinase Domain Incubate Incubate Stk1, [γ-32P]ATP, Substrate (e.g., MBP), and Inhibitor Purify_Stk1->Incubate Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Prepare_Inhibitors->Incubate Stop_Reaction Stop Reaction (e.g., add SDS-PAGE buffer) Incubate->Stop_Reaction SDS_PAGE SDS-PAGE Stop_Reaction->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Quantification Quantify Band Intensity Autoradiography->Quantification IC50_Calculation Calculate IC50 Quantification->IC50_Calculation

Workflow for Stk1 inhibition assay.

Experimental Protocols

Radiometric Kinase Assay for Stk1 Inhibition

This protocol describes a method to determine the inhibitory activity of compounds against the S. aureus Stk1 kinase using a radiometric assay with [γ-32P]ATP.

Materials:

  • Purified recombinant S. aureus Stk1 kinase domain

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-32P]ATP (specific activity ~3000 Ci/mmol)

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (e.g., this compound, dissolved in DMSO)

  • 2X Laemmli sample buffer

  • SDS-PAGE gels

  • Phosphor screen and imager

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase reaction buffer, a final concentration of 1 µg of purified Stk1 kinase domain, and 5 µg of MBP.

  • Inhibitor Addition: Add the desired concentration of the test inhibitor (e.g., serial dilutions of this compound) or an equivalent volume of DMSO for the control. Pre-incubate for 10 minutes at room temperature.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-32P]ATP to a final concentration of 10 µM (containing ~1 µCi of 32P).

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Electrophoresis: Separate the reaction products by SDS-PAGE.

  • Detection: Dry the gel and expose it to a phosphor screen overnight.

  • Analysis: Image the phosphor screen and quantify the band intensity corresponding to phosphorylated MBP using densitometry software.

  • IC50 Determination: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Discussion

The available data indicates that this compound is a potent inhibitor of Stk1 activity, demonstrating biochemical inhibition at a low micromolar concentration. Its primary value lies in its ability to re-sensitize MRSA to β-lactam antibiotics, a significant finding in the face of rising antibiotic resistance.

Inh2-B1 presents a clear, albeit moderate, in vitro inhibitory activity against the Stk1 kinase domain with a determined IC50 of 49 µM. This quinazoline-based compound also shows promising downstream effects on bacterial physiology, including the disruption of biofilms.

Loratadine, a widely used antihistamine, has emerged as a potential Stk1 inhibitor. While direct enzymatic inhibition data is still needed to confirm this hypothesis and quantify its potency, its observed effects on biofilm formation and antibiotic potentiation make it an intriguing candidate for drug repurposing.

For the research community, further studies are warranted to determine the direct IC50 value of this compound against purified Stk1 to allow for a more direct comparison with other inhibitors. Additionally, biochemical confirmation of loratadine's direct interaction with Stk1 and the determination of its inhibitory potency are crucial next steps. The development of more potent and specific Stk1 inhibitors based on these existing scaffolds holds significant promise for the development of new therapeutic strategies to combat S. aureus infections.

References

A Comparative Guide to PASTA Kinase and Akt Inhibition: GW779439X versus GSK690693

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two kinase inhibitors, GW779439X and GSK690693, with a focus on their activity related to PASTA kinases. While both are kinase inhibitors, emerging data reveals distinct primary targets and mechanisms of action, which this guide will elucidate. We will delve into their inhibitory profiles, supporting experimental data, and the methodologies used to obtain these findings.

Executive Summary

This compound has been identified as a novel inhibitor of the Staphylococcus aureus PASTA (Penicillin-binding protein and Serine/Threonine kinase Associated) kinase, Stk1.[1] Its primary utility lies in its role as an antibiotic adjuvant, potentiating the activity of β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).[1][2][3][4][5] In contrast, GSK690693 is a potent, ATP-competitive pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3, which are key components of the PI3K/Akt signaling pathway crucial for cell survival and proliferation.[6][7][8][9] Notably, GSK690693 exhibits only minor biochemical activity against the S. aureus PASTA kinase Stk1 and does not show significant microbiological activity as a β-lactam adjuvant against this bacterium.[1] This guide will, therefore, compare their distinct roles and potencies against their respective primary kinase targets.

Data Presentation: Inhibitory Profiles

The following tables summarize the quantitative data for this compound and GSK690693, highlighting their different target specificities.

Table 1: this compound Inhibitory Activity

Target KinaseOrganismAssay TypeIC50NotesReference
Stk1S. aureusBiochemicalNot explicitly quantified, but inhibition demonstrated at 2 µMPotentiates β-lactam activity[2]
Aurora A Kinase (AURKA)HumanNot specifiedIC50 = 0.57 µM (on AGP-01 cell line)Has growth inhibition effects and blocks cell cycle[2]

Table 2: GSK690693 Inhibitory Activity

Target KinaseOrganismAssay TypeIC50NotesReference
Akt1HumanCell-free2 nMPan-Akt inhibitor[6][8][9]
Akt2HumanCell-free13 nMPan-Akt inhibitor[6][8][9]
Akt3HumanCell-free9 nMPan-Akt inhibitor[6][8][9]
Stk1S. aureusBiochemicalMinor activityNot a primary target[1]
PKAHumanCell-free24 nMAlso sensitive to other AGC family kinases[6]
PrkXHumanCell-free5 nMAlso sensitive to other AGC family kinases[6]
PKC isozymesHumanCell-free2-21 nMAlso sensitive to other AGC family kinases[6]
AMPKHumanCell-free50 nMPotently inhibits[6]
DAPK3HumanCell-free81 nMPotently inhibits[6]

Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context and experimental approaches, the following diagrams are provided.

PASTA_Kinase_Signaling_Pathway PASTA Kinase Signaling Pathway in Bacteria cluster_membrane Cell Membrane PASTA_Kinase PASTA Kinase (e.g., Stk1, IreK) PASTA_Kinase->PASTA_Kinase autophosphorylation Downstream_Substrates Downstream Substrates (e.g., IreB) PASTA_Kinase->Downstream_Substrates phosphorylates Cell_Wall_Stress Cell Wall Stress (e.g., β-lactams) Cell_Wall_Stress->PASTA_Kinase senses Peptidoglycan_Synthesis Peptidoglycan (PG) Synthesis Cell_Division_and_Resistance Regulation of Cell Division & Antibiotic Resistance Peptidoglycan_Synthesis->Cell_Division_and_Resistance Downstream_Substrates->Peptidoglycan_Synthesis regulates

Caption: A diagram of the PASTA kinase signaling pathway.

Kinase_Inhibition_Assay_Workflow Biochemical Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., Stk1, Akt) - Substrate (Peptide/Protein) - ATP ([γ-33P]ATP) - Inhibitor (this compound or GSK690693) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Kinase with Inhibitor Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Reaction: Add Substrate and ATP Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at Room Temp Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Autoradiography, Luminescence, TR-FRET) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: A workflow for a typical biochemical kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of this compound and GSK690693.

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[10][11]

  • GSK690693 against Akt Kinases:

    • Enzyme and Substrate: Purified, activated full-length Akt1, 2, or 3 enzymes were used. A biotinylated peptide substrate was employed.[6]

    • Reaction Mixture: The final reaction contained 5-15 nM of the respective Akt enzyme, 2 µM ATP, 0.15 µCi/µL [γ-33P]ATP, 1 µM peptide substrate, 10 mM MgCl2, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.[6]

    • Inhibitor Incubation: Activated Akt enzymes were pre-incubated with varying concentrations of GSK690693 for 30 minutes at room temperature before initiating the reaction with the addition of the substrate.[6]

    • Detection: The amount of phosphorylated substrate was quantified, likely through methods such as filter binding assays followed by scintillation counting to measure the incorporation of 33P.

  • This compound against Stk1 Kinase:

    • Enzyme: The purified kinase domain of Stk1 was used.[4]

    • Reaction: The in vitro kinase activity was monitored in the presence of increasing concentrations of this compound.[4]

    • Detection: Autoradiography was used to visualize the inhibition of Stk1 kinase activity.[4] While the exact buffer composition is not detailed in the provided abstracts, it would typically resemble the conditions used for the GSK690693 assay, with a kinase, a substrate (which could be a generic kinase substrate like myelin basic protein or a specific peptide), and radiolabeled ATP.

Modern non-radioactive formats such as luminescence-based assays (e.g., ADP-Glo®) or fluorescence-based assays (e.g., TR-FRET) are also commonly used for their scalability and safety.[10]

Cell-Based Assays

Cell-based assays are critical for evaluating a compound's efficacy in a more physiologically relevant context.[12]

  • GSK690693 Cellular Activity:

    • Cell Lines: A variety of human cancer cell lines, such as BT474 (breast carcinoma) and LNCaP (prostate cancer), were used.[6][13]

    • Endpoint Measurement: The inhibition of the phosphorylation of downstream Akt substrates like GSK3β, PRAS40, and FKHR/FKHRL1 was measured.[6][13] This is typically done by Western blotting or ELISA-based methods.

    • Functional Assays: The induction of apoptosis was measured at concentrations >100 nM in sensitive cell lines.[6] Cell proliferation and viability were also assessed to determine IC50 values in a cellular context.[14]

  • This compound Cellular Activity (as an antibiotic adjuvant):

    • Bacterial Strains: Various S. aureus isolates, including MRSA and MSSA strains, were used.[1][2]

    • Assay: The potentiation of β-lactam antibiotic activity was assessed by determining the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence and absence of this compound.[1]

    • Growth Curves: Bacterial growth was monitored over time in the presence of the antibiotic, this compound, or a combination of both to observe the synergistic effect.[4]

Conclusion

The comparison between this compound and GSK690693 underscores the importance of target specificity in kinase inhibitor development. This compound is a promising agent in the fight against antibiotic resistance, specifically targeting the bacterial PASTA kinase Stk1 to re-sensitize MRSA to β-lactam antibiotics.[1][3][5] Its development path is geared towards infectious disease applications. Conversely, GSK690693 is a potent inhibitor of the human Akt pathway, a critical signaling node in cancer.[7][14][15] Its therapeutic potential lies in oncology. While both are kinase inhibitors, they operate in distinct biological systems and address different therapeutic needs. Researchers and drug developers should consider these fundamental differences when selecting compounds for their specific research or clinical applications. The data and protocols presented in this guide offer a foundational understanding of these two distinct kinase inhibitors.

References

A Comparative Analysis of GW779439X and SB-747651A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two kinase inhibitors, GW779439X and SB-747651A, for researchers, scientists, and drug development professionals. While both are kinase inhibitors, they possess distinct primary targets, mechanisms of action, and therapeutic applications. This document outlines their respective biochemical activities, cellular effects, and the experimental protocols used to characterize them.

Overview and Primary Targets

This compound is a pyrazolopyridazine compound initially identified for its ability to inhibit the bacterial serine/threonine kinase Stk1 from Staphylococcus aureus.[1][2][3] Its primary utility lies in its role as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][3] More recently, this compound has also been recognized as an inhibitor of Aurora A kinase (AURKA), suggesting potential applications in cancer therapy through the induction of apoptosis.[4][5]

SB-747651A is an ATP-competitive inhibitor of the mitogen- and stress-activated kinase 1 (MSK1).[6][7][8] It is a valuable tool for investigating the roles of MSK1 in cellular processes such as inflammation and transcription regulation.[6][9] Notably, SB-747651A also exhibits inhibitory activity against other kinases, including PRK2, RSK1, p70S6K, and ROCK-II.[6][8]

Quantitative Performance Data

The following tables summarize the key quantitative data for this compound and SB-747651A based on published experimental findings.

Table 1: In Vitro Inhibitory Activity

CompoundTarget KinaseIC50 ValueAssay Type
This compound Stk1 (S. aureus)Robust inhibition at 2 µMAutoradiography (in vitro kinase assay)[1]
AURKAIC50 = 0.57 µMCell viability assay (AGP-01 gastric cancer cells)[4]
SB-747651A MSK111 nMIn vitro kinase assay[6][7][8]
PRK2, RSK1, p70S6K, ROCK-IISimilar potency to MSK1 at 1 µMIn vitro kinase panel screen[6]

Table 2: Cellular and Microbiological Activity

CompoundApplicationEffective ConcentrationKey Effect
This compound Antibiotic Adjuvant5 µMPotentiates ceftaroline activity against ceftaroline-resistant MRSA.[1][2]
Anti-cancer1 µMBlocks cell cycle at G0/G1 and sub-G1 phases in AGP-01 cells.[4]
SB-747651A MSK Inhibition in cells5-10 µMFull inhibition of MSK activity.[6][10]
Anti-inflammatory5-10 µMInhibits IL-10 production in macrophages.[6]
Anti-cancer (Glioblastoma)5-10 µMReduces cell proliferation, spheroid formation, and migration.[11]

Mechanism of Action and Signaling Pathways

The mechanisms of action for this compound and SB-747651A are distinct, targeting separate signaling pathways.

This compound: Targeting Bacterial Resistance and Cancer Proliferation

In bacteria, this compound inhibits the PASTA (penicillin-binding-protein and serine/threonine kinase-associated) kinase Stk1.[1][3][12] The genetic deletion of Stk1 in S. aureus leads to increased sensitivity to β-lactam antibiotics.[1] By directly inhibiting Stk1, this compound mimics this genetic deletion, thereby restoring the efficacy of β-lactams against resistant strains.[1]

In cancer cells, this compound inhibits Aurora A kinase (AURKA), a key regulator of mitosis.[4][5] This inhibition leads to cell cycle arrest and apoptosis, mediated through the caspase-3/7 pathway.[4]

GW779439X_Mechanism cluster_bacteria Bacterial Cell (S. aureus) cluster_cancer Cancer Cell GW779439X_bac This compound Stk1 Stk1 Kinase GW779439X_bac->Stk1 inhibits PBP Penicillin-Binding Proteins (PBPs) Stk1->PBP regulates Resistance Antibiotic Resistance Stk1->Resistance promotes BetaLactam β-lactam Antibiotics BetaLactam->PBP inhibits CellWall Cell Wall Synthesis PBP->CellWall catalyzes GW779439X_can This compound AURKA Aurora A Kinase (AURKA) GW779439X_can->AURKA inhibits CellCycleArrest Cell Cycle Arrest (G0/G1) GW779439X_can->CellCycleArrest Mitosis Mitotic Progression AURKA->Mitosis promotes Apoptosis Apoptosis AURKA->Apoptosis inhibits

Figure 1. Mechanism of Action for this compound.
SB-747651A: Modulating Inflammatory and Cancer Pathways

SB-747651A acts downstream of the ERK1/2 and p38 MAP kinase pathways by inhibiting MSK1/2.[6] MSK1 is a nuclear kinase that phosphorylates transcription factors like CREB (cAMP-response-element-binding protein) and histone H3, thereby regulating gene expression.[6] In macrophages, inhibition of MSK by SB-747651A leads to decreased production of the anti-inflammatory cytokine IL-10 and an increase in pro-inflammatory cytokines.[6]

In glioblastoma, SB-747651A's multi-target inhibition of pathways including PI3K-Akt-mTOR and MAPK leads to reduced phosphorylation of key signaling molecules like GSK3, mTOR, and CREB.[11] This results in decreased cell proliferation, migration, and chemoresistance, alongside an increase in apoptosis.[11]

SB747651A_Signaling cluster_pathway MAPK/MSK Signaling Pathway cluster_inhibitor ERK_p38 ERK1/2, p38 MAPK MSK1_2 MSK1/2 ERK_p38->MSK1_2 activates CREB_H3 CREB, Histone H3 MSK1_2->CREB_H3 phosphorylates Gene_Expression Gene Expression (e.g., IL-10) CREB_H3->Gene_Expression regulates SB747651A SB-747651A SB747651A->MSK1_2 inhibits

Figure 2. SB-747651A Inhibition of the MSK1 Signaling Pathway.

Experimental Protocols

In Vitro Kinase Assay for this compound (Stk1 Inhibition)

This protocol is based on the methodology used to demonstrate direct inhibition of Stk1 by this compound.[1]

  • Protein Purification : The kinase domain of S. aureus Stk1 is purified.

  • Reaction Mixture : Purified Stk1 kinase domain is incubated with a non-specific phosphosubstrate, such as Myelin Basic Protein (MBP), in a kinase buffer containing [γ-³²P]ATP.

  • Inhibitor Addition : Increasing concentrations of this compound (e.g., starting from 2 µM) are added to the reaction mixtures. A control with no inhibitor is included. SB-747651A was used as a negative control in the original experiment, showing no activity against Stk1.[1]

  • Incubation : The reactions are incubated to allow for phosphorylation.

  • Detection : The reaction products are separated by SDS-PAGE. The gel is dried and exposed to an autoradiography film to visualize the incorporation of ³²P into MBP and the autophosphorylation of Stk1.

  • Analysis : A reduction in the radioactive signal in the presence of this compound indicates inhibition of Stk1 kinase activity.

Stk1_Assay_Workflow Start Start Purify Purify Stk1 Kinase Domain Start->Purify Prepare Prepare Kinase Reaction: Stk1 + MBP + [γ-³²P]ATP Purify->Prepare Add_Inhibitor Add this compound (varying conc.) Prepare->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate SDS_PAGE SDS-PAGE Separation Incubate->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography Analyze Analyze Inhibition Autoradiography->Analyze End End Analyze->End

Figure 3. Experimental Workflow for Stk1 Kinase Inhibition Assay.
Cellular Assay for SB-747651A (MSK Activity in Macrophages)

This protocol is based on the methodology to determine the effect of SB-747651A on cytokine production in macrophages.[6]

  • Cell Culture : Bone marrow-derived macrophages from wild-type and MSK1/2-knockout mice are cultured.

  • Pre-treatment : Cells are pre-treated with SB-747651A (e.g., 5-10 µM) or a vehicle control for a specified time (e.g., 1 hour).

  • Stimulation : Macrophages are stimulated with lipopolysaccharide (LPS) to induce cytokine production.

  • Incubation : Cells are incubated for a period to allow for cytokine secretion (e.g., 24 hours).

  • Sample Collection : The cell culture supernatant is collected.

  • Cytokine Measurement : The concentration of IL-10 in the supernatant is measured using an ELISA or a multiplex assay.

  • Analysis : A decrease in IL-10 levels in wild-type cells treated with SB-747651A, but not in MSK1/2-knockout cells, confirms the inhibitor's specificity for the MSK pathway in this context.

Summary and Conclusion

This compound and SB-747651A are potent kinase inhibitors with divergent primary targets and applications. This compound's inhibition of the bacterial kinase Stk1 makes it a promising candidate as an antibiotic adjuvant to combat MRSA, while its activity against AURKA suggests its potential in oncology.[1][4] In contrast, SB-747651A serves as a specific tool for studying MSK1-mediated signaling in inflammation and cancer, with demonstrated efficacy in reducing glioblastoma cell viability and modulating cytokine responses.[6][11] The choice between these two compounds will be dictated entirely by the biological system and pathway under investigation. The experimental data and protocols provided herein offer a foundation for researchers to effectively utilize these molecules in their respective fields.

References

A Comparative Analysis of GW779439X and Other Antibiotic Adjuvants in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. One promising strategy to combat this threat is the use of antibiotic adjuvants—compounds that enhance the efficacy of existing antibiotics. This guide provides a comparative overview of GW779439X, a novel antibiotic adjuvant, and other major classes of adjuvants, with a focus on their performance against MRSA. The information is supported by experimental data to aid researchers in their drug development endeavors.

Executive Summary

This compound is a potent antibiotic adjuvant that resensitizes MRSA to β-lactam antibiotics by inhibiting the Penicillin-Binding Protein and Serine/Threonine kinase Associated (PASTA) kinase, Stk1.[1][2][3] This mechanism is distinct from traditional adjuvants like β-lactamase inhibitors. Experimental data demonstrates that this compound can induce a dramatic reduction in the Minimum Inhibitory Concentration (MIC) of β-lactams against resistant strains, in some cases by over 500-fold.[2] This guide will compare the efficacy and mechanisms of this compound with other adjuvant classes, including β-lactamase inhibitors/suppressors, efflux pump inhibitors, and wall teichoic acid biosynthesis inhibitors.

Performance Comparison of Antibiotic Adjuvants

The following tables summarize the quantitative data on the performance of this compound and other representative antibiotic adjuvants in reducing the MIC of antibiotics against resistant bacteria.

Table 1: Performance of this compound against MRSA

AdjuvantAntibioticBacterial StrainAdjuvant ConcentrationFold Reduction in MICReference
This compoundOxacillinMRSA ATCC BAA-26865 µM≥512[2]
This compoundCeftarolineMRSA ATCC BAA-26865 µM≥512[1][2]
This compoundOxacillinMRSA (USA400, USA600, USA800, COL)5 µMNot specified, but potentiation observed[2]
This compoundNafcillinMRSA LAC5 µM>128[2]
This compoundCeftriaxoneMRSA LAC5 µM2[2]

Table 2: Performance of Other Antibiotic Adjuvants against MRSA

Adjuvant ClassRepresentative Adjuvant(s)Mechanism of ActionAntibioticFold Reduction in MICReference
β-Lactamase SuppressorsPyrimidine-2-amines (P2As)Suppression of β-lactamase activityPenicillin GUp to 16[4][5]
Efflux Pump InhibitorsThioridazine, VerapamilInhibition of efflux pumpsCiprofloxacin, Norfloxacin2 to 8[6]
Efflux Pump InhibitorsQuercetinInhibition of TetK, MrsA, NorA efflux pumpsTetracycline, Erythromycin, Norfloxacin2 to 8[7]
Wall Teichoic Acid Biosynthesis InhibitorsTarocin A and BInhibition of TarOβ-lactams (e.g., Dicloxacillin)Potent bactericidal synergy observed[8][9]
Food-Grade AntioxidantOctyl GallateIncreases cell wall permeabilityPenicillin, Ampicillin128 to 1024[10]

Mechanism of Action: A Comparative Overview

The efficacy of an antibiotic adjuvant is intrinsically linked to its mechanism of action. Below is a comparison of the pathways targeted by this compound and other adjuvants.

This compound: Targeting Stk1 Kinase

This compound functions by inhibiting Stk1, a PASTA kinase in S. aureus.[1][2][3] Stk1 is involved in cell wall homeostasis and its inhibition renders MRSA susceptible to β-lactam antibiotics. This targeted approach differs significantly from adjuvants that act on the antibiotic itself or on broader resistance mechanisms.

GW779439X_Mechanism cluster_bacterium Staphylococcus aureus Stk1 Stk1 (PASTA Kinase) CellWall Cell Wall Synthesis Stk1->CellWall Regulates PBP2a PBP2a PBP2a->CellWall Enables (Resistance) BetaLactam β-Lactam Antibiotic BetaLactam->PBP2a Ineffective against This compound This compound This compound->Stk1 Inhibits caption Mechanism of this compound Action

Caption: Mechanism of this compound Action

Other Adjuvant Mechanisms
  • β-Lactamase Inhibitors/Suppressors: These compounds, like clavulanic acid or the experimental P2As, either directly inhibit or suppress the production of β-lactamase enzymes, which are responsible for degrading β-lactam antibiotics.[4][5]

  • Efflux Pump Inhibitors (EPIs): EPIs block the bacterial efflux pumps that actively expel antibiotics from the cell, thereby increasing the intracellular concentration of the drug to effective levels.[6]

  • Wall Teichoic Acid (WTA) Biosynthesis Inhibitors: Compounds like tarocins inhibit the synthesis of WTA, a key component of the Gram-positive cell wall that plays a role in β-lactam resistance.[8][9]

Adjuvant_Mechanisms cluster_mechanisms Antibiotic Adjuvant Mechanisms cluster_targets Bacterial Resistance Targets BLI β-Lactamase Inhibitors/ Suppressors BetaLactamase β-Lactamase BLI->BetaLactamase Inhibit/Suppress EPI Efflux Pump Inhibitors EffluxPump Efflux Pump EPI->EffluxPump Inhibit WTAI WTA Biosynthesis Inhibitors WTA Wall Teichoic Acid Biosynthesis WTAI->WTA Inhibit GW This compound (Stk1 Inhibitor) Stk1 Stk1 Kinase GW->Stk1 Inhibits caption Comparative Adjuvant Mechanisms

Caption: Comparative Adjuvant Mechanisms

Experimental Protocols

This section provides a generalized methodology for key experiments cited in the comparison. Researchers should refer to the specific publications for detailed protocols.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the test bacterium (e.g., MRSA) in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions: Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate. A separate set of dilutions is prepared for the antibiotic in combination with a fixed, sub-inhibitory concentration of the adjuvant.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Checkerboard Synergy Assay

Objective: To quantify the synergistic effect of two antimicrobial agents.

Protocol:

  • Plate Setup: Prepare a 96-well microtiter plate with serial dilutions of antibiotic A along the x-axis and antibiotic B (or adjuvant) along the y-axis.

  • Inoculation: Inoculate all wells with a standardized bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions.

  • Analysis: Determine the MIC of each agent alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FIC ≤ 0.5 indicates synergy.

    • 0.5 < FIC ≤ 4 indicates no interaction.

    • FIC > 4 indicates antagonism.

Experimental_Workflow cluster_workflow General Experimental Workflow for Adjuvant Testing Start Start: Bacterial Isolate (e.g., MRSA) Culture Overnight Culture Start->Culture Standardize Standardize Inoculum Culture->Standardize MIC_Assay MIC Assay (Antibiotic +/- Adjuvant) Standardize->MIC_Assay Checkerboard Checkerboard Synergy Assay Standardize->Checkerboard Data_Analysis Data Analysis (MIC Reduction, FIC Index) MIC_Assay->Data_Analysis Checkerboard->Data_Analysis End End: Determine Synergy & Efficacy Data_Analysis->End caption Adjuvant Testing Workflow

Caption: Adjuvant Testing Workflow

Conclusion

This compound represents a promising step forward in the development of antibiotic adjuvants. Its novel mechanism of targeting the Stk1 kinase leads to a significant potentiation of β-lactam activity against MRSA, with reported MIC reductions far exceeding those of some other adjuvant classes under specific conditions. While direct comparative studies are lacking, the data presented in this guide highlights the potential of this compound as a powerful tool in the fight against antibiotic resistance. Further research, including in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential. The continued exploration of diverse adjuvant mechanisms, as outlined in this comparison, is crucial for developing a multifaceted arsenal against multidrug-resistant pathogens.

References

Comparative Analysis of AURKA Inhibition in Colon Cancer Cells: A Focus on GW779439X, Alisertib, and VX-680

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aurora Kinase A Inhibitors in Colon Cancer Models

Aurora Kinase A (AURKA) is a critical regulator of mitotic progression and its overexpression is frequently observed in various malignancies, including colon cancer, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of three small molecule inhibitors of AURKA: GW779439X, Alisertib (MLN8237), and VX-680. While Alisertib and VX-680 are well-characterized in the context of colon cancer, data for this compound in this specific malignancy is limited. This guide summarizes the available experimental data to facilitate an objective comparison and inform future research directions.

Performance Comparison of AURKA Inhibitors

The following tables summarize the available quantitative data on the efficacy of this compound, Alisertib, and VX-680 in cancer cell lines. It is important to note the limited availability of data for this compound specifically in colon cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of AURKA Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (µM)Citation
This compound AGP-01Gastric Cancer0.57[1]
HCT116Colon CancerData Not Available
HT-29Colon CancerData Not Available
SW480Colon CancerData Not Available
Alisertib (MLN8237) HCT116Colon Cancer0.06 - 0.1[2]
HT-29Colon Cancer49.31 (24h), 17.86 (48h)[3]
Caco-2Colon Cancer88.8 (24h), 52.1 (48h)[3]
LS123Colon Cancer~0.1[2]
GP5DColon Cancer>5[2]
COLO678Colon Cancer>5[2]
VX-680 HCT116Colon CancerData Not Available
SW480Colon CancerData Not Available
HeLaCervical CancerTime-dependent[4]

Table 2: Effects of AURKA Inhibitors on Apoptosis and Cell Cycle in Colon Cancer Cell Lines

InhibitorCell LineApoptosis InductionCell Cycle ArrestCitation
This compound AGP-01 (Gastric)Induces apoptosis via caspases 3/7G0/G1 and sub-G1 phase arrest[1]
Colon Cancer LinesData Not AvailableData Not Available
Alisertib (MLN8237) HCT116, LS123Increased apoptosisG2/M arrest[2]
HT-29, Caco-2Induces apoptosisG2/M arrest[3]
GP5D, COLO678Minimal apoptosisG2/M arrest[2]
VX-680 AML CellsInduces apoptosis, increases Bax/Bcl-2 ratioG2/M arrest[5][6]
SW480Inhibition of AURKA by VX-680 suppressed TPA-induced cell invasion, migration, and EMTData Not Available
HCT116Data Not AvailableData Not Available

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed colon cancer cells (e.g., HCT116, HT-29, SW480) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Treat the cells with various concentrations of the AURKA inhibitors (this compound, Alisertib, or VX-680) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

  • Cell Treatment: Seed and treat cells with the AURKA inhibitors as described for the cell viability assay.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13]

  • Cell Treatment and Harvesting: Treat cells with AURKA inhibitors and harvest as described above.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of PI.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms of AURKA Inhibition

The following diagrams, generated using the DOT language, illustrate key aspects of AURKA inhibition in cancer cells.

AURKA_Signaling_Pathway cluster_upstream Upstream Regulation cluster_aurka AURKA Regulation & Function cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Growth_Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTKs PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT RAS_MAPK RAS/MAPK Pathway RTKs->RAS_MAPK AURKA Aurora Kinase A (AURKA) PI3K_AKT->AURKA RAS_MAPK->AURKA PLK1 PLK1 AURKA->PLK1 CDC25 CDC25 AURKA->CDC25 p53_inhibition p53 Inhibition AURKA->p53_inhibition NF_kB NF-κB Activation AURKA->NF_kB Spindle_Assembly Spindle Assembly AURKA->Spindle_Assembly Cytokinesis Cytokinesis AURKA->Cytokinesis PLK1->CDC25 CyclinB_CDK1 Cyclin B/CDK1 CDC25->CyclinB_CDK1 Mitotic_Entry Mitotic Entry CyclinB_CDK1->Mitotic_Entry Apoptosis_Evasion Apoptosis Evasion p53_inhibition->Apoptosis_Evasion Proliferation Cell Proliferation NF_kB->Proliferation Mitotic_Entry->Proliferation Tumor_Growth Tumor_Growth Proliferation->Tumor_Growth Apoptosis_Evasion->Tumor_Growth

Caption: AURKA signaling pathway in cancer.

Experimental_Workflow Start Start: Colon Cancer Cell Lines Treatment Treatment with AURKA Inhibitor (this compound, Alisertib, VX-680) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle IC50 Determine IC50 Cell_Viability->IC50 Data_Analysis Comparative Data Analysis IC50->Data_Analysis Apoptosis_Rate Quantify Apoptosis Rate Apoptosis->Apoptosis_Rate Apoptosis_Rate->Data_Analysis Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist Cell_Cycle_Dist->Data_Analysis End End: Validation of Inhibition Data_Analysis->End

Caption: Experimental workflow for AURKA inhibitor validation.

Inhibitor_Comparison cluster_inhibitors AURKA Inhibitors cluster_effects Biological Effects in Colon Cancer Cells cluster_data Data Availability in Colon Cancer This compound This compound Inhibition AURKA Inhibition This compound->Inhibition Yes (Gastric) GW_Data Limited Data This compound->GW_Data Alisertib Alisertib (MLN8237) Alisertib->Inhibition Yes Ali_Data Well-Characterized Alisertib->Ali_Data VX680 VX-680 VX680->Inhibition Yes VX_Data Characterized VX680->VX_Data Viability Decreased Cell Viability Inhibition->Viability Apoptosis Induction of Apoptosis Inhibition->Apoptosis Cell_Cycle G2/M Arrest Inhibition->Cell_Cycle

Caption: Logical comparison of AURKA inhibitors.

Conclusion and Future Directions

This guide provides a comparative overview of this compound, Alisertib, and VX-680 as inhibitors of AURKA, with a focus on their activity in colon cancer cells. Alisertib and VX-680 have demonstrated clear anti-proliferative and pro-apoptotic effects in various colon cancer cell lines, primarily through the induction of G2/M cell cycle arrest.

The data for this compound in the context of cancer is nascent. While a single report indicates its activity as an AURKA inhibitor and its ability to induce apoptosis in a gastric cancer cell line, its efficacy and mechanism of action in colon cancer remain to be validated.[1] This represents a significant knowledge gap and a promising area for future research.

For researchers and drug development professionals, the following are recommended:

  • Direct Validation: Conduct comprehensive studies to validate the inhibitory effect of this compound on AURKA in a panel of colon cancer cell lines.

  • Head-to-Head Comparison: Perform direct comparative studies of this compound with Alisertib and VX-680 in colon cancer models to ascertain its relative potency and efficacy.

  • Mechanism of Action: Elucidate the detailed molecular mechanism by which this compound exerts its effects in cancer cells.

By addressing these research questions, the potential of this compound as a novel therapeutic agent for colon cancer can be fully evaluated.

References

Unraveling the Kinase Cross-Reactivity of GW779439X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor GW779439X, focusing on its cross-reactivity profile. While a comprehensive screening of this compound against a full panel of kinases is not publicly available, this document synthesizes known data on its primary and off-target activities. We offer a comparison with alternative, more selective inhibitors and provide detailed experimental protocols for researchers seeking to evaluate similar compounds.

This compound, a pyrazolopyridazine derivative, was initially developed as an inhibitor of human Cyclin-Dependent Kinase 4 (CDK4) but was ultimately discontinued due to low specificity and high toxicity.[1][2] It has since been repurposed in research as a potent inhibitor of the bacterial serine/threonine kinase Stk1 from Staphylococcus aureus, where it acts as an antibiotic adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][3][4]

Section 1: Kinase Selectivity Profile of this compound

The available data indicates that this compound interacts with both bacterial and human kinases. Its original design as a CDK4 inhibitor and subsequent identification as an Aurora Kinase A (AURKA) inhibitor highlight its potential for significant off-target effects in eukaryotic systems.[1][2][5]

Target KinaseKinase FamilyOrganismActivity NotesBiochemical IC50
Stk1 Serine/Threonine (PASTA)Staphylococcus aureusPrimary bacterial target; inhibition sensitizes MRSA to β-lactams.[1][3]Not Publicly Available
CDK4 Serine/Threonine (CMGC)Homo sapiensIntended original target; development halted due to low specificity.[1][2]Not Publicly Available
Aurora Kinase A Serine/Threonine (Other)Homo sapiensConfirmed eukaryotic off-target.[2][5]Not Publicly Available
CDK2 Serine/Threonine (CMGC)Homo sapiensInferred off-target due to scaffold similarity to other CDK inhibitors.Not Publicly Available

Note: The only reported IC50 value for this compound is 0.57 µM in the AGP-01 gastric cancer cell line, which reflects a composite cellular effect rather than specific kinase inhibition.[5]

Section 2: Comparison with Alternative Kinase Inhibitors

For researchers investigating signaling pathways involving CDKs and Aurora kinases, utilizing more selective inhibitors is crucial to ensure that observed phenotypes are due to the inhibition of the intended target. The following table presents alternative inhibitors with established selectivity and potency.

InhibitorPrimary Target(s)Reported IC50Key Features
Alisertib (MLN8237) Aurora A1.2 nMHighly selective for Aurora A over Aurora B (>200-fold).[6]
Tozasertib (VX-680) Aurora A, B, CKi = 0.6 nM (A), 18 nM (B), 4.6 nM (C)Potent pan-Aurora kinase inhibitor.[6]
Palbociclib (PD-0332991) CDK4, CDK611 nM (CDK4), 16 nM (CDK6)Approved for clinical use; highly selective for CDK4/6.
Ribociclib (LEE011) CDK4, CDK610 nM (CDK4), 39 nM (CDK6)Approved for clinical use; potent and selective CDK4/6 inhibitor.
SNS-032 (BMS-387032) CDK2, CDK7, CDK948 nM (CDK2), 62 nM (CDK7), 4 nM (CDK9)Potent inhibitor of several CDKs; useful for studying transcriptional CDKs.

Section 3: Experimental Protocols

The primary method cited for confirming the inhibition of Stk1 by this compound is an in vitro radiometric kinase assay using autoradiography. This technique directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Protocol: In Vitro Radiometric Kinase Assay

Objective: To determine the inhibitory activity of a compound against a purified kinase.

Materials:

  • Purified kinase (e.g., Stk1 kinase domain)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 7.5, 100 mM MgCl₂, 5 mM DTT)

  • [γ-³²P]-ATP (Specific activity ~3000 Ci/mmol)

  • Unlabeled ("cold") ATP stock solution (e.g., 10 mM)

  • SDS-PAGE loading buffer (Laemmli buffer)

  • Deionized water

  • SDS-PAGE gels, electrophoresis apparatus, and power supply

  • Gel staining solution (e.g., Coomassie Brilliant Blue) and destaining solution

  • Gel dryer

  • Phosphor screen and imaging system or autoradiography film and developer

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing 1x kinase reaction buffer, the desired concentration of the kinase substrate (e.g., 0.5 mg/mL MBP), and purified kinase (e.g., 50-100 ng per reaction).

  • Aliquot Master Mix: Distribute the master mix into microcentrifuge tubes, one for each reaction condition (e.g., no inhibitor, various inhibitor concentrations).

  • Add Inhibitor: Add the test compound to the respective tubes. For a dose-response curve, use serial dilutions. Add an equivalent volume of DMSO to the "no inhibitor" control. Pre-incubate the kinase with the inhibitor for 10-15 minutes on ice.

  • Prepare ATP Mix: Prepare the ATP reaction mix by diluting [γ-³²P]-ATP with a stock of cold ATP in 1x kinase reaction buffer to achieve the desired final ATP concentration (typically at or near the Km of the kinase) and specific activity (e.g., ~0.5 µCi per reaction).

  • Initiate Kinase Reaction: Start the reaction by adding the ATP mix to each tube. Gently mix and transfer the tubes to a 30°C incubator. Incubate for a predetermined time (e.g., 20-30 minutes) where the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Separate by SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of the substrate is achieved.

  • Visualize and Quantify:

    • Stain the gel with Coomassie blue to visualize total protein and confirm equal loading of the substrate.

    • Dry the gel.

    • Expose the dried gel to a phosphor screen or autoradiography film.

    • Quantify the radioactive signal in the substrate band using a phosphor imager or by densitometry of the developed film. The signal intensity is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Section 4: Visualizations

Diagrams created using Graphviz to illustrate key pathways and workflows.

G Experimental Workflow for In Vitro Kinase Assay cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_analysis 3. Analysis MasterMix Prepare Master Mix (Buffer, Kinase, Substrate) ReactionSetup Aliquot Mix & Add Inhibitor MasterMix->ReactionSetup Inhibitor Prepare Inhibitor Dilutions Inhibitor->ReactionSetup ATPMix Prepare [γ-³²P]-ATP Mix Incubate Initiate with ATP Mix Incubate at 30°C ATPMix->Incubate ReactionSetup->Incubate Pre-incubate Stop Terminate with SDS-PAGE Buffer Incubate->Stop SDSPAGE SDS-PAGE Separation Stop->SDSPAGE Stain Coomassie Stain SDSPAGE->Stain Autorad Autoradiography SDSPAGE->Autorad Quantify Quantify Signal & Calculate IC50 Autorad->Quantify

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

G Stk1 Signaling Pathway in S. aureus GW This compound Stk1 Stk1 (PASTA Kinase) GW->Stk1 Inhibits GraR GraR (Response Regulator) Stk1->GraR Phosphorylates (Thr) dlt dltABCD operon GraR->dlt Activates Transcription WTA Wall Teichoic Acids (WTA) dlt->WTA Mediates D-alanylation CellWall Cell Wall Charge (Increased Positive Charge) WTA->CellWall BetaLactam β-Lactam Resistance CellWall->BetaLactam

Caption: Inhibition of the Stk1 signaling cascade by this compound.

References

Unlocking Beta-Lactam Efficacy: GW779439X Demonstrates Potent Synergy Against Resistant Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data reveals the pyrazolopyridazine compound GW779439X acts as a powerful synergistic agent when combined with various beta-lactam antibiotics, effectively re-sensitizing drug-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) and methicillin-sensitive S. aureus (MSSA). This guide synthesizes the available experimental evidence, providing researchers, scientists, and drug development professionals with a detailed comparison of its performance, methodologies for evaluation, and a deeper look into its mechanism of action.

The core of this compound's efficacy as an antibiotic adjuvant lies in its ability to inhibit the serine/threonine kinase Stk1, a key component in bacterial cell wall metabolism and a contributor to beta-lactam resistance.[1][2] By targeting Stk1, this compound disrupts the bacterial signaling pathways that manage cell wall stress, thereby lowering the intrinsic resistance to beta-lactam antibiotics.[1] This synergistic relationship has been demonstrated to potentiate the activity of a range of beta-lactams, including penicillinase-resistant penicillins and cephalosporins, against various clinical isolates of S. aureus.[1][3]

Quantitative Analysis of Synergistic Activity

The synergistic effect of this compound with beta-lactam antibiotics has been quantified using standard in vitro microbiological assays. The minimum inhibitory concentration (MIC) of various beta-lactams was determined in the presence and absence of a fixed concentration of this compound. The results consistently show a significant reduction in the MIC of the beta-lactam antibiotics when used in combination with this compound, often converting a resistant phenotype to a susceptible one.[1]

AntibioticStrainMIC without this compound (µg/mL)MIC with 5 µM this compound (µg/mL)Fold Reduction in MIC
OxacillinMRSA (LAC)>2564>64
NafcillinMRSA (LAC)>2568>32
CeftriaxoneMRSA (LAC)128168
CeftarolineMRSA (LAC)10.52
OxacillinMSSA (Newman)0.250.06254

Table 1: Synergistic Effect of this compound on Beta-Lactam MICs against S. aureus [1]

Notably, this compound itself does not exhibit intrinsic antibacterial activity at the concentrations where it potentiates beta-lactam efficacy.[1] The synergistic effect is specifically observed with beta-lactam antibiotics and is dependent on the presence of a functional Stk1 kinase, as strains with a deletion of the stk1 gene do not show this potentiation.[1]

Experimental Protocols

The evaluation of the synergistic interaction between this compound and beta-lactams relies on established microbiological techniques. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of beta-lactam antibiotics, alone and in combination with this compound, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: S. aureus strains are grown overnight in cation-adjusted Mueller-Hinton broth (CAMHB). The culture is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Preparation of Antibiotic and Compound Plates: Beta-lactam antibiotics are serially diluted in CAMHB across the microtiter plate. For combination testing, a fixed, sub-inhibitory concentration of this compound (e.g., 5 µM) is added to each well containing the serially diluted beta-lactam.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Checkerboard Assay

To quantify the level of synergy, a checkerboard assay is performed, which allows for the testing of multiple concentrations of two agents simultaneously.[4][5]

  • Plate Setup: Two-fold serial dilutions of this compound are made along the x-axis of a 96-well plate, and two-fold serial dilutions of the beta-lactam antibiotic are made along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension as described for the MIC assay and incubated under the same conditions.

  • Fractional Inhibitory Concentration Index (FICI) Calculation: The FICI is calculated to determine the nature of the interaction. The FICI is the sum of the fractional inhibitory concentrations of each drug in the combination that inhibits bacterial growth.

    • FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy is typically defined as an FICI ≤ 0.5, additivity or indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.

Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

Synergy_Mechanism Mechanism of this compound Synergy with Beta-Lactams cluster_bacterium Staphylococcus aureus Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Essential for Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Stk1 Stk1 Kinase Resistance_Signaling Resistance Signaling Pathway Stk1->Resistance_Signaling Activates Resistance_Signaling->PBP Modulates (promotes resistance) This compound This compound This compound->Stk1 Inhibits

Figure 1: Proposed mechanism of synergistic action.

Experimental_Workflow Workflow for Assessing Synergy Start Start: Select S. aureus strains (MRSA & MSSA) Culture Overnight culture in CAMHB Start->Culture Inoculum Prepare bacterial inoculum (~5x10^5 CFU/mL) Culture->Inoculum MIC_Alone Determine MIC of Beta-Lactam Alone Inoculum->MIC_Alone MIC_Combo Determine MIC of Beta-Lactam with this compound Inoculum->MIC_Combo Checkerboard Perform Checkerboard Assay Inoculum->Checkerboard Data_Analysis Calculate Fold Reduction in MIC and FICI MIC_Alone->Data_Analysis MIC_Combo->Data_Analysis Checkerboard->Data_Analysis Conclusion Determine Synergy, Additivity, or Antagonism Data_Analysis->Conclusion

Figure 2: Experimental workflow for synergy testing.

Conclusion

The compelling preclinical data strongly support the role of this compound as a potent synergistic partner for beta-lactam antibiotics against resistant S. aureus. By inhibiting the Stk1 kinase, this compound effectively dismantles a key resistance mechanism, restoring the bactericidal activity of established and clinically important beta-lactams. This approach of targeting bacterial signaling pathways represents a promising strategy in the ongoing battle against antimicrobial resistance. Further in vivo studies are warranted to translate these promising in vitro findings into potential clinical applications.

References

A Comparative Analysis of GW779439X and Its Synthetic Analogues as Stk1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pyrazolopyridazine-based inhibitor GW779439X and its synthetic analogues. This compound has been identified as an inhibitor of the Staphylococcus aureus serine/threonine kinase Stk1, a key regulator of cell wall metabolism and virulence. Inhibition of Stk1 has been shown to re-sensitize methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics, making it a promising target for the development of antibiotic adjuvants. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Performance Data of this compound and Analogues

The primary mechanism of action of this compound is the inhibition of the Stk1 kinase, which leads to the potentiation of β-lactam antibiotics against both methicillin-sensitive (S. aureus) (MSSA) and methicillin-resistant (S. aureus) (MRSA) strains. The following tables summarize the available data on the inhibitory activity of this compound and its synthetic analogues against Stk1 and their effect on the minimum inhibitory concentrations (MICs) of β-lactam antibiotics.

Table 1: In Vitro Inhibition of S. aureus Stk1 Kinase by this compound and its Analogues

CompoundR5 SubstitutionR6 SubstitutionStk1 Inhibition at 2 µM
This compound 4-(N-methylpiperazine)3-trifluoromethylRobust Inhibition
CAF045 4-morpholine3-trifluoromethylIntermediate Inhibition
CAF052 4-piperidine3-trifluoromethylRobust Inhibition
CAF070 4-aminopiperidine3-trifluoromethylLittle Activity
CAF075 4-methylpiperazine3-trifluoromethylLittle Activity
CAF077 4-ethylpiperazine3-trifluoromethylIntermediate Inhibition
CAF078 4-(N-methylpiperazine)3-cyanoRobust Inhibition
CAF089 4-hydroxypiperidine3-trifluoromethylLittle Activity

Data from a qualitative in vitro kinase assay using autoradiography. "Robust Inhibition" indicates strong inhibition of Stk1 autophosphorylation and phosphorylation of a generic substrate, "Intermediate Inhibition" indicates partial inhibition, and "Little Activity" indicates minimal to no inhibition at the tested concentration.

Table 2: Potentiation of β-Lactam Activity by this compound against various S. aureus strains [1]

S. aureus Strainβ-Lactam AntibioticMIC (µg/mL) without this compoundMIC (µg/mL) with 5 µM this compoundFold Change in MIC
LAC (MRSA) Oxacillin128816
Nafcillin64416
Meropenem3284
Ceftriaxone>25664>4
Ceftaroline0.50.252
COL (MRSA) Oxacillin>256128>2
USA400 (MRSA) Oxacillin128168
USA600 (MRSA) Oxacillin2561282
USA800 (MRSA) Oxacillin64164
BAA-2686 (Ceftaroline-Resistant MRSA) Oxacillin>2560.5>512
Ceftaroline320.564
Newman (MSSA) Oxacillin0.250.1252
NCTC8325 (MSSA) Oxacillin0.1250.06252

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for the key experiments cited in the comparison of this compound and its analogues.

In Vitro Stk1 Kinase Inhibition Assay (Autoradiography)

This protocol describes a method to assess the inhibitory effect of compounds on the kinase activity of Stk1 by measuring the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Purified Stk1 kinase domain

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor compounds (this compound and its analogues) dissolved in DMSO

  • SDS-PAGE gels

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing the purified Stk1 kinase domain and MBP in the kinase reaction buffer.

  • Add the inhibitor compound at the desired concentration (e.g., 2 µM) or DMSO as a vehicle control.

  • Initiate the kinase reaction by adding [γ-³²P]ATP to the mixture.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the radiolabeled proteins using a phosphor imager to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compounds.

Broth Microdilution MIC Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics against S. aureus in the presence and absence of a Stk1 inhibitor, following the general principles of the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • S. aureus strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotics

  • This compound or its analogues dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB in the wells of a 96-well plate.

  • For the potentiation assay, add a fixed sub-inhibitory concentration of the Stk1 inhibitor (e.g., 5 µM this compound) to each well containing the antibiotic dilutions. A parallel plate without the inhibitor serves as the control.

  • Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL final concentration) in CAMHB.

  • Inoculate each well of the microtiter plates with the bacterial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the Stk1 signaling pathway and the experimental workflows aid in understanding the mechanism of action and the research methodology.

Stk1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptidoglycan_Fragments Peptidoglycan Fragments (Potential Signal) Stk1 Stk1 (PknB) Ser/Thr Kinase Peptidoglycan_Fragments->Stk1 Activates GraR GraR Response Regulator Stk1->GraR Phosphorylates Other_Substrates Other Downstream Substrates (74 identified) Stk1->Other_Substrates Phosphorylates This compound This compound & Analogues This compound->Stk1 Inhibits dltABCD dltABCD Operon GraR->dltABCD Regulates Transcription WTA Wall Teichoic Acid (WTA) Modification dltABCD->WTA Leads to D-alanylation Virulence Virulence Factor Expression CellWall Cell Wall Metabolism Other_Substrates->Virulence Other_Substrates->CellWall Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_microbiological Microbiological Evaluation Synthesis Synthesis of This compound Analogues Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization Stk1_Assay In Vitro Stk1 Kinase Inhibition Assay Characterization->Stk1_Assay MIC_Assay Broth Microdilution MIC Assay Characterization->MIC_Assay IC50 Determination of Inhibitory Potency (IC50) Stk1_Assay->IC50 Potentiation Assessment of β-lactam Potentiation MIC_Assay->Potentiation

References

Validating the In Vivo Efficacy of GW779439X in a Mouse Infection Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the in vivo efficacy of GW779439X, a novel antibiotic adjuvant, in a mouse model of Staphylococcus aureus infection. This compound, a pyrazolopyridazine compound, enhances the activity of β-lactam antibiotics against both methicillin-resistant (S. aureus MRSA) and methicillin-sensitive (S. aureus MSSA) strains by inhibiting the serine/threonine kinase Stk1.[1][2][3] This guide outlines a proposed murine systemic infection model, compares the known in vitro performance of this compound with standard-of-care antibiotics, and provides detailed experimental protocols to facilitate further research and validation.

Performance Comparison: In Vitro Efficacy

While in vivo data for this compound is not yet publicly available, extensive in vitro studies have demonstrated its potential as a β-lactam sensitizer. The following table summarizes the minimum inhibitory concentrations (MICs) of oxacillin in the presence and absence of this compound against various S. aureus strains. For comparison, typical MIC ranges for vancomycin against MRSA are also included.

Compound/CombinationS. aureus StrainMIC (µg/mL)Fold Change in MIC
OxacillinLAC (MRSA)128-
Oxacillin + 5 µM this compoundLAC (MRSA)432-fold decrease
OxacillinCOL (MRSA)>256-
Oxacillin + 5 µM this compoundCOL (MRSA)8>32-fold decrease
OxacillinMW2 (MRSA)64-
Oxacillin + 5 µM this compoundMW2 (MRSA)232-fold decrease
OxacillinNewman (MSSA)0.125-
Oxacillin + 5 µM this compoundNewman (MSSA)0.034-fold decrease
VancomycinTypical MRSA1-2-

Data compiled from Schaenzer et al., 2018.

Proposed In Vivo Efficacy Model: Murine Systemic Infection

To validate the in vivo efficacy of this compound, a murine systemic infection model is proposed. This model is highly relevant for studying bloodstream infections and evaluating the systemic effects of antimicrobial agents.

Experimental Protocol: Murine Systemic S. aureus Infection Model

1. Animal Model:

  • Female BALB/c mice, 6-8 weeks old.

2. Bacterial Strain:

  • S. aureus strain USA300 (a common community-acquired MRSA strain).

3. Preparation of Bacterial Inoculum:

  • Culture S. aureus in Tryptic Soy Broth (TSB) to mid-logarithmic phase.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the pellet in PBS to a final concentration of 1 x 10⁸ CFU/mL.

4. Infection Procedure:

  • Inject 100 µL of the bacterial suspension (1 x 10⁷ CFU) intravenously via the tail vein.

5. Treatment Groups (n=10 mice per group):

  • Vehicle Control: Administer the vehicle used to dissolve this compound and the antibiotic.

  • This compound Alone: To assess any intrinsic antibacterial activity.

  • Nafcillin Alone: A β-lactam antibiotic. A typical dose for mice is 100-200 mg/kg/day, administered subcutaneously or intraperitoneally in divided doses.[4][5][6][7][8]

  • Nafcillin + this compound: The combination therapy to be evaluated.

  • Vancomycin: Standard-of-care for MRSA infections. A typical dose for mice is 15-20 mg/kg every 12 hours, administered intravenously or intraperitoneally.[9][10][11][12][13]

6. Dosing and Administration:

  • Initiate treatment 2 hours post-infection.

  • Administer treatments for 3-7 days, depending on the severity of the infection.

  • The formulation for this compound for in vivo use can be prepared by first dissolving in DMSO and then diluting in a vehicle such as PEG300, Tween-80, and saline.[14]

7. Efficacy Endpoints:

  • Survival: Monitor and record survival daily for 14 days post-infection.

  • Bacterial Burden: At selected time points (e.g., day 3 and day 7 post-infection), euthanize a subset of mice from each group and determine the bacterial load (CFU/gram) in target organs (e.g., kidneys, spleen, and liver) by homogenizing the tissues and plating serial dilutions on selective agar.

  • Clinical Signs: Monitor for signs of illness such as weight loss, ruffled fur, and lethargy.

Signaling Pathway and Experimental Workflow

Stk1 Signaling Pathway in S. aureus

The serine/threonine kinase Stk1 is a key regulator of cell wall metabolism in S. aureus.[15][16][17] Its inhibition by this compound disrupts this process, leading to increased susceptibility to β-lactam antibiotics. The pathway involves the phosphorylation of downstream targets that regulate cell wall synthesis and turnover.

Stk1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular External_Stimuli Cell Wall Stress (e.g., β-lactams) Stk1 Stk1 (PASTA domains) External_Stimuli->Stk1 Stk1_kinase Stk1 (Kinase Domain) Stk1->Stk1_kinase GraR GraR (Response Regulator) Stk1_kinase->GraR Phosphorylation FemX FemX Stk1_kinase->FemX Phosphorylation dlt_operon dltABCD operon GraR->dlt_operon Upregulation WTA_modification Wall Teichoic Acid D-alanylation dlt_operon->WTA_modification Cell_Wall_Charge Altered Cell Wall Charge WTA_modification->Cell_Wall_Charge PGN_synthesis Peptidoglycan Synthesis FemX->PGN_synthesis Regulation This compound This compound This compound->Stk1_kinase In_Vivo_Workflow Start Start Animal_Acclimatization Acclimatize BALB/c Mice (7 days) Start->Animal_Acclimatization Inoculum_Preparation Prepare S. aureus Inoculum (1 x 10^8 CFU/mL) Animal_Acclimatization->Inoculum_Preparation Infection Intravenous Infection (1 x 10^7 CFU/mouse) Inoculum_Preparation->Infection Treatment_Groups Randomize into Treatment Groups (n=10/group) Infection->Treatment_Groups Treatment_Initiation Initiate Treatment (2 hours post-infection) Treatment_Groups->Treatment_Initiation Daily_Monitoring Daily Monitoring: - Survival - Clinical Signs - Weight Loss Treatment_Initiation->Daily_Monitoring Endpoint_Analysis Endpoint Analysis: - Survival Curve - Bacterial Burden in Organs Daily_Monitoring->Endpoint_Analysis Data_Analysis Statistical Analysis Endpoint_Analysis->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Benchmarking GW779439X: A Comparative Guide to a New Generation of PASTA Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, Penicillin-binding protein and Serine/Threonine-Associated (PASTA) kinases have emerged as a critical target for novel therapeutic strategies. This guide provides a comprehensive benchmark analysis of the pyrazolopyridazine compound GW779439X against a panel of newly discovered and other notable PASTA kinase inhibitors. The following comparison, aimed at researchers, scientists, and drug development professionals, offers a detailed look at the quantitative performance, experimental protocols, and the underlying signaling pathways of these promising compounds.

Quantitative Inhibitor Performance

The efficacy of this compound and other recently identified PASTA kinase inhibitors has been evaluated against their primary kinase targets in various pathogenic bacteria. The following tables summarize the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and observed percentage of inhibition.

InhibitorTarget KinaseOrganismIC50 / % InhibitionCitation(s)
This compound Stk1Staphylococcus aureusRobust inhibition at 2 µM[1][2]
CAF052 Stk1Staphylococcus aureusRobust inhibition at 2 µM[1][3]
CAF078 Stk1Staphylococcus aureusRobust inhibition at 2 µM[1][3]
Inh2-B1 Stk1Staphylococcus aureus49 µM[4][5][6]
GSK690693 PrkAListeria monocytogenesInhibition observed, specific IC50 not reported[1]
AZD5438 PrkAListeria monocytogenesInhibition observed, specific IC50 not reported
Staurosporine PrkAListeria monocytogenesInhibition observed, specific IC50 not reported

Off-Target Effects: Understanding the selectivity of these inhibitors is crucial for their development as therapeutic agents. This compound has been observed to inhibit the human kinase Aurora A with an IC50 of 0.57 µM[2]. Staurosporine is a broad-spectrum kinase inhibitor with low nanomolar IC50 values against several human kinases, including PKC, PKA, and CaM Kinase II[7][8][9][10][11]. GSK690693 is a potent inhibitor of human Akt kinases, with IC50 values of 2 nM, 13 nM, and 9 nM for Akt1, Akt2, and Akt3, respectively[12][13][14]. AZD5438 is a potent inhibitor of human cyclin-dependent kinases, with IC50 values of 16 nM, 6 nM, and 20 nM for CDK1, CDK2, and CDK9, respectively.

Signaling Pathways

PASTA kinases are integral membrane proteins that sense extracellular signals related to cell wall integrity and transduce them into the cytoplasm, initiating a phosphorylation cascade that regulates various cellular processes, including cell wall metabolism, virulence, and antibiotic resistance.

PASTA_Kinase_Signaling_Overview cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cell_Wall_Stress Cell Wall Stress (e.g., β-lactams) PASTA_Domain PASTA Domain Cell_Wall_Stress->PASTA_Domain senses Transmembrane_Domain Transmembrane Domain PASTA_Domain->Transmembrane_Domain Kinase_Domain Ser/Thr Kinase Domain Transmembrane_Domain->Kinase_Domain activates ADP ADP Kinase_Domain->ADP Substrate Substrate Protein(s) Kinase_Domain->Substrate phosphorylates ATP ATP ATP->Kinase_Domain Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Antibiotic Resistance, Virulence) Phosphorylated_Substrate->Cellular_Response leads to

Figure 1: Generalized PASTA Kinase Signaling Pathway.

Below are the specific signaling pathways for the PASTA kinases discussed in this guide.

Staphylococcus aureus (Stk1): In S. aureus, the Stk1 signaling pathway is involved in virulence and resistance to β-lactam antibiotics. One key mechanism involves the phosphorylation of the response regulator GraR, part of the GraSR two-component system. This phosphorylation event modulates the expression of the dlt operon, which is responsible for the D-alanylation of teichoic acids in the cell wall, altering the net cell surface charge and contributing to antimicrobial resistance[15].

Stk1_Signaling_Pathway Cell_Wall_Stress Cell Wall Stress Stk1 Stk1 (PASTA Kinase) Cell_Wall_Stress->Stk1 activates GraR GraR (Response Regulator) Stk1->GraR phosphorylates P_GraR Phosphorylated GraR dlt_Operon dlt Operon Expression P_GraR->dlt_Operon modulates Teichoic_Acid_Modification Teichoic Acid D-alanylation dlt_Operon->Teichoic_Acid_Modification Antibiotic_Resistance Antibiotic Resistance Teichoic_Acid_Modification->Antibiotic_Resistance

Figure 2: Stk1 Signaling Pathway in S. aureus.

Listeria monocytogenes (PrkA): The PrkA signaling cascade in L. monocytogenes plays a crucial role in regulating peptidoglycan synthesis, which is essential for cell wall integrity and survival under stress conditions. PrkA directly phosphorylates the protein ReoM. This phosphorylation event is a key step in the signaling pathway that ultimately controls the synthesis of peptidoglycan, thereby contributing to the bacterium's virulence and resistance to cell wall-targeting antibiotics[16][17].

PrkA_Signaling_Pathway Cell_Wall_Stress Cell Wall Stress PrkA PrkA (PASTA Kinase) Cell_Wall_Stress->PrkA activates ReoM ReoM PrkA->ReoM phosphorylates P_ReoM Phosphorylated ReoM PG_Synthesis Peptidoglycan Synthesis P_ReoM->PG_Synthesis controls Cell_Wall_Integrity Cell Wall Integrity & Virulence PG_Synthesis->Cell_Wall_Integrity

Figure 3: PrkA Signaling Pathway in L. monocytogenes.

Enterococcus faecalis (IreK): In E. faecalis, the IreK PASTA kinase is a key player in intrinsic resistance to cephalosporin antibiotics. The IreK signaling pathway involves the phosphorylation of the substrate IreB. This phosphorylation event regulates the abundance of MurAA, a crucial enzyme in the early stages of peptidoglycan synthesis. By controlling MurAA levels, the IreK-IreB signaling axis modulates peptidoglycan production, which is critical for maintaining cell wall homeostasis and resisting antibiotic-induced stress[18].

IreK_Signaling_Pathway Cephalosporin_Stress Cephalosporin Stress IreK IreK (PASTA Kinase) Cephalosporin_Stress->IreK activates IreB IreB IreK->IreB phosphorylates P_IreB Phosphorylated IreB MurAA MurAA Abundance P_IreB->MurAA regulates PG_Synthesis Peptidoglycan Synthesis MurAA->PG_Synthesis Cephalosporin_Resistance Cephalosporin Resistance PG_Synthesis->Cephalosporin_Resistance

Figure 4: IreK Signaling Pathway in E. faecalis.

Experimental Protocols

The following are generalized protocols for in vitro kinase assays commonly used to assess the activity of PASTA kinase inhibitors. These can be adapted for specific kinases and inhibitors.

Autoradiography-Based In Vitro Kinase Assay

This method directly measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a substrate.

Materials:

  • Purified recombinant PASTA kinase (e.g., Stk1, PrkA)

  • Myelin Basic Protein (MBP) as a generic substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test inhibitors (e.g., this compound) dissolved in DMSO

  • SDS-PAGE gels and reagents

  • Phosphor screen and imager

Procedure:

  • Prepare a reaction mixture containing the purified kinase and MBP in the kinase reaction buffer.

  • Add the test inhibitor at various concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen.

  • Visualize the radiolabeled (phosphorylated) MBP using a phosphor imager to determine the extent of kinase inhibition[19][20][21][22].

Luminescence-Based In Vitro Kinase Assay (e.g., Kinase-Glo®)

This high-throughput method measures kinase activity by quantifying the amount of ATP remaining in the reaction after the kinase reaction.

Materials:

  • Purified recombinant PASTA kinase

  • Substrate peptide

  • ATP

  • Kinase reaction buffer

  • Test inhibitors dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • Luminometer-compatible microplates

  • Luminometer

Procedure:

  • In a white, opaque microplate, add the kinase, substrate, and kinase reaction buffer.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Add the Kinase-Glo® reagent, which simultaneously stops the kinase reaction and initiates a luminescent reaction proportional to the remaining ATP concentration.

  • Incubate for a further 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer. A decrease in kinase activity due to inhibition will result in a higher luminescent signal[23][24][25][26][27].

Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection Start Start Prepare_Reaction_Mix Prepare Kinase/ Substrate Mix Start->Prepare_Reaction_Mix Add_Inhibitor Add Test Inhibitor Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection_Method Detection Method (Autoradiography or Luminescence) Stop_Reaction->Detection_Method Analyze_Data Data Analysis (IC50 determination) Detection_Method->Analyze_Data End End Analyze_Data->End

Figure 5: Generalized In Vitro Kinase Assay Workflow.

References

Replicating the Potentiation Effect of GW779439X: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the published findings on the potentiation effect of GW779439X, a pyrazolopyridazine derivative, in sensitizing Methicillin-Resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics. The data and protocols are based on the key findings from Schaenzer et al., 2018, published in ACS Infectious Diseases.[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon these findings.

Mechanism of Action: Inhibition of Stk1 Kinase

This compound exerts its potentiation effect through the direct inhibition of Stk1, a serine/threonine kinase in S. aureus.[1][2] Stk1 is a member of the Penicillin-Binding-Protein and Serine/Threonine kinase-Associated (PASTA) family of kinases, which play a role in regulating cell wall homeostasis and β-lactam resistance.[1][2][3] By inhibiting Stk1, this compound disrupts the signaling pathway that contributes to β-lactam resistance, thereby re-sensitizing MRSA to these antibiotics.[1] This effect is Stk1-dependent, as the compound does not potentiate β-lactam activity in an S. aureus strain lacking the stk1 gene.[1]

Comparative Efficacy of this compound

The primary study identified this compound from a kinase inhibitor library screen. Its efficacy was compared to other compounds from the same library, which served as negative controls.

  • GSK690693: This compound, a known inhibitor of the Listeria monocytogenes PASTA kinase PrkA, showed only minimal biochemical activity against S. aureus Stk1 and did not produce a significant potentiation effect with β-lactams in microbiological assays.[1]

  • SB-747651A: This imidazopyridine aminofurazan kinase inhibitor was also present in the initial screen and demonstrated no inhibitory activity against Stk1.[1]

These comparisons highlight the specificity of this compound for Stk1 in the context of β-lactam sensitization in S. aureus.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study, demonstrating the potentiation effect of this compound on various β-lactam antibiotics against different S. aureus strains.

Table 1: Potentiation of β-Lactam Activity by this compound against MRSA Strain LAC (USA300)

AntibioticMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change in MIC
Oxacillin1281128
Nafcillin1281128
Ceftriaxone128642
Ceftaroline10.52
Vancomycin11No Change
Chloramphenicol44No Change

Data presented in the table is a summary of findings from the referenced publication.[1]

Table 2: Potentiation of Oxacillin Activity by this compound against Various S. aureus Strains

S. aureus StrainMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change in MIC
COL (MRSA, USA600)256644
USA400 (MRSA)1281128
USA800 (MRSA)256832
BAA-2686 (Ceftaroline-Resistant MRSA)>10242>512
Newman (MSSA)0.250.06254
NCTC8325 (MSSA)0.250.1252

This table summarizes data from the referenced study, highlighting the broad-spectrum potentiation against different MRSA and MSSA isolates.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments described in the published findings.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.

  • Bacterial Culture: S. aureus strains are grown overnight in Tryptic Soy Broth (TSB) at 37°C.

  • Inoculum Preparation: The overnight culture is diluted to a final concentration of 5 x 10^5 CFU/mL in fresh TSB.

  • Plate Preparation: A 96-well microtiter plate is used. Serial twofold dilutions of the desired antibiotic are prepared in TSB. For the potentiation assay, a final concentration of 5 μM this compound is added to a parallel set of dilutions.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic at which no visible growth is observed.

In Vitro Kinase Assay

This assay is used to directly measure the inhibitory effect of this compound on the kinase activity of Stk1.

  • Reaction Mixture: A reaction mixture is prepared containing purified Stk1 kinase domain, a non-specific phosphosubstrate (e.g., myelin basic protein), and [γ-³²P]ATP in a kinase buffer.

  • Inhibitor Addition: Increasing concentrations of this compound (or control compounds) are added to the reaction mixture.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 30 minutes).

  • Detection: The reaction is stopped, and the proteins are separated by SDS-PAGE. The phosphorylation of the substrate is detected by autoradiography.

  • Analysis: The intensity of the radioactive signal is quantified to determine the extent of kinase inhibition at different concentrations of this compound.

Visualizations

Signaling Pathway of this compound Action

GW779439X_Signaling_Pathway cluster_SA Staphylococcus aureus Stk1 Stk1 Kinase CW_Homeostasis Cell Wall Homeostasis (β-lactam Resistance) Stk1->CW_Homeostasis Phosphorylates & Regulates Sensitization Sensitization to β-Lactams Stk1->Sensitization Inhibition Leads to BetaLactam β-Lactam Antibiotics CW_Homeostasis->BetaLactam Confers Resistance to This compound This compound This compound->Stk1 Inhibits MIC_Workflow cluster_plate Plate Preparation start Start culture Overnight Culture of S. aureus start->culture inoculum Prepare Inoculum (5x10^5 CFU/mL) culture->inoculum inoculate Inoculate Wells inoculum->inoculate plate_prep Prepare 96-well Plate dilutions Serial Dilutions of β-Lactam Antibiotic plate_prep->dilutions plate_prep->inoculate add_gw Add 5 µM this compound (Test Wells) incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results incubate->read end Determine MIC read->end

References

GW779439X: A Head-to-Head Comparison of its Adjuvant Effect on Diverse Staphylococcus aureus Genetic Backgrounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of GW779439X, a pyrazolopyridazine-based compound, in potentiating the activity of β-lactam antibiotics against various genetic backgrounds of Staphylococcus aureus, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. The data presented herein is compiled from peer-reviewed research, offering an objective analysis supported by experimental evidence.

Executive Summary

This compound has been identified as a potent inhibitor of the S. aureus serine/threonine kinase Stk1.[1][2][3] This inhibition resensitizes MRSA to β-lactam antibiotics, a class of drugs to which they are typically resistant.[1][2][3] This adjuvant activity extends to enhancing the efficacy of β-lactams against MSSA strains as well.[1][2] The compound itself does not exhibit intrinsic antibacterial activity at the concentrations used to potentiate antibiotics.[1] The potentiation effect is particularly strong in MRSA strains that contain PBP2A, the protein responsible for methicillin resistance.[1]

Data Presentation: Comparative Efficacy of this compound

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various β-lactam antibiotics against different S. aureus strains in the presence and absence of this compound. The data clearly demonstrates the synergistic effect of this compound.

Table 1: Effect of this compound on β-Lactam MICs against MRSA Strain LAC (USA300)

AntibioticMIC (μg/mL) without this compoundMIC (μg/mL) with 5 μM this compoundFold Change in MIC
Oxacillin128264
Nafcillin64232
Ceftriaxone>256128>2
Meropenem0.250.1252
Ceftaroline10.52

Data adapted from reference[1].

Table 2: Potentiation of Oxacillin by this compound across Various S. aureus Strains

StrainGenetic BackgroundMIC of Oxacillin (μg/mL) without this compoundMIC of Oxacillin (μg/mL) with 5 μM this compoundFold Change in MIC
MRSA
LACUSA300 (Community-Acquired)128264
MW2USA400 (Community-Acquired)64164
COLEarly MRSA Isolate (Hospital-Acquired)256644
N315USA600 (Hospital-Acquired)>256128>2
BAA-2686Ceftaroline-Resistant256832
MSSA
Newman-0.250.06254
RN6390-0.250.06254

Data adapted from reference[1].

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: A direct broth suspension of isolated S. aureus colonies from an 18- to 24-hour agar plate is prepared. The suspension is adjusted to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ CFU/mL.

  • Antibiotic and Compound Preparation: Serial two-fold dilutions of the β-lactam antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For the potentiation assay, a fixed concentration of this compound (e.g., 5 μM) is added to each well containing the antibiotic dilutions.

  • Inoculation: The standardized bacterial inoculum is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In Vitro Kinase Assay for Stk1 Inhibition

This assay is performed to determine the direct inhibitory effect of this compound on the kinase activity of Stk1.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing purified Stk1 kinase domain, a suitable kinase buffer (e.g., containing Tris-HCl, MgCl₂, and DTT), and a substrate (e.g., myelin basic protein or histone H2A).

  • Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

  • Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP for detection).

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by adding SDS-PAGE loading buffer.

  • Detection of Phosphorylation: The reaction products are separated by SDS-PAGE. If a radiolabeled ATP was used, the gel is exposed to a phosphor screen or X-ray film to visualize the phosphorylated substrate. The intensity of the signal corresponds to the kinase activity. A decrease in signal in the presence of this compound indicates inhibition.

Visualizations

Signaling Pathway of Stk1 and its Inhibition by this compound

Stk1_Signaling_Pathway cluster_cell_wall Cell Wall & Membrane cluster_cytoplasm Cytoplasm PBP2a PBP2a Beta_Lactam_Resistance β-Lactam Resistance PBP2a->Beta_Lactam_Resistance Major determinant Stk1 Stk1 GraR GraR Stk1->GraR Phosphorylates Stk1->Beta_Lactam_Resistance Contributes to GraS GraS This compound This compound This compound->Stk1 Inhibits dltABCD_operon dltABCD operon GraR->dltABCD_operon Regulates Cell_Wall_Charge Altered Cell Wall Charge dltABCD_operon->Cell_Wall_Charge Modifies

Caption: Stk1 signaling pathway and its inhibition by this compound.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start Prepare_Inoculum Prepare S. aureus Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Plates Prepare 96-well plates with serial dilutions of β-lactam Start->Prepare_Plates Inoculate_Plates Inoculate plates with diluted bacterial suspension Prepare_Inoculum->Inoculate_Plates Add_Compound Add fixed concentration of This compound Prepare_Plates->Add_Compound Add_Compound->Inoculate_Plates Incubate Incubate at 37°C for 18-24 hours Inoculate_Plates->Incubate Read_MIC Read MIC (lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Discussion of S. aureus Genetic Backgrounds

The efficacy of this compound as a β-lactam adjuvant varies across different S. aureus genetic backgrounds, which is crucial for its potential clinical application.

  • Community-Acquired MRSA (CA-MRSA): Strains like USA300 (LAC) and USA400 (MW2) show a remarkable increase in susceptibility to oxacillin in the presence of this compound, with a 64-fold reduction in MIC.[1] These strains are highly virulent and are a common cause of skin and soft tissue infections. The strong potentiation effect in these backgrounds is a significant finding.

  • Hospital-Acquired MRSA (HA-MRSA): The effect of this compound on HA-MRSA strains such as COL and N315 is less pronounced compared to CA-MRSA, with a 4- to >2-fold reduction in oxacillin MIC, respectively.[1] These strains are often multi-drug resistant and are associated with nosocomial infections. The COL strain is an early MRSA isolate and is considered atypical due to mutations that affect its growth and antibiotic tolerance.

  • Ceftaroline-Resistant MRSA: In a ceftaroline-resistant strain (BAA-2686), this compound was able to restore susceptibility to this last-resort β-lactam, demonstrating its potential to overcome some forms of advanced antibiotic resistance.[1]

  • Methicillin-Sensitive S. aureus (MSSA): In MSSA strains like Newman and RN6390, this compound further enhances the activity of oxacillin, indicating that its mechanism of action is not solely dependent on the presence of PBP2a and can augment the efficacy of β-lactams even in susceptible strains.[1]

Conclusion

This compound demonstrates significant potential as a β-lactam adjuvant against a broad range of S. aureus genetic backgrounds. Its ability to inhibit Stk1 and thereby resensitize MRSA to existing antibiotics presents a promising strategy to combat the growing threat of antimicrobial resistance. The variation in its efficacy across different strains highlights the importance of understanding the genetic context of an infection when considering such therapeutic approaches. Further research and clinical trials are warranted to fully evaluate the therapeutic potential of this compound.

References

Assessing the Reproducibility of GW779439X's Anti-Biofilm Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-biofilm potential of GW779439X with established anti-biofilm agents. Due to the limited direct quantitative data on the standalone anti-biofilm activity of this compound, this comparison is based on its known mechanism of action and the established role of its molecular target in biofilm formation. Supporting experimental data for comparator agents is provided to offer a framework for assessing the potential efficacy of this compound.

Executive Summary

This compound is a pyrazolopyridazine derivative that has been identified as an inhibitor of the serine/threonine kinase Stk1 in Staphylococcus aureus.[1][2][3] This inhibition acts as an adjuvant, sensitizing methicillin-resistant S. aureus (MRSA) to β-lactam antibiotics.[1][2][3] The target of this compound, Stk1, is implicated in various cellular processes, including cell wall metabolism and the regulation of virulence factors.[4][5] Notably, studies in the closely related species Staphylococcus epidermidis have demonstrated that Stk1 is required for biofilm formation.[6][7] This suggests a strong potential for this compound to exhibit anti-biofilm activity by disrupting this key signaling pathway. This guide compares the inferred anti-biofilm potential of this compound with the known activities of Rifampicin and Dodecylguanidine, two compounds with recognized anti-biofilm properties.

Data Presentation: Comparative Anti-Biofilm Activity

The following table summarizes the anti-biofilm activity of the selected compounds. It is important to note that the data for this compound is inferred based on its mechanism of action, while the data for the comparator agents is derived from experimental studies.

CompoundTarget Organism(s)Mechanism of ActionMinimum Biofilm Inhibitory Concentration (MBIC)Minimum Biofilm Eradication Concentration (MBEC)Citation(s)
This compound Staphylococcus aureusInhibition of Serine/Threonine Kinase Stk1Not yet determinedNot yet determined[1][2][3]
Rifampicin Staphylococcus aureus, Staphylococcus epidermidisInhibition of DNA-dependent RNA polymerase1 µg/mL (S. mutans)> 1024 µg/mL (alone)[8][9][10][11]
Dodecylguanidine Broad-spectrum (Gram-positive and Gram-negative)Disruption of bacterial cell membraneNot widely reportedNot widely reported[12]

Experimental Protocols

To ensure the reproducibility of anti-biofilm assays, detailed methodologies are crucial. The following are standard protocols for key experiments used to assess anti-biofilm activity.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

This assay determines the minimum concentration of a compound required to inhibit the formation of a biofilm.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture in appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Test compound stock solution

  • Crystal Violet (CV) solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (33%)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the wells of a 96-well plate.

  • Add a standardized bacterial suspension (e.g., 1 x 10^6 CFU/mL) to each well. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with Crystal Violet solution for 15-20 minutes.

  • Wash the wells again with PBS to remove excess stain.

  • Solubilize the bound CV stain with ethanol or acetic acid.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The MBIC is defined as the lowest concentration of the compound that shows a significant reduction in biofilm formation compared to the positive control.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the minimum concentration of a compound required to eradicate a pre-formed biofilm.

Materials:

  • Same as for MBIC assay

  • Resazurin solution (optional, for viability assessment)

Procedure:

  • Grow biofilms in a 96-well plate as described in the MBIC protocol (steps 2 and 3).

  • After incubation, remove the planktonic cells by washing with PBS.

  • Add fresh medium containing serial dilutions of the test compound to the wells with pre-formed biofilms.

  • Incubate the plate for another 24 hours at 37°C.

  • Quantify the remaining viable biofilm using either Crystal Violet staining (for biomass) or a viability stain like Resazurin. For Resazurin, measure fluorescence to determine metabolic activity.

  • The MBEC is the lowest concentration of the compound that results in a significant reduction in the pre-formed biofilm.

Mandatory Visualization

Signaling Pathway of Stk1 in Biofilm Formation

The following diagram illustrates the proposed signaling pathway involving Stk1 in Staphylococcus aureus and its potential role in biofilm formation. Inhibition of Stk1 by this compound is expected to disrupt this pathway, leading to reduced biofilm development.

Stk1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular External_Signal Environmental Cues (e.g., β-lactams, host factors) Stk1_Receptor Stk1 (PASTA domain) External_Signal->Stk1_Receptor Activates Stk1_Kinase Stk1 (Kinase domain) Stk1_Receptor->Stk1_Kinase Transmits signal GraR GraR (Response Regulator) Stk1_Kinase->GraR Phosphorylates Biofilm_Formation Biofilm Formation & Cell Wall Integrity Stk1_Kinase->Biofilm_Formation Regulates (other substrates) This compound This compound This compound->Stk1_Kinase Inhibits dlt_operon dltABCD operon GraR->dlt_operon Regulates transcription WTA_modification Wall Teichoic Acid D-alanylation dlt_operon->WTA_modification WTA_modification->Biofilm_Formation Influences

Caption: Proposed Stk1 signaling pathway in S. aureus biofilm formation.

Experimental Workflow for Anti-Biofilm Activity Assessment

The following diagram outlines a typical experimental workflow for assessing the anti-biofilm activity of a test compound like this compound.

Anti_Biofilm_Workflow Start Start: Bacterial Culture Preparation MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC MBIC_Assay MBIC Assay: Inhibition of Biofilm Formation Start->MBIC_Assay MBEC_Assay MBEC Assay: Eradication of Pre-formed Biofilm Start->MBEC_Assay Data_Analysis Data Analysis and Comparison MIC->Data_Analysis Quantification1 Quantification: Crystal Violet Staining MBIC_Assay->Quantification1 Quantification2 Quantification: Crystal Violet & Resazurin (Viability) MBEC_Assay->Quantification2 Quantification1->Data_Analysis Quantification2->Data_Analysis Conclusion Conclusion on Anti-Biofilm Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing anti-biofilm activity of a test compound.

References

Safety Operating Guide

Navigating the Safe Disposal of GW779439X: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

General Principle: Treat as Hazardous Chemical Waste

In the absence of a specific Safety Data Sheet (SDS) detailing disposal procedures, GW779439X and all materials contaminated with it must be handled as hazardous chemical waste.[1][2] This precautionary principle ensures the highest level of safety for laboratory personnel and minimizes environmental impact. Do not dispose of this compound down the drain or in regular trash.[1]

Segregation and Containment: The First Line of Defense

Proper segregation of waste is fundamental to a safe disposal process. All waste streams contaminated with this compound should be kept separate from other laboratory waste.[3]

Table 1: this compound Waste Stream Management

Waste StreamRecommended Containment and Disposal Method
Unused/Expired this compound Collect in a designated, sealed, and clearly labeled hazardous waste container. Dispose of as hazardous chemical waste.[1]
Solutions Containing this compound Collect in a sealed, leak-proof, and shatter-resistant hazardous waste container. The container must be kept closed when not in use.[1]
Contaminated Labware (e.g., vials, pipette tips, gloves, weighing paper) Place in a designated, robust, and sealable hazardous waste container.[1] If glassware is to be reused, decontaminate it thoroughly first.[4]
Contaminated Personal Protective Equipment (PPE) Segregate from non-contaminated PPE and place in a designated hazardous waste container.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for ensuring safety and compliance.

  • Segregation at the Source: Immediately upon generation, separate all waste contaminated with this compound into the appropriate waste streams as outlined in Table 1.[3]

  • Proper Containment: Use containers that are in good condition, compatible with the chemical waste, and can be securely sealed.[2]

  • Clear Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[2] Do not use abbreviations.[2] The label should also include the name of the principal investigator or laboratory generating the waste.

  • Secure Storage: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials.[2] Follow any specific storage temperature guidelines if applicable; for the stock solution of this compound, storage is recommended at -20°C for one month or -80°C for six months.[5]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.[1][6] Do not attempt to dispose of this waste through standard municipal channels.[1]

Experimental Protocols Referenced for Safe Handling

While no specific disposal experiments for this compound were found, safe handling protocols are essential to minimize exposure and contamination. This compound is a pyrazolopyridazine derivative that acts as an inhibitor of the S. aureus PASTA kinase Stk1 and human Aurora kinase A.[5][7] As with many kinase inhibitors, it has the potential to be a potent biological agent.[8] Therefore, standard laboratory procedures for handling potent compounds should be strictly followed. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All handling of the solid compound and preparation of solutions should be performed in a well-ventilated area, preferably a chemical fume hood.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions.

GW779439X_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_labeling Labeling & Storage cluster_disposal Final Disposal start Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused Compound, Contaminated Labware) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid ppe Contaminated PPE waste_type->ppe PPE label_container Label Container: 'Hazardous Waste' 'this compound' solid->label_container liquid->label_container ppe->label_container store Store in Designated Secure Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs

Figure 1. Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Guidance for Handling GW779439X

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling GW779439X. The following procedures are based on best practices for handling potent research compounds in a laboratory setting.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling potentially hazardous chemical compounds and should be supplemented with a compound-specific risk assessment by the user's institution.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a pyrazolopyridazine and an AURKA kinase inhibitor that induces apoptosis[1]. As with many kinase inhibitors and potent small molecules, it should be handled with care to avoid exposure. The primary routes of exposure are inhalation, skin contact, and ingestion[2]. Appropriate PPE is essential to mitigate these risks.

Recommended Personal Protective Equipment:

PPE ComponentSpecificationPurpose
Gloves Nitrile, double-glovedPrevents skin contact. Double gloving is recommended for handling potent compounds.
Lab Coat Disposable, fluid-resistantProtects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Respiratory Protection N95 respirator or higherRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[2]

Safe Handling and Operational Workflow

All handling of this compound, especially the solid form, should be conducted in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure[2].

Experimental Workflow for Handling this compound:

Figure 1. Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Step 1 Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Step 2 Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Step 3 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 4 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Step 5 Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Step 6 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 7 Wash Hands Wash Hands Doff PPE->Wash Hands Step 8

Figure 1. Safe Handling Workflow for this compound

Experimental Protocol: Preparation of a Stock Solution

The following is a general protocol for preparing a stock solution of this compound, adapted from common laboratory procedures[1].

  • Preparation: Don all required PPE as specified in the table above. Prepare the workspace within the chemical fume hood by laying down absorbent bench paper.

  • Weighing: Tare a clean, empty vial on an analytical balance. Carefully add the desired amount of solid this compound to the vial using a clean spatula.

  • Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Mixing: Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[1].

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste in accordance with institutional and local regulations[3].

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled hazardous chemical waste containerCollect in a clearly labeled, sealed container for hazardous waste pickup.
Contaminated Labware (e.g., pipette tips, vials) Labeled hazardous chemical waste containerPlace all contaminated disposable labware into a designated hazardous waste container.
Contaminated PPE (e.g., gloves, lab coat) Labeled hazardous chemical waste bagSegregate from regular trash. Place in a designated, sealed bag for hazardous waste.
Aqueous Waste containing this compound Labeled hazardous liquid waste containerCollect all liquid waste containing the compound in a sealed, labeled container. Do not pour down the drain.[3]

Emergency Procedures

In the event of an accidental exposure, immediate action is necessary.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound.

For spills, evacuate the area and prevent access. For small spills within a fume hood, use an appropriate absorbent material and decontaminate the area. For larger spills, follow your institution's emergency spill response procedures.

References

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